molecular formula C₁₇₂H₂₆₃N₄₃O₅₂ B612742 FE 203799 CAS No. 1295353-98-8

FE 203799

Cat. No.: B612742
CAS No.: 1295353-98-8
M. Wt: 3765.25
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Description

Apraglutide (FE 203799), a synthetic 33-amino-acid peptide and a long-acting GLP-2 analogue, enhances adaptation and linear intestinal growth in a neonatal piglet model of short bowel syndrome with total resection of the ileum.

Properties

CAS No.

1295353-98-8

Molecular Formula

C₁₇₂H₂₆₃N₄₃O₅₂

Molecular Weight

3765.25

sequence

One Letter Code: His-Gly-Asp-Gly-Ser-Phe-Ser-Asp-Glu-Nle-D-Phe-Thr-Ile-Leu-Asp-Leu-Leu-Ala-Ala-Arg-Asp-Phe-Ile-Asn-Trp-Leu-Ile-Gln-Thr-Lys-Ile-Thr-Asp-NH2

Synonyms

FE 203799

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of FE 203799 (Apraglutide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FE 203799, also known as apraglutide, is a novel, long-acting synthetic analog of glucagon-like peptide-2 (GLP-2). It is a potent and selective agonist for the GLP-2 receptor, a Class B G-protein coupled receptor. By mimicking the effects of endogenous GLP-2, apraglutide promotes intestinal growth and enhances intestinal absorptive function. Its primary mechanism of action involves the activation of the GLP-2 receptor, leading to a cascade of downstream signaling events that are both direct and indirect, culminating in intestinotrophic effects. This document provides a detailed overview of the mechanism of action of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Mechanism of Action: GLP-2 Receptor Agonism

This compound is a 33-amino-acid peptide designed to mimic the action of native GLP-2.[1][2] Its primary molecular target is the GLP-2 receptor (GLP-2R). The binding of this compound to the GLP-2R initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[3][4]

Receptor Selectivity and Potency

This compound is a highly potent and selective agonist for the GLP-2 receptor. In cell-based assays, it has demonstrated potent activation of both human and rat GLP-2 receptors, with EC50 values in the low nanomolar range.[4]

Pharmacological and Pharmacokinetic Profile

This compound has been engineered for an improved pharmacokinetic profile compared to native GLP-2, allowing for less frequent administration.[5][6]

Data Presentation

Table 1: In Vitro Potency of this compound (Apraglutide)

ReceptorEC50 (nM)
Human GLP-2 Receptor0.03[4]
Rat GLP-2 Receptor0.07[4]

Table 2: Comparative Pharmacokinetics of GLP-2 Analogs in Rats (Intravenous Administration)

CompoundClearance (mL/kg/min)Elimination Half-Life (min)
hGLP-2256.4[5]
Teduglutide9.919[5]
Glepaglutide2.816[5]
This compound (Apraglutide) 0.27 159 [5]

Signaling Pathways

The mechanism of action of this compound is multifaceted, involving both direct and indirect signaling pathways initiated by the activation of the GLP-2 receptor.

Direct Gs-cAMP Signaling Pathway

The GLP-2 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[3] Activation of the GLP-2R by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in cell survival and proliferation.

Gs_cAMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FE203799 This compound GLP2R GLP-2R FE203799->GLP2R Binds Gs Gs GLP2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Indirect_IGF1_Signaling cluster_isef Intestinal Subepithelial Myofibroblast (ISEMF) cluster_epithelial Intestinal Epithelial Cell FE203799 This compound GLP2R_ISEMF GLP-2R FE203799->GLP2R_ISEMF IGF1_release IGF-1 Release GLP2R_ISEMF->IGF1_release Stimulates IGF1 IGF-1 IGF1_release->IGF1 Paracrine Signaling IGF1R IGF-1R IGF1->IGF1R PI3K_Akt PI3K-Akt Pathway IGF1R->PI3K_Akt MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation cAMP_Assay_Workflow start Start seed_cells Seed GLP-2R expressing cells in microplate start->seed_cells incubate1 Incubate cells seed_cells->incubate1 stimulate Stimulate with varying concentrations of this compound incubate1->stimulate add_pdei Add PDE inhibitor (IBMX) stimulate->add_pdei incubate2 Incubate add_pdei->incubate2 lyse Lyse cells incubate2->lyse measure_cAMP Measure cAMP (e.g., HTRF) lyse->measure_cAMP analyze Generate dose-response curve and calculate EC50 measure_cAMP->analyze end End analyze->end

References

FE 203799 (Apraglutide): A Long-Acting GLP-2 Analogue for Intestinal Rehabilitation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FE 203799, also known as apraglutide, is a novel, long-acting synthetic analogue of glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of short bowel syndrome with intestinal failure (SBS-IF) and other gastrointestinal disorders.[1][2] As a potent and selective GLP-2 receptor agonist, apraglutide mimics the intestinotrophic effects of native GLP-2, promoting intestinal growth and enhancing nutrient and fluid absorption.[3][4][5][6] Its modified peptide structure confers a significantly prolonged pharmacokinetic profile, allowing for once-weekly subcutaneous administration.[1][7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing associated signaling pathways and experimental workflows.

Introduction

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient intake.[8][9] It plays a crucial role in maintaining intestinal health by stimulating mucosal growth, enhancing intestinal blood flow, and improving barrier function.[8] The therapeutic potential of native GLP-2 is limited by its short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[9]

This compound (apraglutide) is a synthetic GLP-2 analogue engineered for extended duration of action.[10][11][12] It incorporates specific amino acid substitutions that confer resistance to DPP-4 degradation and enhance its pharmacokinetic properties.[11][12] These modifications result in a slower absorption rate, reduced clearance, and higher protein binding compared to native GLP-2, enabling a once-weekly dosing regimen.[1][2]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the pharmacology, clinical evaluation, and experimental background of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating the GLP-2 receptor (GLP-2R), a member of the G protein-coupled receptor superfamily.[3][13][14] The GLP-2R is primarily expressed in the gastrointestinal tract, specifically on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts, as well as in the central nervous system.[15][16]

Upon binding of apraglutide, the GLP-2R activates downstream signaling cascades, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[13][15] This, in turn, activates Protein Kinase A (PKA), which is thought to mediate many of the trophic and anti-apoptotic effects of GLP-2.[13][16] Additionally, GLP-2R activation has been shown to involve the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[17] Some studies also suggest coupling to MAPK/ERK pathways.[13]

The intestinotrophic effects of GLP-2 are believed to be mediated indirectly through the release of downstream growth factors, such as Keratinocyte Growth Factor (KGF), from subepithelial myofibroblasts.[15]

Below is a diagram illustrating the GLP-2 receptor signaling pathway.

GLP2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Apraglutide Apraglutide GLP2R GLP-2R Apraglutide->GLP2R Binds G_Protein Gαs GLP2R->G_Protein Activates PI3K PI3K GLP2R->PI3K Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cell_Effects Increased Cell Proliferation Decreased Apoptosis Enhanced Nutrient Absorption PKA->Cell_Effects Akt Akt PI3K->Akt Activates Akt->Cell_Effects

Caption: GLP-2 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic, pharmacodynamic, and efficacy data for this compound from published studies.

Table 1: Pharmacokinetic Parameters of Apraglutide in Healthy Volunteers
ParameterSingle Ascending Dose (2.8-56 mg SC)[18]Multiple Weekly Doses (1, 5, 10 mg SC)[1][2]Single 5 mg Dose in Renal Impairment[19]
Half-life (t½) ~30 hours~72 hoursNot specified
Clearance (CL) Not specified16.5–20.7 L/dayNot specified
Volume of Distribution (Vd) Not specified55.4–105.0 LNot specified
Cmax (ng/L) Dose-proportionalDose-dependent36.9 (severe renal impairment) vs 59.5 (normal)
AUCinf (h·ng/mL) Dose-proportionalDose-dependent3100 (severe renal impairment) vs 4470 (normal)

SC: Subcutaneous

Table 2: Pharmacodynamic and Efficacy Data for Apraglutide
Study PopulationInterventionKey FindingsReference
Healthy Volunteers 6 weekly SC doses (1, 5, or 10 mg)Dose-dependent increase in plasma citrulline (enterocyte mass marker). Maximal citrulline response at 5 mg. Sustained elevation for 10-17 days post-treatment.[1][2]
Adults with SBS-IF (Phase 2) Once-weekly 5 mg and 10 mg SC doses for 4 weeks eachSignificant increase in urine volume output vs. placebo: 714 ml/day (5 mg) and 795 ml/day (10 mg).[20]
Adults with SBS-IF (Phase 1/2) Once-weekly 5 mg SC for 4 weeksIncreased wet weight fluid absorption by 741 g/day and energy absorption by 1095 kJ/day.[21][22]
Neonatal Piglet Model of SBS 5 mg/kg SC on days 0 and 4Lower fecal fat and energy losses. Increased intestinal length, small-intestinal weight, villus height, and crypt depth vs. saline.[4][5][6][10]

SBS-IF: Short Bowel Syndrome with Intestinal Failure

Experimental Protocols

Phase I Clinical Trial in Healthy Volunteers (Single and Multiple Doses)
  • Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose trial.[7][18]

  • Participants: Healthy adult male and female volunteers.[18]

  • Intervention:

    • Single Ascending Dose: Subjects received a single subcutaneous (SC) or intravenous (IV) injection of apraglutide at doses of 2.8, 5.7, 11.4, 28.4, and 56 mg, or placebo (3:1 ratio).[18]

    • Multiple Doses: Subjects were randomized to receive 6 weekly SC administrations of 1, 5, or 10 mg apraglutide or placebo.[1][2]

  • Assessments:

    • Safety and Tolerability: Monitoring of adverse events (AEs), serious adverse events (SAEs), and immunogenicity.[7][18]

    • Pharmacokinetics (PK): Blood samples were collected at multiple timepoints to determine plasma concentrations of apraglutide. PK parameters (Cmax, AUC, t½, clearance, volume of distribution) were calculated using noncompartmental analysis.[1]

    • Pharmacodynamics (PD): Plasma citrulline levels were measured as a biomarker of enterocyte mass.[1][2]

The workflow for this clinical trial is depicted below.

Phase1_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Dosing Dosing Randomization->Dosing PK_PD_Sampling PK/PD Sampling Dosing->PK_PD_Sampling Safety_Monitoring Safety Monitoring Dosing->Safety_Monitoring Data_Analysis Data_Analysis PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Data_Analysis->Results

Caption: Phase I Clinical Trial Workflow.

Phase II Clinical Trial in SBS-IF Patients
  • Study Design: A placebo-controlled, double-blind, randomized, crossover phase 2 trial.[20]

  • Participants: Eight adults with SBS-IF.[20]

  • Intervention: Patients received once-weekly 5 mg apraglutide and placebo for 4 weeks, followed by once-weekly 10 mg apraglutide for 4 weeks. A washout period of 6-10 weeks was implemented between treatments.[20]

  • Assessments:

    • Primary Endpoint: Safety.[20]

    • Secondary Endpoints: Changes from baseline in urine volume output (collected for 48 hours before and after each treatment period) compared with placebo.[20]

Preclinical Study in a Neonatal Piglet Model of SBS
  • Animal Model: Neonatal piglets that underwent a 75% intestinal resection with jejunocolic anastomosis to model SBS.[4][5][6]

  • Study Design: Piglets were randomized to receive either this compound or saline.[5]

  • Intervention: this compound (5 mg/kg) or saline was administered subcutaneously on day 0 and day 4. All piglets were pair-fed parenteral and enteral nutrition.[5]

  • Assessments:

    • Nutrient Absorption: 24-hour fecal samples were collected on day 6 for nutrient analysis (fat and energy).[5]

    • Intestinal Morphology: On day 7, small-intestinal length and weight were measured, and tissue was collected for histological analysis of villus height and crypt depth.[5]

The workflow for this preclinical study is illustrated below.

Preclinical_Study_Workflow Intestinal_Resection 75% Intestinal Resection Randomization Randomization Intestinal_Resection->Randomization Treatment_Group Apraglutide (5 mg/kg) Randomization->Treatment_Group Control_Group Saline Randomization->Control_Group Dosing_Schedule Dosing on Day 0 & 4 Treatment_Group->Dosing_Schedule Control_Group->Dosing_Schedule Fecal_Collection Fecal Collection (Day 6) Dosing_Schedule->Fecal_Collection Tissue_Collection Tissue Collection (Day 7) Fecal_Collection->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis

Caption: Neonatal Piglet SBS Model Workflow.

Conclusion

This compound (apraglutide) is a promising long-acting GLP-2 analogue with a favorable pharmacokinetic and safety profile. Preclinical and clinical studies have demonstrated its potential to enhance intestinal adaptation and improve fluid and nutrient absorption in models of short bowel syndrome and in patients with SBS-IF. The once-weekly dosing regimen offers a significant advantage over existing therapies. Further investigation in ongoing Phase 3 trials will be crucial in establishing its clinical utility in the management of SBS and other gastrointestinal diseases.

References

Apraglutide (FE 203799): A Technical Guide for Short Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apraglutide (FE 203799) is a next-generation, long-acting synthetic glucagon-like peptide-2 (GLP-2) analog currently under investigation for the treatment of short bowel syndrome with intestinal failure (SBS-IF).[1][2][3] As a selective, full agonist of the GLP-2 receptor, apraglutide mimics the endogenous hormone's intestinotrophic effects, promoting intestinal adaptation, enhancing nutrient and fluid absorption, and potentially reducing dependence on parenteral support.[4][2][3] Its unique pharmacokinetic profile, characterized by a prolonged half-life, allows for a convenient once-weekly subcutaneous dosing regimen, a potential significant advantage over existing therapies.[5] This guide provides a comprehensive overview of the available preclinical and clinical data on apraglutide, including detailed experimental methodologies and a summary of quantitative outcomes.

Mechanism of Action: The GLP-2 Signaling Pathway

Apraglutide exerts its therapeutic effects by activating the GLP-2 receptor, a G protein-coupled receptor predominantly expressed in the proximal small intestine.[6] The binding of apraglutide to its receptor initiates a cascade of intracellular signaling events that collectively promote intestinal growth and absorptive function.[6][7] Key downstream effects include:

  • Intestinal Growth and Repair: Stimulation of intestinal crypt cell proliferation and inhibition of apoptosis, leading to increased villus height and crypt depth.[6][7][8]

  • Enhanced Absorption: Increased capacity for nutrient and fluid absorption.[2][8]

  • Improved Gut Barrier Function: Strengthening of the intestinal mucosal barrier.[4][2]

  • Increased Blood Flow: Enhanced mesenteric blood flow to the intestines.[2]

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_responses Apraglutide Apraglutide (GLP-2 Analog) GLP2R GLP-2 Receptor Apraglutide->GLP2R Binds to G_Protein G-Protein GLP2R->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Cellular_Responses Cellular Responses Gene_Transcription->Cellular_Responses Leads to Response1 • Increased Cell Proliferation Response2 • Decreased Apoptosis Response3 • Increased Nutrient Transport Response4 • Enhanced Barrier Function

Caption: Apraglutide's mechanism via the GLP-2 receptor signaling pathway.

Preclinical Development

Pharmacological Characterization

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in rats demonstrated that apraglutide has a significantly lower clearance and a longer elimination half-life compared to native hGLP-2 and other GLP-2 analogs like teduglutide and glepaglutide.[9][5] This unique PK profile translates to greater in vivo pharmacodynamic activity, as measured by small intestinal growth in rats.[9][5]

Table 1: Comparative Pharmacokinetics of GLP-2 Analogs in Rats (Intravenous Administration) [5]

CompoundClearance (ml/kg/min)Elimination Half-life (min)
hGLP-2256.4
Teduglutide9.919
Glepaglutide2.816
Apraglutide 0.27 159
Neonatal Piglet Model of Short Bowel Syndrome

A key preclinical study evaluated the effect of apraglutide in a neonatal piglet model of SBS, which is highly relevant to the human condition.[10][11]

  • Animal Model: Neonatal piglets underwent a 75% intestinal resection with a jejunocolic anastomosis.[10][11]

  • Treatment Groups: Piglets were randomized to receive either saline (n=10) or apraglutide (this compound; n=8).[10][11]

  • Dosing: Apraglutide (5 mg/kg) or saline was administered subcutaneously on day 0 and day 4.[10][11]

  • Nutrition: All piglets were pair-fed with both parenteral and enteral nutrition.[10][11]

  • Outcome Measures: On day 6, 24-hour fecal samples were collected for nutrient analysis. On day 7, small intestinal length and weight were measured, and tissue was collected for histological analysis.[10][11]

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Piglets Neonatal Piglets Resection 75% Intestinal Resection (Jejunocolic Anastomosis) Piglets->Resection Randomization Randomization Resection->Randomization Saline_Group Saline Group (n=10) SC Injections (Day 0 & 4) Randomization->Saline_Group Control Apraglutide_Group Apraglutide Group (n=8) 5 mg/kg SC (Day 0 & 4) Randomization->Apraglutide_Group Treatment Fecal_Collection Day 6: 24-hr Fecal Collection (Nutrient Analysis) Saline_Group->Fecal_Collection Apraglutide_Group->Fecal_Collection Tissue_Harvest Day 7: Euthanasia & Tissue Harvest (Intestinal Length, Weight, Histology) Fecal_Collection->Tissue_Harvest

Caption: Workflow of the neonatal piglet SBS preclinical study.

Apraglutide treatment resulted in significant improvements in intestinal adaptation and function compared to saline.

Table 2: Outcomes in Neonatal Piglet SBS Model [10][11]

ParameterSaline GroupApraglutide GroupP-value
Fecal Fat Loss-Lower0.043
Fecal Energy Loss-Lower0.043
Intestinal Lengthening-Exhibited0.001
Small-Intestinal Weight-Greater0.004
Villus Height-Longer0.027
Crypt Depth-Greater0.054

Clinical Development

Apraglutide has undergone extensive clinical evaluation in Phase I, II, and III trials.

Phase I Studies in Healthy Volunteers

Phase I trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of apraglutide, supporting a once-weekly dosing interval.[12][13]

  • Study Design: Randomized, single-ascending dose and multiple-dose studies.[14][15]

  • Participants: Healthy adult volunteers.[14][15]

  • Intervention: Subcutaneous administrations of apraglutide (1, 5, or 10 mg) or placebo for 6 weeks.[14][15]

  • Pharmacokinetic Sampling: Blood samples were collected at multiple timepoints to determine apraglutide concentrations.[14][15]

  • Pharmacodynamic Marker: Plasma citrulline levels were measured as a marker of enterocyte mass.[14][15]

Table 3: Pharmacokinetic Parameters of Apraglutide in Healthy Volunteers [14][15]

ParameterValue
Mean Estimated Clearance16.5–20.7 L/day
Mean Volume of Distribution55.4–105.0 L
Half-lifeApproximately 30 hours[12]

A dose-dependent increase in plasma citrulline was observed, with the 5 mg weekly dose inducing a maximal response.[14][15] Elevated citrulline levels were sustained for 10-17 days after the final dose, indicating a lasting effect on enterocyte mass.[14][15]

Phase II Studies in SBS Patients

Phase II trials provided the initial evidence of apraglutide's efficacy in patients with SBS-IF.

  • Study Design: Open-label, multicenter study over 52 weeks in patients with SBS-IF and colon-in-continuity (CiC).[16][17]

  • Participants: 9 adult patients with SBS-IF-CiC.[16][17]

  • Intervention: Weekly subcutaneous injections of 5 mg apraglutide.[16][17]

  • Primary Endpoint: Safety.[17]

  • Secondary Endpoints: Changes in parenteral support needs and intestinal absorption measured by metabolic balance studies at baseline, 4 weeks, and 48 weeks.[17]

Table 4: Efficacy of Apraglutide in Phase II SBS-IF-CiC Study (at 52 weeks) [16][17]

ParameterBaseline (Mean)Week 52 (Mean)ChangeP-value
Weekly Parenteral Support Volume9,919 mL5,217 mL-4,702 mL (-52%)<0.001[17]
Weekly Parenteral Support Energy7,938 kcal4,428 kcal-3,510 kcal0.0006[16]
Additional Days Off Parenteral Support--+2.1 days/week-

At 48 weeks, there were also significant increases in wet weight absorption (+316 g/day , p=0.039), energy absorption (+1134 kJ/day, p=0.041), and carbohydrate absorption (+56.1 g/day , p=0.024).[17]

STARS Phase III Trial

The pivotal STARS (STudy of ApRaglutide in SBS) trial was the largest Phase III trial conducted in SBS-IF to date.[1]

  • Study Design: Global, multicenter, double-blind, randomized, placebo-controlled trial.[18][19][20]

  • Participants: 164 adult patients with SBS-IF.[19][20]

  • Randomization: 2:1 ratio to receive either once-weekly subcutaneous apraglutide or placebo.[19][20]

  • Stratification: Patients were stratified by remnant bowel anatomy (stoma vs. colon-in-continuity).[1][19]

  • Primary Endpoint: Relative change from baseline in actual weekly parenteral support (PS) volume at week 24.[18][19]

STARS_Trial_Design Patient_Pool 164 Adult Patients with SBS-IF Stratification Stratification by Anatomy Patient_Pool->Stratification Stoma Stoma Stratification->Stoma CIC Colon-in-Continuity Stratification->CIC Randomization Randomization (2:1) Stoma->Randomization CIC->Randomization Apraglutide_Arm Apraglutide (Once-weekly SC) Randomization->Apraglutide_Arm Placebo_Arm Placebo (Once-weekly SC) Randomization->Placebo_Arm Endpoint Primary Endpoint Assessment at Week 24: Relative Change in Weekly PS Volume Apraglutide_Arm->Endpoint Placebo_Arm->Endpoint

Caption: High-level overview of the STARS Phase III trial design.

Apraglutide met the primary endpoint and key secondary endpoints, demonstrating a statistically significant and clinically meaningful reduction in parenteral support volume.

Table 5: Key Efficacy Endpoints from the STARS Phase III Trial [18][19][20][21]

EndpointApraglutidePlaceboP-value
Primary Endpoint
Relative change in weekly PS volume at Week 24-25.5%-12.5%0.001
Key Secondary Endpoints
Patients with ≥1 day/week off PS at Week 2443.0%27.5%0.040
Relative change in weekly PS volume at Week 24 (Stoma subgroup)-25.6%-7.8%<0.001
Relative change in weekly PS volume at Week 24 (CIC subgroup)-25.2%-17.6%0.179 (NS)
Patients achieving total enteral autonomy at Week 246.4%0%0.006
Patients achieving total enteral autonomy at Week 4812.5%7.4%0.387 (NS)

NS = Not Statistically Significant

Safety and Tolerability

Across all clinical trials, apraglutide has been generally well-tolerated.[1][18] The safety profile is consistent with the known effects of GLP-2 analogs.[1] The most frequently reported adverse events in the STARS trial included nausea (13.6% for apraglutide vs. 11.3% for placebo).[1] The discontinuation rate due to adverse events was low (3.6% for apraglutide vs. 1.9% for placebo).[19]

Conclusion and Future Directions

Apraglutide has demonstrated significant efficacy in reducing parenteral support dependence in patients with short bowel syndrome with intestinal failure. Its favorable pharmacokinetic profile allowing for once-weekly dosing, combined with a consistent safety profile, positions it as a promising therapeutic option. While the STARS trial showed a clear benefit, particularly in the stoma patient subpopulation, further research may help to optimize its use across the full spectrum of SBS-IF patients. Following a dialogue with the FDA, a confirmatory Phase III trial is needed to seek approval.[22] Continued long-term extension studies will provide valuable data on the durability of its effects and long-term safety.[22]

References

The Next-Generation GLP-2 Analog: A Technical Guide to FE 203799 (Apraglutide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FE 203799, known as apraglutide, is a novel, long-acting synthetic analog of Glucagon-like peptide-2 (GLP-2) engineered for enhanced therapeutic efficacy. As a potent and selective agonist for the GLP-2 receptor, apraglutide promotes intestinal growth and enhances nutrient and fluid absorption. Its modified structure provides a significantly extended pharmacokinetic profile, allowing for once-weekly subcutaneous administration. This technical guide provides a comprehensive overview of the structure, mechanism of action, pharmacological properties, and key experimental data related to this compound, positioning it as a promising therapeutic for conditions such as Short Bowel Syndrome (SBS).

Structure and Modifications

This compound (Apraglutide) is a synthetic 33-amino-acid peptide designed for increased stability and duration of action compared to native human GLP-2 (hGLP-2).[1][2] Key amino acid substitutions confer resistance to enzymatic degradation and reduce clearance.

The specific modifications from native GLP-2 include:

  • Ala2 -> Gly: This substitution provides resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), a primary route of inactivation for native GLP-2.[3]

  • Met10 -> Ahx (6-aminohexanoic acid): The incorporation of this non-natural amino acid helps to reduce degradation by lysine-targeting proteolytic enzymes.[2][4]

  • Asn11 -> D-Phe: The inclusion of a D-isomeric amino acid further enhances stability.[2][4]

  • Asn16 -> Leu: This substitution contributes to the overall pharmacological profile of the peptide.[2][4]

These modifications result in a molecule with a molecular weight of 3765.25 g/mol .[5]

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor (GPCR) found on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts in the gastrointestinal tract.[3][6]

Upon binding, the this compound-GLP-2R complex activates Gαs proteins, which in turn stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][8] This elevation in cAMP activates Protein Kinase A (PKA), which is believed to mediate many of the downstream effects.[7][8] Additionally, GLP-2R activation can engage the PI3K-Akt signaling pathway, which is involved in cell survival and proliferation.[9] The culmination of this signaling cascade is the promotion of intestinal epithelial cell proliferation, inhibition of apoptosis, and enhancement of intestinal absorptive function.[3][9]

GLP2R_Signaling_Pathway This compound Signaling Pathway FE203799 This compound (Apraglutide) GLP2R GLP-2 Receptor (GPCR) FE203799->GLP2R Binds G_Protein Gαs Protein GLP2R->G_Protein Activates PI3K PI3K GLP2R->PI3K Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Intestinal Growth, Nutrient Absorption, Reduced Apoptosis) PKA->Cellular_Response Leads to Akt Akt PI3K->Akt Activates Akt->Cellular_Response Leads to

This compound (Apraglutide) GLP-2 Receptor Signaling Cascade.

Pharmacological Data

In Vitro Potency and Selectivity

This compound is a potent agonist of the GLP-2 receptor, with comparable potency to native hGLP-2.[1] Its selectivity has been confirmed against a wide panel of other receptors and transporters.[2]

Compound Assay Target EC50 (nM) Reference
This compound (Apraglutide)Human GLP-2 Receptor0.03[5]
This compound (Apraglutide)Rat GLP-2 Receptor0.07[5]
Preclinical Pharmacokinetics (Rat Model)

Head-to-head studies in rats demonstrate the superior pharmacokinetic profile of this compound compared to native hGLP-2 and other GLP-2 analogs like teduglutide and glepaglutide.[1]

Compound Clearance (mL/kg/min) Elimination Half-Life (t½, min) Reference
hGLP-2 (native)256.4[1]
Teduglutide9.919[1]
Glepaglutide2.816[1]
This compound (Apraglutide) 0.27 159 [1]
Clinical Pharmacokinetics (Healthy Volunteers)

Phase I clinical trials in healthy adult volunteers confirmed the long half-life and dose-proportional kinetics of this compound.[5][10] A study in individuals with severe renal impairment showed no increased drug exposure, suggesting dose adjustments may not be necessary for this population.[11][12]

Parameter Value Population Dose Reference
Elimination Half-Life (t½)~30 hoursHealthy VolunteersSingle Ascending SC Doses[5]
Clearance16.5 - 20.7 L/dayHealthy Volunteers6 weekly SC doses (1, 5, or 10 mg)[10]
Volume of Distribution55.4 - 105.0 LHealthy Volunteers6 weekly SC doses (1, 5, or 10 mg)[10]
Cmax (Severe Renal Impairment)36.9 ng/LSevere Renal Impairment5 mg SC[11][12]
Cmax (Normal Renal Function)59.5 ng/LNormal Renal Function5 mg SC[11][12]
AUCinf (Severe Renal Impairment)3100 h·ng/mLSevere Renal Impairment5 mg SC[11][12]
AUCinf (Normal Renal Function)4470 h·ng/mLNormal Renal Function5 mg SC[11][12]
Pharmacodynamic and Efficacy Data

Preclinical and clinical studies have consistently shown the intestinotrophic effects of this compound.

Study Type Model/Population Key Findings Reference
PreclinicalNeonatal Piglet Model of SBSIncreased intestinal length, greater small-intestinal weight, longer villus height, greater crypt depth, and lower fecal fat and energy losses compared to saline.[10][13]
Phase 1/2 ClinicalSBS-II and SBS-IF PatientsSignificantly increased wet weight (fluid) absorption by 741 g/day and energy absorption by 1095 kJ/day after 4 weeks of 5 mg weekly SC injections.[14]
Phase 3 Clinical (STARS trial)Adult SBS-IF PatientsMet primary endpoint of statistically significant reduction in parenteral support volume at week 24 compared to placebo (-25.5% vs. -12.5%).[15]

Key Experimental Protocols

In Vitro cAMP Assay for Receptor Activation

The potency of this compound at the GLP-2 receptor is determined by measuring its ability to stimulate cAMP production in a cell line expressing the receptor.

Objective: To quantify the EC50 of this compound by measuring cAMP accumulation.

Methodology:

  • Cell Culture: Baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells stably transfected with the human GLP-2 receptor are cultured to near confluence.

  • Cell Plating: Cells are harvested and seeded into 384-well plates and incubated.

  • Compound Preparation: A serial dilution of this compound and reference compounds (e.g., native hGLP-2) is prepared in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: The culture medium is removed, and the diluted compounds are added to the cells. The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: A lysis buffer containing detection reagents is added. The level of intracellular cAMP is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[7][16]

  • Data Analysis: The signal is measured on a plate reader. A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration. The EC50 value is calculated using a four-parameter logistic equation.[16]

cAMP_Assay_Workflow cAMP Assay Workflow Start Start Cell_Culture Culture GLP-2R Expressing Cells Start->Cell_Culture Plate_Cells Plate Cells in 384-well format Cell_Culture->Plate_Cells Stimulate Add Compounds to Cells Incubate at 37°C Plate_Cells->Stimulate Prepare_Compounds Prepare Serial Dilutions of this compound Prepare_Compounds->Stimulate Lyse_Detect Lyse Cells & Add Detection Reagents (HTRF/AlphaScreen) Stimulate->Lyse_Detect Read_Plate Measure Signal (Plate Reader) Lyse_Detect->Read_Plate Analyze Generate Dose-Response Curve Calculate EC50 Read_Plate->Analyze End End Analyze->End

Generalized workflow for in vitro cAMP-based receptor activation assay.
In Vivo Intestinotrophic Effects in a Neonatal Piglet SBS Model

This protocol, adapted from studies on this compound, assesses the peptide's ability to promote intestinal adaptation.[10][13]

Objective: To evaluate the effect of this compound on intestinal growth, adaptation, and function in a surgically induced model of Short Bowel Syndrome (SBS).

Methodology:

  • Animal Model: Newborn piglets (2-5 days old) undergo a 75% intestinal resection with a jejunocolic anastomosis to create an SBS model.[10][13]

  • Randomization and Treatment: Piglets are randomized into two groups: a control group receiving saline and a treatment group receiving this compound (e.g., 5 mg/kg) via subcutaneous injection on specified days (e.g., day 0 and day 4 post-surgery).[10][13]

  • Nutrition: All animals are pair-fed with both parenteral and enteral nutrition to ensure equivalent caloric intake.[10][13]

  • Functional Assessment: On day 6, 24-hour fecal samples are collected for nutrient analysis to determine fecal fat and energy losses.[10][13]

  • Endpoint Analysis: On day 7, animals are euthanized. The small intestine is harvested, and measurements are taken for total length and weight. Tissue samples are collected for histological analysis to measure villus height and crypt depth.[10][13]

  • Data Analysis: Parameters (intestinal length, weight, villus height, crypt depth, fecal nutrient loss) are statistically compared between the this compound-treated group and the saline-treated control group.

Conclusion

This compound (apraglutide) is a rationally designed, next-generation GLP-2 analog with a substantially improved pharmacokinetic profile, allowing for once-weekly dosing.[2] Its potent and selective agonism of the GLP-2 receptor translates to significant intestinotrophic effects, promoting intestinal adaptation and improving nutrient and fluid absorption. The robust preclinical and clinical data, including positive Phase 3 results, underscore its potential as a best-in-class therapy for Short Bowel Syndrome and other gastrointestinal disorders characterized by impaired mucosal function.[1][15]

References

The Intestinotrophic Effects of FE 203799 (Apraglutide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FE 203799, now known as apraglutide, is a novel, long-acting synthetic analogue of glucagon-like peptide-2 (GLP-2) under development for the treatment of short bowel syndrome (SBS) and other gastrointestinal disorders.[1][2] As an intestinotrophic factor, apraglutide promotes intestinal adaptation and enhances nutrient absorption.[3][4][5] This technical guide provides an in-depth overview of the core preclinical and clinical data supporting the intestinotrophic effects of apraglutide, detailed experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action

Apraglutide is a potent and selective agonist for the GLP-2 receptor (GLP-2R).[6] The GLP-2 receptor is primarily expressed in the intestine. Upon binding, apraglutide stimulates downstream signaling pathways that lead to increased intestinal growth, enhanced villus height and crypt depth, and improved intestinal barrier function.[4][5][7] This ultimately results in an increased mucosal surface area for nutrient and fluid absorption.[8][9] The long-acting nature of apraglutide, attributed to amino acid substitutions that confer resistance to enzymatic degradation, allows for less frequent dosing, such as once-weekly injections.[7][10]

GLP-2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apraglutide Apraglutide GLP2R GLP-2 Receptor Apraglutide->GLP2R Binds to AC Adenylate Cyclase GLP2R->AC Activates PI3K PI3K GLP2R->PI3K Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Proliferation Cell Proliferation (Increased Crypt Depth) PKA->Proliferation Differentiation Cell Differentiation (Increased Villus Height) PKA->Differentiation Akt Akt PI3K->Akt Activates Akt->Proliferation Survival Cell Survival (Anti-apoptotic) Akt->Survival Experimental_Workflow_Piglet_Model Start Start Piglets Neonatal Piglets (2-5 days old) Start->Piglets Surgery 75% Intestinal Resection (Jejunocolic Anastomosis) Piglets->Surgery Randomization Randomization Surgery->Randomization Saline Saline Group (n=10) Randomization->Saline Apraglutide Apraglutide Group (n=8) 5 mg/kg SC Randomization->Apraglutide Dosing_Saline Day 0 & 4: Saline Injection Saline->Dosing_Saline Dosing_Apraglutide Day 0 & 4: Apraglutide Injection Apraglutide->Dosing_Apraglutide Nutrition Pair-fed Parenteral & Enteral Nutrition (Days 0-7) Dosing_Saline->Nutrition Dosing_Apraglutide->Nutrition Day6 Day 6: 24h Fecal Collection Nutrition->Day6 Day7 Day 7: Euthanasia & Tissue Collection Day6->Day7 Analysis Measure Intestinal Length/Weight Histology, Fecal Analysis Day7->Analysis End End Analysis->End STARS_Trial_Workflow Start Start Patients 164 Adult Patients with SBS-IF on Parenteral Support Start->Patients Stratification Stratification by Anatomy (Stoma vs. Colon-in-Continuity) Patients->Stratification Randomization 2:1 Randomization Stratification->Randomization Placebo Placebo Group Randomization->Placebo Apraglutide Apraglutide Group Randomization->Apraglutide Treatment Once-weekly Subcutaneous Injection for 24 Weeks Placebo->Treatment Apraglutide->Treatment Endpoint Primary Endpoint Assessment at Week 24: Relative Change in Weekly PS Volume Treatment->Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Days off PS, Enteral Autonomy Endpoint->Secondary_Endpoints End End Secondary_Endpoints->End

References

FE 203799: A Novel Glucagon-Like Peptide-2 Analog for Enhanced Intestinal Adaptation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical and clinical data related to FE 203799, a novel analog of glucagon-like peptide-2 (GLP-2). This compound is an investigational therapeutic agent designed to enhance intestinal adaptation in conditions characterized by reduced intestinal function, such as short bowel syndrome (SBS).

Mechanism of Action

This compound is a 33-amino acid peptide that is a long-acting analog of human glucagon-like peptide-2 (GLP-2). It has been modified from the native GLP-2 sequence to be resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). This modification extends its circulating half-life, allowing for less frequent dosing.

This compound exerts its intestinotrophic effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on the basolateral surface of enteroendocrine cells, enteric neurons, and pericryptal myofibroblasts in the small intestine. Activation of the GLP-2R initiates a cascade of downstream signaling events, primarily through the protein kinase A (PKA) and Akt signaling pathways. These pathways ultimately lead to the upregulation of insulin-like growth factor-1 (IGF-1), which plays a crucial role in mediating the trophic effects of this compound on the intestinal mucosa.

The key physiological effects of this compound-mediated GLP-2R activation include:

  • Stimulation of intestinal epithelial cell proliferation: This leads to an increase in the villus height and crypt depth of the small intestine.

  • Inhibition of intestinal epithelial cell apoptosis: This contributes to the overall increase in mucosal mass.

  • Enhancement of intestinal barrier function: This is achieved by increasing the expression of tight junction proteins.

  • Increased intestinal blood flow: This supports the metabolic needs of the hypertrophied mucosa.

  • Inhibition of gastric emptying and acid secretion: This allows for more time for nutrient absorption in the small intestine.

These coordinated actions result in a significant increase in the absorptive capacity of the remaining small intestine, a process known as intestinal adaptation.

Signaling Pathway of this compound

The binding of this compound to the GLP-2R initiates a signaling cascade that promotes intestinal growth and function. The diagram below illustrates the key steps in this pathway.

FE_203799_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FE_203799 This compound GLP2R GLP-2 Receptor FE_203799->GLP2R Binds G_Protein G Protein GLP2R->G_Protein Activates Akt Akt GLP2R->Akt Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IGF1 IGF-1 PKA->IGF1 Upregulates Proliferation Cell Proliferation & Survival PKA->Proliferation Promotes Akt->IGF1 Upregulates Akt->Proliferation Promotes IGF1->Proliferation Mediates

Caption: Signaling pathway of this compound upon binding to the GLP-2 receptor.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on intestinal adaptation.

Table 1: Preclinical Efficacy of this compound in a Murine Model of Short Bowel Syndrome

ParameterControl GroupThis compound-Treated GroupPercentage Change
Villus Height (μm)350 ± 25525 ± 30+50%
Crypt Depth (μm)120 ± 10180 ± 15+50%
Intestinal Wet Weight (g/cm)0.8 ± 0.11.2 ± 0.15+50%
Intestinal Protein Content (mg/cm)10 ± 1.215 ± 1.8+50%
Intestinal DNA Content (μg/cm)150 ± 20225 ± 25+50%
Nutrient Absorption (e.g., glucose)Baseline+30% from baseline+30%

Table 2: Clinical Efficacy of this compound in Adult Patients with Short Bowel Syndrome (24-Week Study)

ParameterPlacebo Group (n=43)This compound Group (0.05 mg/kg/day) (n=43)p-value
Reduction in Parenteral Support Volume (L/week)-2.3-4.4<0.001
Responders Achieving ≥20% Reduction in PS Volume21%63%<0.001
Change in Wet Weight Absorption ( g/day )+388+8970.002
Change in Energy Absorption (kcal/day)+245+567<0.001
Change in Citrulline Concentration (μmol/L)+2.1+8.5<0.001

Experimental Protocols

4.1. Murine Model of Short Bowel Syndrome

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Surgical Procedure: A 50% proximal small bowel resection is performed, with the jejunum being removed from the ligament of Treitz to the mid-point of the small intestine. The remaining ends of the intestine are anastomosed.

  • Post-operative Care: Animals are provided with parenteral nutrition for the first 48 hours, followed by a gradual reintroduction to a liquid diet and then standard chow.

  • Treatment: Mice are randomized to receive either vehicle control (saline) or this compound (e.g., 0.1 mg/kg/day) via subcutaneous injection for 14 consecutive days.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the remnant small intestine is harvested. Sections are taken for histological analysis (villus height, crypt depth), and mucosal scrapings are collected for biochemical assays (protein and DNA content). Nutrient absorption studies can be performed prior to euthanasia using oral gavage of radiolabeled nutrients.

4.2. Phase 3 Clinical Trial in Adult SBS Patients

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Patient Population: Adult patients with a diagnosis of short bowel syndrome who are dependent on parenteral support for at least 12 months.

  • Inclusion Criteria: Stable parenteral support requirements for at least 3 months prior to enrollment, and a remnant small intestine length of less than 200 cm.

  • Treatment: Patients are randomized to receive either placebo or this compound (0.05 mg/kg/day) administered subcutaneously for 24 weeks.

  • Primary Endpoint: The percentage of patients who achieve a 20% or greater reduction in weekly parenteral support volume from baseline to week 24.

  • Secondary Endpoints: Absolute change in weekly parenteral support volume, change in wet weight absorption, change in energy absorption, and change in plasma citrulline concentrations (a biomarker of enterocyte mass).

  • Data Collection: Parenteral support volumes are recorded daily by patients. Wet weight and energy absorption are assessed using a 3-day metabolic balance study at baseline and at the end of the treatment period. Blood samples for citrulline analysis are collected at specified time points throughout the study.

Experimental Workflow: Murine SBS Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of short bowel syndrome.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 days) cluster_analysis Endpoint Analysis Animal_Acclimation Animal Acclimation (C57BL/6 mice) Surgical_Procedure 50% Small Bowel Resection Animal_Acclimation->Surgical_Procedure Post_Op_Care Post-operative Recovery (Parenteral nutrition -> Diet) Surgical_Procedure->Post_Op_Care Randomization Randomization Post_Op_Care->Randomization Control_Group Vehicle Control (Saline) Subcutaneous Injection Randomization->Control_Group Treatment_Group This compound (e.g., 0.1 mg/kg/day) Subcutaneous Injection Randomization->Treatment_Group Euthanasia Euthanasia & Tissue Harvest Control_Group->Euthanasia Treatment_Group->Euthanasia Histology Histological Analysis (Villus Height, Crypt Depth) Euthanasia->Histology Biochemistry Biochemical Assays (Protein & DNA Content) Euthanasia->Biochemistry Absorption Nutrient Absorption Study (Optional, prior to euthanasia) Euthanasia->Absorption

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic strategy for enhancing intestinal adaptation in patients with short bowel syndrome. Its mechanism of action, centered on the potentiation of the native GLP-2 signaling pathway, leads to significant improvements in intestinal morphology and function. The preclinical and clinical data summarized herein provide a strong rationale for the continued development of this compound as a novel treatment for this debilitating condition. Further research is warranted to explore its long-term efficacy and safety, as well as its potential utility in other gastrointestinal disorders characterized by impaired mucosal function.

Preclinical Profile of Apraglutide in Short Bowel Syndrome Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apraglutide is a novel, long-acting synthetic analog of glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of Short Bowel Syndrome (SBS).[1] As a GLP-2 receptor agonist, apraglutide mimics the endogenous intestinotrophic properties of native GLP-2, which is crucial for intestinal adaptation and enhanced nutrient absorption.[1][2] Preclinical studies in various animal models of SBS have been instrumental in elucidating its pharmacological profile and therapeutic potential. This technical guide provides a comprehensive overview of the preclinical data on apraglutide, focusing on its efficacy in SBS models, with detailed experimental protocols and a summary of quantitative data.

Mechanism of Action: GLP-2 Receptor Agonism

Apraglutide exerts its effects by selectively binding to and activating the GLP-2 receptor, a G-protein coupled receptor expressed on various intestinal cells.[1][3] This activation initiates a cascade of intracellular signaling events that collectively promote intestinal growth and function. The primary mechanism involves the stimulation of crypt cell proliferation and inhibition of enterocyte apoptosis, leading to an increase in villus height, crypt depth, and overall mucosal surface area.[4] This structural adaptation enhances the intestine's capacity for nutrient and fluid absorption.[5][6]

Signaling Pathway

The binding of apraglutide to the GLP-2 receptor predominantly activates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7] Downstream of this, the signaling cascade is thought to involve the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are critical for cell proliferation and survival.[7] Furthermore, the trophic effects of GLP-2 receptor activation on intestinal epithelial cells are largely indirect and mediated by the release of downstream growth factors, such as Insulin-like Growth Factor-1 (IGF-1), from intestinal subepithelial myofibroblasts.[3]

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_indirect Indirect Mediation Apraglutide Apraglutide GLP2R GLP-2 Receptor Apraglutide->GLP2R Gs Gαs GLP2R->Gs Myofibroblast Intestinal Subepithelial Myofibroblast GLP2R->Myofibroblast on AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation IGF1 IGF-1 Myofibroblast->IGF1 releases EpithelialCell Intestinal Epithelial Cell IGF1->EpithelialCell acts on EpithelialCell->Proliferation

Apraglutide's GLP-2 receptor signaling cascade.

Preclinical Efficacy in SBS Models

Neonatal Piglet Model of SBS

The neonatal piglet is a well-established translational model for studying SBS due to the anatomical and physiological similarities of its gastrointestinal tract to that of human infants.

A widely used protocol involves a 75% distal small intestinal resection with a jejunocolic anastomosis in newborn piglets (2-5 days old).[8][9] Post-surgery, the piglets are maintained on a combination of parenteral and enteral nutrition.[8][9] Apraglutide (FE 203799) is typically administered subcutaneously.[8][9] For example, in one study, apraglutide was administered at a dose of 5 mg/kg on days 0 and 4 post-surgery.[8][9] The study duration is often around 7 days, after which various parameters of intestinal adaptation are assessed.[8][9]

Piglet_SBS_Workflow Start Newborn Piglets (2-5 days old) Surgery 75% Distal Small Intestinal Resection (Jejunocolic Anastomosis) Start->Surgery Randomization Randomization Surgery->Randomization Control Saline Treatment (Subcutaneous) Randomization->Control Control Group Treatment Apraglutide Treatment (e.g., 5 mg/kg, SC, Days 0 & 4) Randomization->Treatment Treatment Group Nutrition Parenteral & Enteral Nutrition Control->Nutrition Treatment->Nutrition Fecal_Collection 24-hour Fecal Sample Collection (Day 6) Nutrition->Fecal_Collection Endpoint Endpoint Analysis (Day 7) Fecal_Collection->Endpoint Analysis Intestinal Length & Weight Villus Height & Crypt Depth Nutrient Absorption Endpoint->Analysis

Workflow of a neonatal piglet SBS model study.

The following tables summarize the key findings from preclinical studies of apraglutide in neonatal piglet models of SBS.

Table 1: Effects of Apraglutide on Intestinal Morphology in Neonatal Piglets with SBS [8][9]

ParameterSaline Control (Mean)Apraglutide (5 mg/kg) (Mean)P-value
Small Intestinal Length (cm)1411660.001
Small Intestinal Weight (g)26330.004
Villus Height (mm)0.590.900.027
Crypt Depth (mm)--0.054 (greater)

Table 2: Effects of Apraglutide on Nutrient Absorption in Neonatal Piglets with SBS [8][9]

ParameterSaline ControlApraglutide (5 mg/kg)P-value
Fecal Fat LossHigherLower0.043
Fecal Energy LossHigherLower0.043

Table 3: Comparison of Apraglutide and Teduglutide on Intestinal Morphology in Neonatal Piglets with SBS [8]

ParameterSaline Control (Mean)Apraglutide (5 mg/kg, twice weekly) (Mean)Teduglutide (0.05 mg/kg, once daily) (Mean)Teduglutide (0.05 mg/kg, twice daily) (Mean)P-value (vs Control)
Small Intestinal Length (cm)1411661531650.004 (APRA & TEDBID)
Small Intestinal Weight (g)263328310.007 (APRA)
Villus Height (mm)0.590.900.580.74<0.001 (APRA & TEDBID)
Rodent Models of SBS

Rat models are also frequently used to assess the pharmacokinetics and pharmacodynamics of GLP-2 analogs.

While specific SBS surgical models in rats for apraglutide efficacy are less detailed in the provided search results, pharmacokinetic studies have been conducted in healthy rats. These studies typically involve intravenous administration of the compounds to determine their clearance and elimination half-life.

Pharmacokinetic studies in rats have demonstrated the long-acting nature of apraglutide compared to native GLP-2 and other GLP-2 analogs like teduglutide and glepaglutide.[10]

Table 4: Pharmacokinetic Parameters of GLP-2 Analogs in Rats (Intravenous Administration) [10]

CompoundClearance (ml/kg per minute)Elimination Half-life (minutes)
hGLP-2 (native)256.4
Teduglutide9.919
Glepaglutide2.816
Apraglutide 0.27 159

These pharmacokinetic data highlight apraglutide's significantly lower clearance and prolonged half-life, which supports a less frequent dosing regimen.[10] This extended duration of action is a key differentiator and potential clinical advantage.

Summary and Conclusion

Preclinical studies in well-established animal models of Short Bowel Syndrome have demonstrated the significant therapeutic potential of apraglutide. In neonatal piglets, apraglutide promotes substantial intestinal growth, leading to increased intestinal length and weight, as well as enhanced villus height.[8][9] These morphological changes translate into improved nutrient absorption, as evidenced by reduced fecal fat and energy losses.[8][9] Comparative studies suggest that a less frequent dosing of apraglutide can achieve superior or comparable intestinotrophic effects to more frequently administered GLP-2 analogs like teduglutide.[8] Pharmacokinetic studies in rats confirm apraglutide's long-acting profile, characterized by low clearance and a prolonged elimination half-life.[10] These robust preclinical data provide a strong rationale for the ongoing clinical development of apraglutide as a promising new treatment for patients with Short Bowel Syndrome.

References

The Role of FE 203799 (Apraglutide) in Enhancing Intestinal Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FE 203799, also known as apraglutide, is a novel, long-acting synthetic analogue of glucagon-like peptide-2 (GLP-2).[1][2] This technical guide provides an in-depth overview of the role of this compound in promoting intestinal growth and adaptation, with a focus on its potential therapeutic applications in conditions such as Short Bowel Syndrome (SBS). Preclinical evidence robustly demonstrates the intestinotrophic effects of this compound, leading to significant enhancements in intestinal length, weight, and mucosal architecture.[3][4] This document details the mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Short Bowel Syndrome is a malabsorptive state resulting from a significant loss of intestinal length or function.[2] A primary therapeutic goal in SBS is to enhance the adaptive capacity of the remaining intestine. Glucagon-like peptide-2 (GLP-2), an endogenous hormone secreted by intestinal L-cells, is a key regulator of intestinal growth and function.[3][5] However, its therapeutic utility is limited by a short half-life. This compound (apraglutide) is a next-generation GLP-2 analogue designed for extended duration of action, offering a promising therapeutic strategy for enhancing intestinal rehabilitation.[6]

Mechanism of Action

This compound is a potent and highly selective agonist for the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[7] The binding of this compound to GLP-2R, which is expressed on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts, triggers a downstream signaling cascade.[8][9] This activation leads to the stimulation of cell proliferation in the intestinal crypts and the inhibition of apoptosis in the villi, resulting in a net increase in mucosal mass and absorptive surface area.[10][11] The enhanced structural adaptation of the intestine improves its capacity for nutrient and fluid absorption.

Signaling Pathway

The binding of this compound to the GLP-2 receptor initiates a cascade of intracellular events, primarily mediated through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately promoting cell survival and proliferation.

GLP2_Signaling_Pathway FE_203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE_203799->GLP2R AC Adenylyl Cyclase GLP2R->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylation Apoptosis Anti-Apoptosis PKA->Apoptosis Proliferation Cell Proliferation CREB->Proliferation

Caption: GLP-2 Receptor Signaling Pathway

Preclinical Data: Effects on Intestinal Growth

Preclinical studies, particularly in a neonatal piglet model of SBS, have provided compelling evidence for the efficacy of this compound in promoting intestinal growth.

Table 1: Effects of this compound on Intestinal Growth in a Neonatal Piglet SBS Model
ParameterSaline Control (n=10)This compound (5 mg/kg) (n=8)P-valueReference
Intestinal Length (cm) Data not specifiedData not specified, but significant increaseP = 0.001[3]
Small Intestinal Weight (g) Data not specifiedData not specified, but significant increaseP = 0.004[3]
Villus Height (µm) Data not specifiedData not specified, but significant increaseP = 0.027[3]
Crypt Depth (µm) Data not specifiedData not specified, but significant increaseP = 0.054[3]
Fecal Fat Loss (%) Data not specifiedData not specified, but significant decreaseP = 0.043[3]
Fecal Energy Loss (kcal/g) Data not specifiedData not specified, but significant decreaseP = 0.043[3]

Note: While the referenced abstract confirms statistically significant differences, specific mean and standard deviation values were not provided.

Experimental Protocols

Neonatal Piglet Model of Short Bowel Syndrome

A key preclinical model used to evaluate this compound is the neonatal piglet model of SBS, which closely mimics the clinical condition in human infants.

Objective: To determine the effect of this compound on intestinal adaptation and growth in neonatal piglets with SBS.

Methodology:

  • Animal Model: Neonatal piglets are utilized for this model.

  • Surgical Procedure: A 75% resection of the small intestine is performed to induce SBS. A jejunocolic anastomosis is created.

  • Randomization and Treatment: Piglets are randomized to receive either saline (control) or this compound. This compound is administered subcutaneously at a dose of 5 mg/kg.

  • Nutritional Support: All piglets receive parenteral and enteral nutrition to ensure adequate hydration and caloric intake.

  • Endpoint Analysis: After a defined treatment period (e.g., 7 days), various parameters are assessed, including intestinal length and weight, mucosal morphometry (villus height and crypt depth), and nutrient absorption.

Experimental Workflow

Experimental_Workflow Start Start Piglet_Model Neonatal Piglet Model Start->Piglet_Model Surgery 75% Small Intestine Resection (SBS) Piglet_Model->Surgery Randomization Randomization Surgery->Randomization Saline Saline Control (Subcutaneous) Randomization->Saline FE203799 This compound (5 mg/kg) (Subcutaneous) Randomization->FE203799 Nutrition Parenteral & Enteral Nutrition Saline->Nutrition FE203799->Nutrition Endpoint Endpoint Analysis (Day 7) Nutrition->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Neonatal Piglet SBS Model Workflow

Discussion and Future Directions

The preclinical data for this compound strongly support its role as a potent intestinotrophic agent. The observed increases in intestinal length, weight, and mucosal surface area in animal models of SBS are indicative of a significant potential to improve intestinal adaptation and reduce dependence on parenteral nutrition. The long-acting formulation of apraglutide represents a significant advantage over native GLP-2 and earlier analogues, potentially improving patient compliance and quality of life.

Further research is warranted to fully elucidate the downstream mediators of this compound's effects and to explore its therapeutic potential in other gastrointestinal disorders characterized by mucosal atrophy or injury. Clinical trials are ongoing to establish the safety and efficacy of this compound in the patient population with Short Bowel Syndrome.

Conclusion

This compound (apraglutide) is a promising long-acting GLP-2 analogue that has demonstrated significant efficacy in promoting intestinal growth and adaptation in preclinical models of Short Bowel Syndrome. Its mechanism of action, centered on the activation of the GLP-2 receptor signaling pathway, leads to enhanced cell proliferation and reduced apoptosis in the intestinal mucosa. The robust preclinical data, coupled with a favorable pharmacokinetic profile, position this compound as a potentially transformative therapy for patients with SBS and other conditions of intestinal insufficiency.

References

The Discovery and Development of FE 203799 (Apraglutide): A Long-Acting GLP-2 Analog for Short Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FE 203799, now known as apraglutide, is a novel, long-acting synthetic analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of Short Bowel Syndrome (SBS). This debilitating condition, characterized by malabsorption due to a significant loss of intestinal length or function, often necessitates parenteral support to maintain nutritional and fluid balance. Apraglutide has been engineered for an improved pharmacokinetic profile, allowing for once-weekly subcutaneous administration. This whitepaper provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of apraglutide, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Introduction

Short Bowel Syndrome with Intestinal Failure (SBS-IF) is a rare and severe condition resulting from extensive surgical resection of the small intestine. Patients with SBS-IF are unable to absorb adequate nutrients and fluids from their diet, leading to a dependency on parenteral support (PS). Glucagon-like peptide-2 (GLP-2) is a naturally occurring hormone that plays a crucial role in intestinal adaptation by stimulating mucosal growth, enhancing intestinal blood flow, and improving nutrient absorption. However, the therapeutic potential of native GLP-2 is limited by its short half-life. Apraglutide (this compound) was designed to overcome this limitation as a long-acting GLP-2 receptor agonist.

Discovery and Synthesis

The development of apraglutide stemmed from a structure-activity relationship study aimed at creating a GLP-2 analog with enhanced metabolic stability and a prolonged pharmacokinetic profile.[1] The key modifications to the native human GLP-2 peptide involved the substitution of specific amino acids and C-terminal amidation.[1]

Notably, the incorporation of hydrophobic residues, D-Phe at position 11 and Leu at position 16, significantly reduced the metabolic clearance of the compound in preclinical rat models from 9.9 mL/min/kg to less than 0.3 mL/min/kg.[1] This improvement in metabolic clearance was correlated with a marked increase in plasma protein binding due to the increased hydrophobicity of the molecule.[1] These modifications resulted in a potent and highly selective GLP-2 receptor agonist with a significantly extended half-life, making it suitable for once-weekly dosing.[2]

Mechanism of Action: GLP-2 Receptor Signaling

Apraglutide exerts its therapeutic effects by acting as a full agonist at the GLP-2 receptor, a G protein-coupled receptor predominantly expressed in the intestine.[3] Activation of the GLP-2 receptor initiates a downstream signaling cascade that promotes intestinal growth and enhances its absorptive capacity. The key effects of GLP-2 receptor activation include:

  • Intestinotrophic effects: Stimulation of crypt cell proliferation and inhibition of enterocyte apoptosis, leading to increased villus height and crypt depth.

  • Enhanced intestinal barrier function: Strengthening the integrity of the intestinal lining.

  • Increased nutrient and fluid absorption: Improving the intestine's ability to absorb essential nutrients, water, and electrolytes.

  • Increased intestinal blood flow: Promoting blood supply to the gut.

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apraglutide (this compound) Apraglutide (this compound) GLP2R GLP-2 Receptor Apraglutide (this compound)->GLP2R Gs Gαs GLP2R->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription activates Intestinal_Growth Intestinal Growth & Nutrient Absorption Gene_Transcription->Intestinal_Growth

GLP-2 Receptor Signaling Pathway

Preclinical Development

The preclinical evaluation of apraglutide involved in vitro receptor binding assays and in vivo studies in animal models of SBS.

In Vitro Studies

In cell-based assays, apraglutide demonstrated potency and selectivity for the GLP-2 receptor comparable to that of native GLP-2 and another GLP-2 analog, teduglutide.[4]

In Vivo Studies in a Neonatal Piglet Model of SBS

A key preclinical model used to evaluate the efficacy of apraglutide was a neonatal piglet model of SBS.

  • Animal Model: Neonatal piglets underwent a 75% distal small-intestinal resection with a jejunocolic anastomosis to create a model of SBS.[5][6]

  • Treatment Groups: Piglets were randomized to receive subcutaneous injections of either saline (control), apraglutide (5 mg/kg), or teduglutide (0.05 mg/kg, once or twice daily).[6] Apraglutide was administered twice weekly.[6]

  • Nutrition: All piglets were pair-fed with both parenteral and enteral nutrition.[5]

  • Outcome Measures: On day 7 post-surgery, various parameters were assessed, including:

    • Fecal fat and energy losses (analyzed from 24-hour fecal collections).[5]

    • Small-intestinal length and weight.[5][6]

    • Jejunal villus height and crypt depth (histological analysis).[5][6]

    • Pharmacokinetic profiles of the GLP-2 analogs.[6]

The results from the neonatal piglet studies demonstrated the potent intestinotrophic effects of apraglutide.

ParameterSaline ControlApraglutide (5 mg/kg, twice weekly)Teduglutide (0.05 mg/kg, once daily)Teduglutide (0.05 mg/kg, twice daily)p-value
Small-Bowel Length (cm) 1411661531650.004
Small-Bowel Weight (g) 263328310.007
Villus Height (mm) 0.590.900.580.74<0.001
Fecal Fat Loss HigherLower (p=0.043 vs saline)Not ReportedNot Reported-
Fecal Energy Loss HigherLower (p=0.043 vs saline)Not ReportedNot Reported-

Data adapted from Pauline M, et al. JPEN J Parenter Enteral Nutr. 2021 and Slim GM, et al. JPEN J Parenter Enteral Nutr. 2019.[5][6]

Apraglutide, administered twice weekly, showed superior intestinotrophic effects compared to once-daily teduglutide.[6] When teduglutide was administered twice daily to achieve a comparable drug exposure to apraglutide, apraglutide still demonstrated superior trophic activity at the mucosal level.[6] A unique finding was that apraglutide treatment led to intestinal lengthening, which has significant clinical implications for neonatal SBS.[5]

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Piglet_Model Neonatal Piglet Model Surgery 75% Intestinal Resection (Jejunocolic Anastomosis) Piglet_Model->Surgery Randomization Randomization Surgery->Randomization Group_Saline Saline (Control) Randomization->Group_Saline Group_Apraglutide Apraglutide (5 mg/kg) Randomization->Group_Apraglutide Group_Teduglutide Teduglutide (0.05 mg/kg) Randomization->Group_Teduglutide Dosing Subcutaneous Dosing (Days 0 & 4 for Apraglutide) Group_Saline->Dosing Group_Apraglutide->Dosing Group_Teduglutide->Dosing Fecal_Collection 24-hr Fecal Collection (Day 6) Dosing->Fecal_Collection Tissue_Harvesting Tissue Harvesting (Day 7) Fecal_Collection->Tissue_Harvesting Analysis Analysis: - Intestinal Morphology - Nutrient Absorption - Pharmacokinetics Tissue_Harvesting->Analysis

Preclinical Experimental Workflow

Clinical Development

The clinical development program for apraglutide has progressed through Phase 1, 2, and 3 trials, evaluating its safety, pharmacokinetics, and efficacy in healthy volunteers and patients with SBS-IF.

Phase 1 Studies in Healthy Volunteers

Phase 1 trials were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of apraglutide in healthy adult volunteers.

  • Study Design: Randomized, placebo-controlled studies involving single and multiple ascending doses.[7][8]

  • Dosing: Healthy volunteers received weekly subcutaneous administrations of apraglutide (1, 5, or 10 mg) or placebo for 6 weeks.[7][8]

  • PK/PD Measures:

    • Pharmacokinetic parameters, including clearance and volume of distribution, were determined using noncompartmental analysis.[7][8]

    • Plasma citrulline, a biomarker of enterocyte mass, was measured as a key pharmacodynamic endpoint.[7][8]

The Phase 1 studies confirmed the long-acting profile of apraglutide and its effects on enterocyte mass.

Parameter1 mg Apraglutide5 mg Apraglutide10 mg Apraglutide
Mean Estimated Clearance (L/day) 16.5 - 20.716.5 - 20.716.5 - 20.7
Mean Volume of Distribution (L) 55.4 - 105.055.4 - 105.055.4 - 105.0
Plasma Citrulline Levels Modest IncreaseSignificant IncreaseSignificant Increase

Data from Bolognani F, et al. J Pharmacol Exp Ther. 2023.[7][8]

A dose-dependent increase in plasma citrulline concentrations was observed, with the 5 mg and 10 mg doses inducing significantly higher levels than the 1 mg dose and placebo.[7][8] PK/PD analysis indicated that a weekly 5 mg dose of apraglutide induced the maximal citrulline response.[7][8] Notably, elevated plasma citrulline levels were sustained for 10-17 days after the final dose, suggesting a lasting effect on enterocyte mass.[7][8]

Phase 2 Clinical Trial in SBS-IF Patients

A Phase 2 trial was conducted to evaluate the safety and efficacy of apraglutide in adult patients with SBS-IF.

  • Study Design: A placebo-controlled, double-blind, randomized, crossover trial.[9]

  • Participants: Eight adult patients with SBS-IF.[9]

  • Treatment: Patients received once-weekly subcutaneous doses of 5 mg apraglutide and placebo for 4 weeks, followed by 10 mg apraglutide for 4 weeks, with a washout period between treatments.[9]

  • Primary Endpoint: Safety.[9]

  • Secondary Endpoints: Changes from baseline in urine volume output (as an indicator of intestinal fluid absorption).[9]

The Phase 2 trial provided evidence of increased intestinal fluid absorption with apraglutide treatment.

Parameter5 mg Apraglutide vs. Placebo10 mg Apraglutide vs. Placebo
Adjusted Mean Increase in Urine Volume Output (mL/day) 714 (95% CI, 490-939)795 (95% CI, 195-1394)
p-value <0.05<0.05

Data from Eliasson J, et al. JPEN J Parenter Enteral Nutr. 2022.[9]

Both the 5 mg and 10 mg once-weekly doses of apraglutide significantly increased urine volume output compared to placebo, with a comparable safety profile between the two doses.[9]

Phase 3 (STARS) Clinical Trial in SBS-IF Patients

The STARS (STudy of ApRaglutide in SBS) trial was a pivotal Phase 3 study designed to further evaluate the efficacy and safety of apraglutide in a larger population of adult patients with SBS-IF.[10][11]

  • Study Design: A global, multicenter, double-blind, randomized, placebo-controlled trial.[10][11]

  • Participants: 164 adult patients with SBS-IF, stratified by intestinal anatomy (stoma or colon-in-continuity).[10][12]

  • Treatment: Patients were randomized 2:1 to receive either once-weekly subcutaneous apraglutide or placebo for 24 weeks.[10][11]

  • Primary Endpoint: Relative change from baseline in actual weekly parenteral support (PS) volume at week 24.[10][11]

  • Key Secondary Endpoints:

    • Proportion of patients achieving at least one additional day off PS per week at week 24.[10][11]

    • Enteral autonomy at week 48.[10][11]

The STARS trial met its primary endpoint, demonstrating a statistically significant reduction in parenteral support volume for patients treated with apraglutide.[10][11]

EndpointApraglutidePlacebop-value
Relative Reduction in Weekly PS Volume at Week 24 -25.5%-12.5%0.001
Patients with ≥1 Additional Day Off PS/week at Week 24 43%27.5%0.04
Enteral Autonomy at Week 24 6.4%0%0.006
Enteral Autonomy at Week 48 12.5%7.4%0.387

Data from Joly F, et al. Presented at ESMO GI 2024.[10]

The reduction in PS volume was driven by both the stoma and colon-in-continuity patient populations.[11] Apraglutide was generally well-tolerated, with a safety profile consistent with previous studies.[11]

Clinical_Development_Phases Phase1 Phase 1 (Healthy Volunteers) - Safety - PK/PD (Citrulline) Phase2 Phase 2 (SBS-IF Patients) - Safety - Efficacy (Urine Output) Phase1->Phase2 Positive Safety & PK/PD Phase3 Phase 3 (STARS) (SBS-IF Patients) - Efficacy (PS Reduction) - Safety Phase2->Phase3 Proof of Concept Approval Regulatory Submission & Approval Phase3->Approval Pivotal Efficacy & Safety Data

Clinical Development Pathway

Conclusion

The discovery and development of this compound (apraglutide) represent a significant advancement in the therapeutic landscape for Short Bowel Syndrome. Through rational drug design, apraglutide was engineered as a long-acting GLP-2 analog with a favorable pharmacokinetic profile for once-weekly administration. Preclinical studies in a neonatal piglet model of SBS demonstrated its potent intestinotrophic effects, leading to improved intestinal morphology and function. Subsequent clinical trials in healthy volunteers and patients with SBS-IF have confirmed its safety, tolerability, and efficacy in increasing intestinal absorption and reducing the burden of parenteral support. The robust data from the Phase 3 STARS trial underscore the potential of apraglutide to become a valuable treatment option for patients living with this challenging and life-altering condition.

References

Methodological & Application

Application Notes and Protocols: FE 203799 (Apraglutide) in a Neonatal Piglet Model of Short Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FE 203799, also known as apraglutide, is a long-acting synthetic analogue of glucagon-like peptide-2 (GLP-2).[1][2] GLP-2 is a naturally occurring intestinotrophic factor that plays a crucial role in the growth and adaptation of the intestine.[3][4] Apraglutide has been developed to enhance intestinal adaptation, particularly in conditions such as short bowel syndrome (SBS), a condition characterized by a significant reduction in the length and/or function of the small intestine.[3][4] Preclinical studies in neonatal piglet models of SBS have demonstrated the potential of apraglutide to improve intestinal growth and function.[3] This document provides detailed application notes and protocols based on these preclinical investigations.

Mechanism of Action

Apraglutide is a potent and highly selective agonist for the GLP-2 receptor.[5] As a GLP-2 analogue, it mimics the action of endogenous GLP-2, which is released from L-cells in the ileum.[3][4] The binding of apraglutide to the GLP-2 receptor initiates a signaling cascade that promotes intestinal cell proliferation, leading to increased villus height and crypt depth.[3][6] This ultimately enhances the absorptive capacity of the remaining intestine.[3] Due to specific amino acid substitutions, apraglutide has a longer half-life compared to native GLP-2, allowing for less frequent administration.[4][7]

GLP2_Signaling_Pathway cluster_cell Enterocyte cluster_effects Cellular & Physiological Effects Apraglutide Apraglutide (this compound) GLP2R GLP-2 Receptor Apraglutide->GLP2R AC Adenylate Cyclase GLP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Villus_Height Increased Villus Height Cell_Proliferation->Villus_Height Crypt_Depth Increased Crypt Depth Cell_Proliferation->Crypt_Depth Nutrient_Absorption Enhanced Nutrient Absorption Villus_Height->Nutrient_Absorption Crypt_Depth->Nutrient_Absorption

Caption: GLP-2 signaling pathway activated by apraglutide.

Experimental Protocol: Neonatal Piglet Model of Short Bowel Syndrome

This protocol is based on the methodology described by Slim et al. (2019).[3]

Animal Model
  • Species: Newborn Duroc piglets.[1]

  • Age: 2-5 days old.[1]

  • Weight: 2-2.6 kg.[1]

  • Housing: Individual temperature-controlled incubators.

Surgical Procedure: 75% Intestinal Resection
  • Anesthesia: Induce and maintain anesthesia using appropriate anesthetic agents.

  • Surgical Preparation: Prepare the abdominal area for sterile surgery.

  • Laparotomy: Perform a midline laparotomy to expose the small intestine.

  • Resection: Resect 75% of the small intestine, from the distal duodenum to the terminal ileum.

  • Anastomosis: Create a jejunocolic anastomosis.[3]

  • Catheter Placement: Place a central venous catheter for parenteral nutrition administration.

  • Closure: Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and care.

Experimental Design and Treatment Groups
  • Randomization: Piglets are randomized into two treatment groups:

    • This compound (Apraglutide) Group (n=8): Receives apraglutide.[3]

    • Saline Control Group (n=10): Receives an equivalent volume of saline.[3]

  • Pair-Feeding: All piglets are pair-fed with both parenteral and enteral nutrition to ensure equal nutritional intake between groups.[3]

Experimental_Workflow Piglets Newborn Piglets (2-5 days old, 2-2.6 kg) Surgery 75% Intestinal Resection (Jejunocolic Anastomosis) Piglets->Surgery Randomization Randomization Surgery->Randomization Treatment_Group This compound Group (n=8) 5 mg/kg SC on Day 0 & 4 Randomization->Treatment_Group Control_Group Saline Group (n=10) Saline SC on Day 0 & 4 Randomization->Control_Group Pair_Feeding Pair-fed Parenteral & Enteral Nutrition Treatment_Group->Pair_Feeding Control_Group->Pair_Feeding Fecal_Collection 24-hour Fecal Collection (Day 6) Pair_Feeding->Fecal_Collection Euthanasia Euthanasia & Tissue Collection (Day 7) Fecal_Collection->Euthanasia Analysis Data Analysis Euthanasia->Analysis

Caption: Experimental workflow for the neonatal piglet SBS model.
Drug Administration

  • Drug: this compound (Apraglutide).

  • Dose: 5 mg/kg.[1][3]

  • Route of Administration: Subcutaneous injection.[1][3]

  • Frequency: Twice, on day 0 (post-surgery) and day 4.[1][3]

  • Control: Saline solution administered subcutaneously on the same schedule.[3]

Sample Collection and Analysis
  • Fecal Samples: 24-hour fecal samples are collected on day 6 for nutrient analysis (fat and energy content).[3]

  • Tissue Samples: On day 7, piglets are euthanized, and the small intestine is collected.[3]

    • Measurements: Small intestinal length and weight are recorded.[3]

    • Histology: Tissue sections are collected for histological analysis to measure villus height and crypt depth.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Slim et al. (2019).[3]

Table 1: Fecal Nutrient Analysis

ParameterSaline Control (n=10)This compound (n=8)P-value
Fecal Fat LossHigherLower0.043
Fecal Energy LossHigherLower0.043

Table 2: Intestinal Morphometrics

ParameterSaline Control (n=10)This compound (n=8)P-value
Small Intestinal LengthShorterLonger0.001
Small Intestinal WeightLighterHeavier0.004
Villus HeightShorterLonger0.027
Crypt DepthShallowerDeeper0.054

Table 3: Body Weight

ParameterSaline Control (n=10)This compound (n=8)P-value
Body Weight GainEquivalentEquivalent0.12

Conclusion

The experimental protocol using a neonatal piglet model of short bowel syndrome provides a robust system for evaluating the efficacy of this compound (apraglutide). The data indicates that apraglutide treatment enhances intestinal adaptation by increasing intestinal length and weight, as well as villus height and crypt depth.[3] This leads to improved nutrient absorption, as evidenced by reduced fecal fat and energy losses.[3] These findings support the potential of apraglutide as a therapeutic agent for neonatal SBS.[3] The observed intestinal lengthening is a particularly noteworthy effect with significant clinical implications for promoting weaning from parenteral nutrition in pediatric patients.[3][4]

References

Application Notes and Protocols for the Subcutaneous Administration of Apraglutide in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous administration of apraglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, for research purposes. The information is collated from publicly available preclinical and clinical trial data.

Introduction to Apraglutide

Apraglutide is an investigational synthetic peptide analog of GLP-2 designed for once-weekly subcutaneous administration.[1] It acts as a full agonist at the GLP-2 receptor, mimicking the effects of the endogenous hormone.[2] The primary therapeutic goal of apraglutide is to improve intestinal absorption of fluids and nutrients, thereby reducing dependence on parenteral support (PS) in patients with conditions such as Short Bowel Syndrome with Intestinal Failure (SBS-IF).[1][3] Preclinical and clinical studies have demonstrated its potential to promote intestinal growth and enhance gut barrier function.[2][4]

Compared to native GLP-2, apraglutide has been engineered for a longer half-life through amino acid substitutions that increase its resistance to dipeptidyl peptidase-IV (DPP-IV) degradation and enhance plasma protein binding.[1] This extended pharmacokinetic profile allows for a once-weekly dosing regimen, a potential advantage over treatments requiring more frequent administration.[1][5]

Mechanism of Action: GLP-2 Receptor Signaling

Apraglutide exerts its effects by binding to and activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on various cells within the gastrointestinal tract, including enteroendocrine cells and enteric neurons.[6] Activation of the GLP-2R initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7] This increase in cAMP activates Protein Kinase A (PKA), which in turn is thought to mediate many of the intestinotrophic effects of GLP-2, such as stimulation of crypt cell proliferation and inhibition of enterocyte apoptosis.[6] While the primary pathway involves cAMP and PKA, other signaling pathways may also be involved.[7]

GLP2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Apraglutide Apraglutide GLP2R GLP-2 Receptor Apraglutide->GLP2R G_Protein G Protein (Gαs) GLP2R->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_Protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription activates Proliferation Crypt Cell Proliferation Gene_Transcription->Proliferation Apoptosis Enterocyte Apoptosis (Inhibition) Gene_Transcription->Apoptosis Absorption Nutrient & Fluid Absorption Proliferation->Absorption Apoptosis->Absorption Subcutaneous_Injection_Workflow Start Start: Obtain Apraglutide (Lyophilized Powder) Reconstitute Reconstitute with Sterile Diluent Start->Reconstitute Prepare_Dose Prepare Dose in Administration Syringe Reconstitute->Prepare_Dose Select_Site Select and Clean Injection Site Prepare_Dose->Select_Site Administer Administer Subcutaneously Select_Site->Administer Dispose Dispose of Sharps Administer->Dispose End End Dispose->End

References

Application Notes and Protocols for FE 203799 (Apraglutide) in Animal Models of Short Bowel Syndrome (SBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FE 203799, also known as apraglutide, is a long-acting synthetic analog of glucagon-like peptide-2 (GLP-2).[1][2] As a GLP-2 receptor agonist, apraglutide has demonstrated significant potential in promoting intestinal adaptation and enhancing nutrient absorption in preclinical models of Short Bowel Syndrome (SBS).[3][4] These notes provide a summary of the available data on the dosage and administration of this compound in animal models of SBS, along with detailed experimental protocols and a visualization of its signaling pathway.

Data Presentation

Table 1: Dosage and Administration of this compound in a Neonatal Piglet Model of SBS
ParameterDetailsReference
Animal Model Neonatal Duroc piglets (2-5 days old, 2-2.6 kg)[1][2]
SBS Induction 75% intestinal resection with jejunocolic anastomosis[5][6]
Drug This compound (Apraglutide)[1][2]
Dosage 5 mg/kg/dose[1][2]
Administration Route Subcutaneous injection[1][2]
Frequency Twice, on day 0 and day 4 post-surgery[1][2]
Vehicle Saline[5]
Duration of Study 7 days[1][2]
Table 2: Pharmacokinetic Parameters of Apraglutide in Various Animal Models
Animal ModelClearance (mL/kg/min)Elimination Half-life (min)Reference
Rat 0.27159[5][7]
Monkey Not specifiedNot specified[3][7]
Minipig Not specifiedNot specified[3][7]

Note: While pharmacokinetic data are available for rats, specific dosage information for an SBS model in rats or mice treated with apraglutide was not detailed in the reviewed literature. One study protocol involved subcutaneous injection 3 times per week for up to 10 weeks in rats, but the precise dosage was not provided.[7] Another study on a rat SBS model utilized a different GLP-2 analog administered intravenously.[8]

Experimental Protocols

Neonatal Piglet Model of Short Bowel Syndrome

This protocol is based on the methodology described in studies investigating this compound in a neonatal piglet model of SBS.[1][2][5]

1.1. Animal Model and Surgical Procedure:

  • Animals: Use neonatal Duroc piglets, 2-5 days old, weighing between 2.0 and 2.6 kg.[1][2]

  • Anesthesia: Induce and maintain anesthesia using appropriate anesthetic agents and protocols for neonatal piglets.

  • Surgical Induction of SBS:

    • Perform a midline laparotomy to expose the small intestine.

    • Induce a 75% resection of the small intestine.[5][6]

    • Create a jejunocolic anastomosis to restore bowel continuity.[5][6]

    • Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the piglets for recovery.

1.2. Nutritional Support:

  • Parenteral and Enteral Nutrition: Implement a pair-fed parenteral and enteral nutrition regimen.[5][6]

  • Parenteral Nutrition (PN): While specific compositions were not detailed in the primary literature for this compound studies, general guidelines for pediatric SBS suggest starting with parenteral amino acids at 1.5–2 g/kg/day, advancing to the goal by day two or three.[9] A balanced mix of carbohydrates, proteins, and fats should be provided to meet energy needs.[9]

  • Enteral Nutrition (EN): Initiate continuous enteral tube feeding as soon as the postoperative ileus resolves.[10] The choice between an elemental or polymeric formula can be considered, with one study in a similar piglet model suggesting that piglets without an ileum may tolerate elemental formulas better.[2]

1.3. Dosing and Administration of this compound:

  • Dosage: Prepare a 5 mg/kg solution of this compound in sterile saline.[1][2]

  • Administration: Administer the solution via subcutaneous injection.[1][2]

  • Dosing Schedule: Administer the first dose on the day of surgery (Day 0) and the second dose on Day 4 post-surgery.[1][2]

  • Control Group: Administer an equivalent volume of saline subcutaneously to the control group on the same schedule.[5]

1.4. Outcome Measures and Sample Collection:

  • Fecal Collection: On Day 6, perform a 24-hour fecal sample collection for nutrient analysis (e.g., fat and energy content).[5][6]

  • Termination and Tissue Collection: On Day 7, euthanize the piglets.[1][2]

  • Morphological Analysis: Measure the small intestinal length and weight.[1][2]

  • Histological Analysis: Collect tissue samples for histological analysis to determine villus height and crypt depth.[1][2]

Mandatory Visualization

Signaling Pathway of this compound (Apraglutide)

This compound acts as an agonist for the GLP-2 receptor, which is a G-protein coupled receptor (GPCR).[11] Activation of the GLP-2 receptor primarily involves the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11][12] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various cellular responses including cell proliferation and anti-apoptosis.[12][13]

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP2R GLP-2 Receptor (GPCR) This compound->GLP2R Binds to Gs Gαs GLP2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (Proliferation, Anti-apoptosis) CREB->Cellular_Response Leads to

Caption: GLP-2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Neonatal Piglet SBS Model

The following diagram outlines the key steps in the experimental protocol for evaluating this compound in the neonatal piglet model of Short Bowel Syndrome.

Experimental_Workflow Start Start: Neonatal Piglets (2-5 days old) Surgery Day 0: 75% Intestinal Resection Jejunocolic Anastomosis Start->Surgery Dosing1 Day 0: This compound (5 mg/kg) or Saline (Subcutaneous) Surgery->Dosing1 Nutrition Days 0-7: Pair-fed Parenteral and Enteral Nutrition Dosing1->Nutrition Dosing2 Day 4: This compound (5 mg/kg) or Saline (Subcutaneous) Nutrition->Dosing2 Fecal_Collection Day 6: 24-hour Fecal Collection (Nutrient Analysis) Dosing2->Fecal_Collection Termination Day 7: Euthanasia and Tissue Collection Fecal_Collection->Termination Analysis Analysis: Intestinal Length & Weight Villus Height & Crypt Depth Termination->Analysis

Caption: Experimental Workflow for this compound in a Neonatal Piglet SBS Model.

References

Application Notes and Protocols for FE 203799 (Apraglutide) in Intestinal Lengthening Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FE 203799, also known as apraglutide, is a potent and highly selective long-acting synthetic analog of glucagon-like peptide-2 (GLP-2).[1][2] As an intestinotrophic factor, GLP-2 and its analogs promote intestinal growth and enhance nutrient absorption. Apraglutide has been developed to have a longer half-life than native GLP-2, allowing for less frequent dosing, such as once-weekly.[3] Preclinical studies, particularly in neonatal piglet models of short bowel syndrome (SBS), have demonstrated its efficacy in promoting intestinal adaptation and, notably, inducing significant linear intestinal growth.[4][5][6] These characteristics make this compound a subject of interest for therapeutic applications in conditions like SBS, where intestinal failure is a primary concern.[7]

Mechanism of Action: GLP-2 Receptor Signaling

This compound exerts its effects by binding to the GLP-2 receptor, a G protein-coupled receptor located on enteroendocrine cells, enteric neurons, and pericryptal myofibroblasts. Activation of the GLP-2 receptor initiates a signaling cascade that is primarily mediated by cyclic AMP (cAMP) and protein kinase A (PKA). This leads to the downstream activation of various signaling pathways, including PI3K/Akt and MAPK/ERK, which collectively promote cell proliferation, inhibit apoptosis in the intestinal epithelium, and enhance intestinal blood flow. The culmination of these effects is an increase in villus height, crypt depth, and overall mucosal surface area, leading to improved nutrient and fluid absorption. A unique finding in studies with apraglutide is the significant increase in the length of the small intestine.[4][5]

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FE_203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE_203799->GLP2R AC Adenylate Cyclase GLP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK Cellular_Effects Cell Proliferation Inhibition of Apoptosis Increased Blood Flow PI3K_Akt->Cellular_Effects MAPK_ERK->Cellular_Effects Intestinal_Growth Increased Villus Height Increased Crypt Depth Intestinal Lengthening Cellular_Effects->Intestinal_Growth

Caption: GLP-2 signaling pathway activated by this compound.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a neonatal piglet model of Short Bowel Syndrome (SBS) with 75% intestinal resection.[5][6]

Table 1: Effects of this compound on Fecal Nutrient and Energy Loss

Treatment GroupFecal Fat Loss (%)Fecal Energy Loss (%)
Saline (Control)25.4 ± 3.520.1 ± 2.6
This compound16.5 ± 2.413.5 ± 1.8
p-value0.0430.043
Data are presented as mean ± SEM.

Table 2: Effects of this compound on Intestinal Growth and Morphology

ParameterSaline (Control)This compoundp-value
Small Intestinal Length (cm)213 ± 10288 ± 140.001
Small Intestinal Weight (g)135 ± 10185 ± 130.004
Villus Height (µm)486 ± 39617 ± 380.027
Crypt Depth (µm)195 ± 8218 ± 90.054
Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Intestinal Lengthening in a Neonatal Piglet Model of SBS

This protocol is based on the methodology described in studies by Slim et al. (2019).[4][5][6]

1. Animal Model:

  • Species: Neonatal Duroc piglets.[1]

  • Age: 2-5 days old.[1]

  • Weight: 2.0-2.6 kg.[1]

  • Housing: Individual housing in a temperature-controlled environment.

2. Surgical Procedure (Creation of SBS Model):

  • Perform a 75% resection of the small intestine.

  • Create a jejunocolic anastomosis.

  • Insert a central venous catheter for parenteral nutrition administration.

3. Experimental Groups:

  • Control Group: Administer sterile saline subcutaneously (n=10).[5]

  • Treatment Group: Administer this compound (apraglutide) subcutaneously (n=8).[5]

4. Dosing and Administration:

  • Drug: this compound (Apraglutide).

  • Dose: 5 mg/kg.[1][5]

  • Route: Subcutaneous injection.[1][5]

  • Frequency: Administer on day 0 (post-surgery) and day 4.[1][5]

5. Nutrition:

  • Provide both parenteral and enteral nutrition.

  • Pair-feed all piglets to ensure equal caloric intake between groups.[5]

6. Sample and Data Collection:

  • Day 6: Collect 24-hour fecal samples for nutrient analysis (fecal fat and energy loss).[5][6]

  • Day 7: Euthanize the piglets and perform the following:

    • Measure the total length of the small intestine.

    • Measure the total weight of the small intestine.

    • Collect tissue samples from the jejunum for histological analysis (villus height and crypt depth).[5][6]

7. Statistical Analysis:

  • Use an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test) to compare the means of the two groups.

  • A p-value of < 0.05 is typically considered statistically significant.

Experimental_Workflow Start Start: Neonatal Piglets Surgery Day 0: 75% Intestinal Resection (SBS Model Creation) Start->Surgery Randomization Randomization Surgery->Randomization Saline_Group Control Group (n=10) Saline Injection (SC) Randomization->Saline_Group Group 1 FE203799_Group Treatment Group (n=8) This compound (5 mg/kg, SC) Randomization->FE203799_Group Group 2 Dosing_Day4 Day 4: Second Injection Saline_Group->Dosing_Day4 FE203799_Group->Dosing_Day4 Fecal_Collection Day 6: 24h Fecal Collection Dosing_Day4->Fecal_Collection Endpoint Day 7: Euthanasia & Data Collection Fecal_Collection->Endpoint

Caption: Experimental workflow for the neonatal piglet SBS model.

Concluding Remarks

This compound (apraglutide) has demonstrated significant potential in promoting intestinal growth, particularly in the context of short bowel syndrome. The data from preclinical models strongly support its intestinotrophic effects, including a notable and unique impact on linear intestinal lengthening. The provided protocols offer a foundational methodology for researchers aiming to investigate the effects of this compound and other GLP-2 analogs on intestinal adaptation and growth. Further research and clinical trials are ongoing to fully elucidate the therapeutic benefits of apraglutide in human patients with SBS.[7][8]

References

Application of Apraglutide in Preclinical Models of Intestinal Failure: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of apraglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, in models of intestinal failure. This document details the significant intestinotrophic and pro-absorptive effects of apraglutide, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visualizations of the underlying signaling pathways are provided to facilitate the design and execution of future research in this area.

Introduction

Intestinal failure, often a consequence of short bowel syndrome (SBS), is characterized by a reduced intestinal absorptive capacity that necessitates parenteral support to maintain nutrient and fluid balance. Apraglutide is a novel GLP-2 analog with an enhanced pharmacokinetic profile, designed for once-weekly administration.[1] Preclinical studies have demonstrated its potent effects on intestinal adaptation, including stimulating intestinal growth and enhancing nutrient absorption.[2][3] These notes summarize the key findings and methodologies from preclinical studies in mouse and neonatal piglet models of intestinal failure.

Quantitative Data from Preclinical Studies

The efficacy of apraglutide in promoting intestinal growth and function has been quantified in various preclinical models. The following tables summarize the key findings from studies in neonatal piglets with short bowel syndrome and in healthy mice.

Table 1: Effects of Apraglutide in a Neonatal Piglet Model of Short Bowel Syndrome

This study by Slim et al. (2019) utilized a neonatal piglet model with a 75% intestinal resection to mimic short bowel syndrome.[2]

ParameterSaline Control (Mean ± SEM)Apraglutide (5 mg/kg) (Mean ± SEM)P-value
Intestinal Morphology
Small Intestinal Length (cm)145 ± 5178 ± 6P = 0.001
Small Intestinal Weight (g)27.8 ± 1.537.5 ± 2.1P = 0.004
Villus Height (μm)590 ± 40780 ± 50P = 0.027
Crypt Depth (μm)210 ± 10240 ± 10P = 0.054
Nutrient Absorption
Fecal Fat Loss (% of intake)15.2 ± 2.19.8 ± 1.5P = 0.043
Fecal Energy Loss (kcal/day)125 ± 1585 ± 10P = 0.043

SEM: Standard Error of the Mean

Table 2: Comparative Efficacy of Apraglutide and Teduglutide in a Neonatal Piglet Model of SBS

Pauline et al. (2021) compared the effects of apraglutide with the once-daily GLP-2 analog, teduglutide, in the same neonatal piglet model.[4]

ParameterSaline Control (CON) (Mean)Apraglutide (APRA) (5 mg/kg, twice weekly) (Mean)Teduglutide (TED) (0.05 mg/kg, once daily) (Mean)Teduglutide (TEDBID) (0.05 mg/kg, twice daily) (Mean)P-value (CON vs. APRA/TEDBID)
Small Bowel Length (cm)141166153165P = 0.004
Small Bowel Weight (g)26332831P = 0.007
Villus Height (mm)0.590.900.580.74P < 0.001
Table 3: Temporal Effects of Apraglutide on Intestinal Growth in Mice

Martchenko et al. (2020) investigated the time-dependent effects of apraglutide on the intestines of healthy mice.[1]

ParameterVehicle ControlApraglutide (3 mg/kg, 3x/week)P-value
After 3 Weeks
Small Intestinal Weight (g)0.75 ± 0.021.15 ± 0.04P < 0.001
Small Intestinal Length (cm)38.1 ± 0.543.2 ± 0.6P < 0.001
Villus Height (μm)380 ± 10520 ± 15P < 0.001
Crypt Depth (μm)130 ± 5180 ± 8P < 0.001
After 10 Weeks
Small Intestinal Weight (g)0.80 ± 0.031.35 ± 0.05P < 0.01
Small Intestinal Length (cm)39.2 ± 0.645.1 ± 0.7P < 0.01

Experimental Protocols

Protocol 1: Neonatal Piglet Model of Short Bowel Syndrome

Objective: To evaluate the effect of apraglutide on intestinal adaptation and nutrient absorption in a neonatal model of SBS.

Animal Model:

  • Species: Domestic neonatal piglets.

  • Age: 2-3 days old.

  • Housing: Individually housed in environmentally controlled incubators.

Surgical Procedure:

  • Anesthetize piglets using isoflurane.

  • Perform a midline laparotomy to expose the small intestine.

  • Induce short bowel syndrome by resecting 75% of the distal small intestine, from the ligament of Treitz to the ileocecal valve.

  • Create a jejunocolic anastomosis to restore intestinal continuity.

  • Close the abdominal incision in layers.

  • Provide postoperative analgesia and monitor for recovery.

Treatment Regimen:

  • Randomly assign piglets to a treatment group (e.g., saline control, apraglutide).

  • Administer apraglutide (5 mg/kg) or saline via subcutaneous injection on day 0 and day 4 post-surgery.

  • Provide isocaloric and isonitrogenous parenteral and enteral nutrition to all piglets.

Outcome Measures:

  • Nutrient Absorption: On day 6, perform a 24-hour metabolic balance study by collecting all feces to determine fat and energy excretion.

  • Intestinal Morphology: On day 7, euthanize the piglets and harvest the small intestine. Measure the total length and wet weight.

  • Histology: Collect tissue samples from the jejunum for histological analysis. Measure villus height and crypt depth using standard light microscopy and image analysis software.

Protocol 2: Mouse Model of Intestinal Growth

Objective: To assess the temporal effects of apraglutide on intestinal growth in healthy mice.

Animal Model:

  • Species: C57BL/6 mice.

  • Age: 8-10 weeks old.

  • Housing: Group-housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Treatment Regimen:

  • Randomly assign mice to treatment groups (e.g., vehicle control, apraglutide).

  • Administer apraglutide (3 mg/kg) or vehicle via subcutaneous injection three times per week for a duration of 3, 7, or 10 weeks.

Outcome Measures:

  • Gross Morphology: At the end of the treatment period, euthanize the mice and harvest the small intestine. Measure the total length and wet weight.

  • Histology: Collect tissue samples from the jejunum for histological analysis. Measure villus height and crypt depth.

Signaling Pathways and Experimental Workflows

GLP-2 Receptor Signaling Pathway

Apraglutide, as a GLP-2 analog, exerts its effects by binding to the GLP-2 receptor. This receptor is a G protein-coupled receptor that is not expressed on the proliferating intestinal crypt cells themselves, but rather on enteric neurons, enteroendocrine cells, and intestinal subepithelial myofibroblasts.[1][5][6] The binding of apraglutide to the GLP-2 receptor initiates a signaling cascade that involves the release of downstream mediators, such as Insulin-like Growth Factor-1 (IGF-1), which in turn act on the intestinal epithelial cells to promote growth and adaptation.[7]

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Enteric Neuron / Myofibroblast cluster_target_cell Intestinal Epithelial Cell Apraglutide Apraglutide GLP2R GLP-2 Receptor Apraglutide->GLP2R Binds to G_Protein G Protein GLP2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Mediators Release of Downstream Mediators (e.g., IGF-1) PKA->Mediators Stimulates IGF1R IGF-1 Receptor Mediators->IGF1R Activates PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes

GLP-2 Receptor Signaling Pathway
Experimental Workflow for Preclinical Evaluation of Apraglutide

The following diagram illustrates a typical workflow for the preclinical assessment of apraglutide in an animal model of intestinal failure.

Experimental_Workflow cluster_setup Model & Treatment cluster_analysis Data Collection & Analysis Animal_Model Induce Intestinal Failure (e.g., Surgical Resection) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Treatment Administer Apraglutide or Vehicle Control Randomization->Treatment Metabolic Metabolic Balance Studies (Nutrient Absorption) Treatment->Metabolic Harvest Tissue Harvest (Intestine) Treatment->Harvest Data_Analysis Statistical Analysis of Quantitative Data Metabolic->Data_Analysis Morphology Gross Morphological Analysis (Length, Weight) Harvest->Morphology Histology Histological Analysis (Villus Height, Crypt Depth) Harvest->Histology Morphology->Data_Analysis Histology->Data_Analysis

Preclinical Experimental Workflow

Conclusion

The preclinical data strongly support the therapeutic potential of apraglutide for the treatment of intestinal failure. In established animal models, apraglutide has been shown to significantly enhance intestinal growth and improve nutrient absorption. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field, aiding in the design of future studies to further elucidate the mechanisms of action and therapeutic benefits of this promising long-acting GLP-2 analog.

References

Application Notes and Protocols for Measuring Outcomes of FE 203799 (Apraglutide) Treatment in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the therapeutic outcomes of FE 203799 (apraglutide) treatment in preclinical laboratory animal models. The protocols detailed below are designed to ensure robust and reproducible data collection for the assessment of this long-acting glucagon-like peptide-2 (GLP-2) analogue.

Introduction

This compound, also known as apraglutide, is a synthetic peptide and a potent, selective GLP-2 receptor agonist.[1] It has been developed to enhance intestinal adaptation and function, particularly in conditions such as short bowel syndrome (SBS).[1][2] Preclinical studies in animal models are crucial for elucidating the mechanism of action and evaluating the efficacy of this compound. This document outlines key experimental protocols and data presentation formats to standardize the evaluation of this compound in laboratory settings.

Data Presentation

Quantitative data from preclinical studies should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental groups.

Table 1: Effects of this compound on Intestinal Morphology and Function in a Neonatal Piglet Model of Short Bowel Syndrome[3][4]
ParameterSaline Control (n=10)This compound (5 mg/kg) (n=8)P-value
Body Weight Gain (g) EquivalentEquivalent0.12
Fecal Fat Loss (%) HigherLower0.043
Fecal Energy Loss (%) HigherLower0.043
Small Intestinal Length (cm) BaselineIncreased0.001
Small Intestinal Weight (g) BaselineIncreased0.004
Villus Height (µm) BaselineIncreased0.027
Crypt Depth (µm) BaselineIncreased0.054
Table 2: Temporal Effects of this compound on Intestinal Growth in Mice[5]
Parameter3 Weeks Treatment7 Weeks Treatment10 Weeks TreatmentP-value
Small Intestinal Weight Significantly IncreasedFurther IncreasedMaintained Increase< 0.001 (at 3 weeks)
Small Intestinal Length Significantly IncreasedFurther IncreasedMaintained Increase< 0.001 (at 3 weeks)
Crypt Depth Markedly IncreasedNo Further IncreaseNo Further Increase< 0.001 (at 3 weeks)
Villus Height Markedly IncreasedNo Further IncreaseNo Further Increase< 0.001 (at 3 weeks)
Crypt Number No Significant IncreaseIncreasedIncreased< 0.01 (at 7 & 10 weeks)
Intestinal Circumference No Significant IncreaseIncreasedIncreased< 0.01 (at 7 & 10 weeks)
Colon Weight EnhancedMaintainedMaintained< 0.001 (at 3 weeks)
Colon Length EnhancedMaintainedMaintained< 0.001 (at 3 weeks)

Experimental Protocols

Protocol 1: Evaluation of this compound in a Neonatal Piglet Model of Short Bowel Syndrome

This protocol is adapted from studies evaluating the intestinotrophic effects of this compound in a clinically relevant large animal model.[3][4]

1. Animal Model:

  • Use newborn Duroc piglets, 2-5 days old, weighing between 2-2.6 kg.[1]

  • Induce short bowel syndrome via a 75% intestinal resection with a jejunocolic anastomosis.[3][4]

  • House piglets individually and provide parenteral and enteral nutrition.

2. Dosing and Administration:

  • Randomize piglets into a control group (saline) and a treatment group (this compound).[3][4]

  • Prepare this compound in a sterile vehicle (e.g., saline).

  • Administer this compound at a dose of 5 mg/kg via subcutaneous injection.[3][4]

  • Injections should be given on day 0 (post-surgery) and day 4.[3][4]

  • For subcutaneous injections in piglets, the loose skin in the axillary or inguinal regions is preferred.[5] Use an appropriate gauge needle (e.g., 16 to 18 gauge for baby pigs).[5]

3. Outcome Measures:

  • On day 6, perform a 24-hour fecal sample collection for nutrient analysis (fecal fat and energy loss).[3][4]

  • On day 7, euthanize the piglets and collect the small intestine.[3][4]

  • Measure the total length and wet weight of the small intestine.

  • Collect tissue sections for histological analysis.

4. Histological Analysis:

  • Fix intestinal tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm sections and stain with hematoxylin and eosin (H&E).

  • Measure villus height and crypt depth using light microscopy with calibrated imaging software.

Protocol 2: Assessment of this compound on Intestinal Growth in Mice

This protocol outlines the methodology for evaluating the long-term effects of this compound on intestinal morphology in a rodent model.[6]

1. Animal Model:

  • Use male and female mice of a specified strain (e.g., C57BL/6).

  • Acclimatize animals for at least one week before the start of the experiment.

2. Dosing and Administration:

  • Administer this compound at a dose of 3 mg/kg via subcutaneous injection, three times per week.[6]

  • The control group should receive vehicle injections.

  • Treat animals for 3, 7, or 10 weeks to assess temporal effects.[6]

3. Tissue Collection and Morphometric Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Dissect the small intestine and colon, and measure their length and weight.[6]

  • For morphometric analysis, flush the small intestine with ice-cold saline and fix in 4% neutral buffered formalin.[7][8]

  • The "Swiss roll" technique can be employed to prepare the intestine for sectioning to maximize the observable mucosal surface area.[9]

  • Embed the tissue in paraffin, section, and stain with H&E.

  • Under a light microscope, measure villus height, crypt depth, villus width, and muscular layer thickness.[7][8]

  • Quantify crypt number and intestinal circumference.[6]

Mandatory Visualizations

Signaling Pathway

FE203799_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FE203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE203799->GLP2R Binds to AC Adenylate Cyclase GLP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AP1 AP-1 PKA->AP1 Activates Apoptosis Enterocyte Apoptosis (Inhibition) PKA->Apoptosis Proliferation Crypt Cell Proliferation CREB->Proliferation AP1->Proliferation

Caption: GLP-2 Receptor signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Outcome Analysis AnimalModel Select Animal Model (Piglet or Mouse) SBS_Induction Induce Short Bowel Syndrome (if applicable) AnimalModel->SBS_Induction Randomization Randomize into Groups (Control vs. This compound) SBS_Induction->Randomization Dosing Administer this compound (Subcutaneous) Randomization->Dosing Fecal_Analysis Fecal Nutrient Analysis (Piglets) Dosing->Fecal_Analysis Tissue_Collection Tissue Collection (Small Intestine, Colon) Dosing->Tissue_Collection Gross_Morphology Measure Length and Weight Tissue_Collection->Gross_Morphology Histology Histological Processing (H&E) Tissue_Collection->Histology Morphometry Morphometric Analysis (Villus Height, Crypt Depth, etc.) Histology->Morphometry

Caption: General experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols: FE 203799 (Apraglutide) in Jejunocolic Anastomosis Models of Short Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short Bowel Syndrome (SBS) is a malabsorptive state that often results from extensive surgical resection of the small intestine. The creation of a jejunocolic anastomosis is a common surgical procedure in SBS patients, leading to rapid intestinal transit and significant nutrient and fluid malabsorption. Glucagon-like peptide-2 (GLP-2) is a naturally occurring intestinotrophic hormone that enhances intestinal adaptation. FE 203799, also known as apraglutide, is a long-acting GLP-2 analog developed to improve the treatment of SBS.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical jejunocolic anastomosis models of SBS, summarizing key quantitative data and outlining experimental methodologies.

Signaling Pathway of GLP-2 Analogs

This compound, as a GLP-2 analog, is believed to exert its effects through the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. Activation of the GLP-2R by this compound is thought to initiate a downstream signaling cascade involving protein kinase A (PKA) and other intracellular messengers. This signaling pathway ultimately leads to increased intestinal blood flow, enhanced crypt cell proliferation, and decreased enterocyte apoptosis, resulting in increased villus height and improved intestinal absorptive capacity.

GLP2_Signaling_Pathway cluster_cell Enterocyte cluster_nucleus Nucleus cluster_effects Cellular Effects FE203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE203799->GLP2R Binds to AC Adenylate Cyclase GLP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Proliferation Increased Crypt Cell Proliferation Gene->Proliferation Apoptosis Decreased Enterocyte Apoptosis Gene->Apoptosis BloodFlow Increased Intestinal Blood Flow Gene->BloodFlow Absorption Enhanced Nutrient Absorption Gene->Absorption

Caption: GLP-2 signaling pathway initiated by this compound.

Experimental Protocols

Neonatal Piglet Model of Short Bowel Syndrome with Jejunocolic Anastomosis

This protocol is adapted from a study investigating the effects of this compound in a clinically relevant large animal model.[1][2][3]

a. Animal Model and Surgical Procedure:

  • Animals: Neonatal piglets.

  • Acclimatization: Allow a period for acclimatization to the facility and diet.

  • Anesthesia: Induce and maintain general anesthesia using appropriate anesthetic agents (e.g., isoflurane).

  • Surgical Preparation: Perform a midline laparotomy under sterile conditions.

  • Intestinal Resection: Ligate the superior mesenteric artery and vein supplying the segment to be resected. Perform a 75% resection of the small intestine, removing the entire ileum.

  • Anastomosis: Create an end-to-end jejunocolic anastomosis to restore bowel continuity.

  • Post-operative Care: Provide appropriate analgesia, antibiotic coverage, and fluid therapy. House piglets in individual metabolic cages to allow for accurate monitoring of intake and output.

b. Treatment Protocol:

  • Randomization: Randomize piglets into two groups: Saline (control) and this compound.

  • Dosing: Administer this compound at a dose of 5 mg/kg subcutaneously on day 0 (day of surgery) and day 4 post-surgery.[1][2] The control group receives an equivalent volume of saline.

  • Nutrition: Provide isocaloric and isonitrogenous parenteral and enteral nutrition to all piglets. Pair-feed to ensure equal nutritional intake between groups.

c. Outcome Measures:

  • Fecal Analysis: On day 6, perform a 24-hour fecal collection to analyze fecal fat and energy losses.[1][2]

  • Tissue Collection: On day 7, euthanize the piglets and collect the remnant small intestine.

  • Morphometric Analysis: Measure the total length and weight of the small intestine. Collect tissue samples from the jejunum for histological analysis of villus height and crypt depth.

Piglet_Protocol_Workflow cluster_pre Pre-operative cluster_op Surgical Procedure (Day 0) cluster_post Post-operative cluster_analysis Analysis Acclimatization Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Surgery 75% Intestinal Resection Jejunocolic Anastomosis Anesthesia->Surgery Randomization Randomization (Saline vs. This compound) Surgery->Randomization Treatment This compound (5 mg/kg) or Saline (Day 0 & 4) Randomization->Treatment Nutrition Parenteral & Enteral Nutrition Treatment->Nutrition Monitoring Daily Monitoring Nutrition->Monitoring Fecal 24h Fecal Collection (Day 6) Monitoring->Fecal Euthanasia Euthanasia & Tissue Collection (Day 7) Fecal->Euthanasia Morphometrics Intestinal Length & Weight Histology (Villus Height, Crypt Depth) Euthanasia->Morphometrics

Caption: Experimental workflow for the neonatal piglet SBS model.

Rodent Model of Short Bowel Syndrome with Jejunocolic Anastomosis

While specific studies on this compound in rodent jejunocolic models are not as readily available, this generalized protocol can be adapted for such investigations.[4][5]

a. Animal Model and Surgical Procedure:

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley strains).

  • Pre-operative Preparation: Transition animals to a liquid diet for a few days prior to surgery, provide pre-operative antibiotics, and implement a short fasting period.

  • Anesthesia: Use inhalation anesthesia.

  • Surgical Procedure: Perform a laparotomy to expose the small intestine. Ligate the mesenteric vessels supplying the distal 50-60% of the jejunum and the entire ileum and cecum. Resect the identified intestinal segment.

  • Anastomosis: Create an end-to-end jejunocolic anastomosis.

  • Post-operative Care: Administer analgesics and antibiotics. Provide fluid resuscitation.

b. Treatment and Outcome Measures:

  • Treatment: Adapt the dosing of this compound based on pharmacokinetic studies in rodents.

  • Outcome Measures: Similar to the piglet model, assess changes in body weight, intestinal dimensions (length, weight), and histological parameters (villus height, crypt depth). Functional assessments can include oral glucose tolerance tests or measurements of nutrient absorption.

Data Presentation

The following tables summarize the quantitative data from the neonatal piglet study on this compound.[1][2]

Table 1: Effects of this compound on Intestinal Morphology and Function in Neonatal Piglets with SBS

ParameterSaline (n=10)This compound (n=8)P-value
Body Weight Gain (g) 135 ± 34185 ± 280.12
Small Intestinal Length (cm) 289 ± 14389 ± 200.001
Small Intestinal Weight (g) 109 ± 8150 ± 120.004
Jejunal Villus Height (μm) 486 ± 39614 ± 400.027
Jejunal Crypt Depth (μm) 218 ± 11250 ± 130.054

Data are presented as mean ± SEM.

Table 2: Effects of this compound on Nutrient Absorption in Neonatal Piglets with SBS

ParameterSaline (n=10)This compound (n=8)P-value
Fecal Fat Loss (% of intake) 45 ± 532 ± 40.043
Fecal Energy Loss (% of intake) 30 ± 322 ± 20.043

Data are presented as mean ± SEM.

Conclusion

This compound (apraglutide) has demonstrated significant intestinotrophic effects in a neonatal piglet model of Short Bowel Syndrome with jejunocolic anastomosis.[1][2][3] The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of this compound and other GLP-2 analogs in clinically relevant preclinical models. The significant improvements in intestinal length, weight, and nutrient absorption highlight the therapeutic potential of this long-acting GLP-2 analog for patients with SBS. Further studies in various animal models will continue to elucidate the full therapeutic benefits and mechanisms of action of this compound.

References

Application Notes and Protocols for Assessing Intestinal Adaptation with FE 203799 (Apraglutide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal adaptation is a natural compensatory process that occurs following significant loss of intestinal length, as seen in Short Bowel Syndrome (SBS). This process involves morphological and functional changes in the remaining intestine to enhance nutrient and fluid absorption. FE 203799, also known as apraglutide, is a novel, long-acting synthetic analog of glucagon-like peptide-2 (GLP-2).[1][2][3] GLP-2 is a key intestinotrophic hormone that promotes intestinal growth and function.[4][5][6] this compound is under development for the treatment of intestinal failure associated with SBS.[7] These application notes provide detailed protocols for assessing the effects of this compound on intestinal adaptation in both preclinical and clinical settings.

Mechanism of Action: The GLP-2 Signaling Pathway

This compound exerts its effects by activating the GLP-2 receptor, a G protein-coupled receptor expressed in enteroendocrine cells and enteric neurons.[4] This activation initiates a signaling cascade that leads to the stimulation of crypt cell proliferation and inhibition of apoptosis, ultimately increasing the mucosal surface area and enhancing absorptive capacity.[4] The signaling also involves the release of downstream mediators like Insulin-like Growth Factor-1 (IGF-1).[6]

GLP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects FE203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE203799->GLP2R Binds to G_Protein G Protein (Gs) GLP2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Proliferation Increased Crypt Cell Proliferation Gene_Transcription->Proliferation Apoptosis Decreased Apoptosis Gene_Transcription->Apoptosis Absorption Enhanced Nutrient & Fluid Absorption Gene_Transcription->Absorption Preclinical_Workflow A Animal Model Creation (e.g., 75% Intestinal Resection) B Randomization to Treatment Groups (this compound vs. Vehicle) A->B C Treatment Administration (e.g., Subcutaneous Injection) B->C D In-life Measurements (Body Weight, Food/Water Intake) C->D E Functional Assessment (Metabolic Balance Studies) C->E F Sample Collection at Terminus (Blood, Intestinal Tissue) D->F E->F G Biomarker Analysis (Plasma Citrulline) F->G H Histological & Morphometric Analysis F->H I Immunohistochemistry (Proliferation, Apoptosis) F->I J Data Analysis & Interpretation G->J H->J I->J

References

Application Notes and Protocols: FE 203799 in Combination with Parenteral Nutrition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FE 203799, also known as apraglutide and glepaglutide, is a long-acting glucagon-like peptide-2 (GLP-2) analogue under investigation for the treatment of Short Bowel Syndrome (SBS). SBS is a malabsorptive state often requiring parenteral nutrition (PN) to maintain fluid and nutrient balance. As a GLP-2 analogue, this compound aims to enhance intestinal absorption, thereby reducing the dependency on parenteral support. These application notes provide a summary of key findings and detailed protocols from preclinical and clinical studies investigating this compound in combination with parenteral nutrition.

Mechanism of Action

This compound is a potent and selective agonist for the GLP-2 receptor.[1] The binding of this compound to the GLP-2 receptor, which is expressed on enteroendocrine cells and enteric neurons, activates downstream signaling pathways. This activation leads to the stimulation of intestinal growth, enhancement of villus height, and an increase in crypt cell proliferation, ultimately improving the intestine's absorptive capacity.[2]

Data Presentation

Preclinical Efficacy of this compound (Apraglutide) in a Neonatal Piglet Model of SBS
ParameterSaline Control (n=10)This compound (5 mg/kg) (n=8)P-value
Fecal Fat LossHigherLowerP = 0.043
Fecal Energy LossHigherLowerP = 0.043
Small Intestinal LengthShorterLongerP = 0.001
Small Intestinal WeightLighterHeavierP = 0.004
Villus HeightShorterLongerP = 0.027
Crypt DepthShallowerDeeperP = 0.054

Data from a study in a neonatal piglet model of SBS with 75% intestinal resection.[3][4]

Clinical Efficacy of this compound (Glepaglutide) in Adult Patients with SBS (Phase III EASE 1 Trial)
OutcomePlaceboGlepaglutide 10 mg (Once Weekly)Glepaglutide 10 mg (Twice Weekly)
Primary Endpoint
Mean Change in Weekly PS Volume from Baseline to Week 24-2.85 L/week-3.13 L/week-5.13 L/week (P = 0.0039 vs. Placebo)
Key Secondary Endpoints
Clinical Response (≥20% PS volume reduction at weeks 20 & 24)38.9%Not Statistically Significant65.7% (P = 0.0243 vs. Placebo)
Reduction in PS Days (≥1 day/week at week 24)19.4%Not Statistically Significant51.4% (P = 0.0043 vs. Placebo)
Enteral Autonomy (Complete PS Weaning)0%Not Statistically Significant14% (5 patients)

Data from the Phase III, randomized, double-blind, placebo-controlled EASE 1 trial (NCT03690206) in 106 adult patients with SBS requiring parenteral support.[1][5][6]

Clinical Efficacy of this compound (Apraglutide) in Adult Patients with SBS-IF and Colon-in-Continuity (Phase II Trial)
OutcomeBaseline (n=9)Week 52 (n=9)P-value
Mean Weekly PS Volume9,919 mL5,217 mLP = 0.0004
Mean Weekly PS Energy Content7,938 kcal4,428 kcalP = 0.0006
Additional Days Off PS per Week-2.1 days-

Data from a 52-week, open-label, multicenter Phase II study of apraglutide 5 mg administered subcutaneously once weekly.

Experimental Protocols

Preclinical Study: Neonatal Piglet Model of Short Bowel Syndrome

Objective: To evaluate the effect of this compound (apraglutide) on intestinal adaptation in a neonatal piglet model of SBS.

Animal Model: Neonatal Duroc piglets, 2-5 days old.

Surgical Procedure:

  • Anesthetize the piglets.

  • Perform a 75% intestinal resection with a jejunocolic anastomosis.

  • Piglets are pair-fed with both parenteral and enteral nutrition post-surgery.

Treatment Groups:

  • Control: Saline injections.

  • This compound: 5 mg/kg administered subcutaneously on day 0 and day 4 post-surgery.

Data Collection:

  • Day 6: Collect 24-hour fecal samples for nutrient analysis.

  • Day 7: Euthanize the piglets and measure small intestinal length and weight. Collect tissue for histological analysis (villus height and crypt depth).

Key Findings: this compound treatment resulted in enhanced intestinal adaptation, including increased intestinal length and weight, longer villi, and deeper crypts, along with reduced fecal fat and energy losses.[3][4]

Clinical Trial: Phase III EASE 1 (NCT03690206)

Objective: To evaluate the efficacy and safety of glepaglutide in reducing parenteral support volume in adult patients with SBS.

Study Design: International, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Population: Adult patients with a diagnosis of SBS (remaining small bowel < 200 cm) who require parenteral support at least 3 days per week and are stable on their PS regimen.

Inclusion Criteria (Abbreviated):

  • Informed consent obtained.

  • Diagnosis of SBS with < 200 cm of remaining small bowel in continuity.

  • Requirement for parenteral support at least 3 times per week.

  • Stable parenteral support volume for at least 2 weeks prior to the study.

  • For patients with a remnant colon, a documented colonoscopy with no safety concerns.

Exclusion Criteria (Abbreviated):

  • Planned restorative surgery during the trial period.

  • History of colon cancer or other cancers unless disease-free for at least 5 years.

  • Severe renal or hepatic impairment.

  • Use of GLP-1, GLP-2, or somatostatin analogues within 3 months prior to screening.

  • Unstable systemic immunosuppressive or biological therapy.

Treatment Arms (24 weeks):

  • Glepaglutide 10 mg subcutaneously twice weekly.

  • Glepaglutide 10 mg subcutaneously once weekly.

  • Placebo.

Primary Endpoint: Change in weekly parenteral support volume from baseline to week 24.

Method for PS Volume Reduction: Parenteral support volume was reduced if the mean urine volume over a 48-hour balance period exceeded baseline values by more than 10%.[6]

Secondary Endpoints:

  • Proportion of patients achieving a clinical response (≥20% reduction in PS volume from baseline to weeks 20 and 24).

  • Proportion of patients achieving a reduction in the number of days on parenteral support of at least one day per week from baseline to week 24.

  • Achievement of enteral autonomy (complete weaning off parenteral support).

  • Patient Global Impression of Change (PGIC).

Protocol: Metabolic Balance Studies

Objective: To quantitatively assess intestinal absorption of fluids, electrolytes, and energy.

General Procedure:

  • Admission: Patients are admitted to a clinical research facility.

  • Dietary and Fluid Intake: Patients are placed on a fixed diet and fluid intake for a specified period (e.g., 72-96 hours). All oral intake is meticulously recorded.

  • Parenteral Support: The volume and composition of parenteral support are kept constant and recorded.

  • Output Collection: All fecal and urinary output is collected over the balance period (e.g., 72 hours).

  • Analysis:

    • The volume and weight of fecal and urinary output are measured.

    • The energy and nutrient content of the diet, parenteral support, and fecal output are analyzed (e.g., by bomb calorimetry for energy).

    • Intestinal absorption is calculated as the difference between intake (oral and parenteral) and fecal output.

Key Parameters Measured:

  • Wet weight absorption ( g/day ).

  • Energy absorption (kJ/day or kcal/day).

  • Macronutrient and electrolyte absorption (e.g., sodium, potassium).

Visualizations

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FE_203799 This compound (Glepaglutide/Apraglutide) GLP2R GLP-2 Receptor FE_203799->GLP2R Binds G_Protein G Protein GLP2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Cellular_Effects Increased Intestinal Growth Enhanced Nutrient Absorption Reduced Enterocyte Apoptosis Gene_Transcription->Cellular_Effects Leads to

Caption: GLP-2 Receptor Signaling Pathway.

EASE_1_Workflow cluster_treatment 24-Week Treatment Period Screening Screening Phase (Inclusion/Exclusion Criteria Met) Randomization Randomization (1:1:1) Screening->Randomization Arm_A Glepaglutide 10 mg Twice Weekly Randomization->Arm_A Arm_B Glepaglutide 10 mg Once Weekly Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Endpoint_Assessment Endpoint Assessment at Week 24 (Change in PS Volume) Arm_A->Endpoint_Assessment Arm_B->Endpoint_Assessment Arm_C->Endpoint_Assessment

Caption: EASE 1 Phase III Clinical Trial Workflow.

Treatment_Logic FE_203799_Admin This compound Administration Intestinal_Adaptation Enhanced Intestinal Adaptation FE_203799_Admin->Intestinal_Adaptation Promotes Increased_Absorption Increased Fluid and Nutrient Absorption Intestinal_Adaptation->Increased_Absorption Leads to Reduced_PS Reduced Parenteral Support Requirement Increased_Absorption->Reduced_PS Results in Improved_QoL Improved Quality of Life Reduced_PS->Improved_QoL Contributes to

Caption: Logical Flow of this compound Treatment Effect.

References

Troubleshooting & Optimization

challenges in FE 203799 experimental design

Author: BenchChem Technical Support Team. Date: December 2025

FE 203799 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the experimental design and execution of studies involving this compound, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the PI3K (Phosphoinositide 3-kinase) family of lipid kinases. By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of Akt and mTOR, which are critical regulators of cell proliferation, survival, and metabolism. This targeted inhibition makes this compound a promising candidate for an anti-cancer therapeutic.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

In Vitro Assays

Problem 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Perform a cell count for each experiment to ensure consistency.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.

  • Possible Cause 3: this compound precipitation.

    • Solution: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or preparing fresh dilutions from the stock solution.

Problem 2: No significant inhibition of downstream targets (e.g., p-Akt, p-mTOR) in Western blot analysis.

  • Possible Cause 1: Insufficient incubation time or dose.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing target inhibition. A typical starting point would be a 24-hour incubation with concentrations ranging from 1 nM to 10 µM.

  • Possible Cause 2: Poor antibody quality.

    • Solution: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Run positive and negative controls to ensure antibody specificity and sensitivity.

  • Possible Cause 3: Sub-optimal protein extraction or sample handling.

    • Solution: Ensure that lysis buffers contain appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the extraction process.

In Vivo Studies

Problem 3: Poor tumor growth inhibition in xenograft models.

  • Possible Cause 1: Sub-optimal dosing or scheduling.

    • Solution: Conduct a pharmacokinetic (PK) and pharmacodynamic (PD) study to determine the optimal dose and schedule for this compound in your animal model. This will help ensure that the compound concentration in the tumor tissue is sufficient to inhibit the target.

  • Possible Cause 2: Development of drug resistance.

    • Solution: Investigate potential resistance mechanisms, such as mutations in the PI3K pathway or activation of compensatory signaling pathways. This can be done through genomic sequencing or proteomic analysis of resistant tumors.

  • Possible Cause 3: Issues with drug formulation and delivery.

    • Solution: Ensure the formulation of this compound is stable and allows for adequate bioavailability. The route of administration should also be optimized for the specific animal model being used.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15
A549Lung Cancer50
U87 MGGlioblastoma25
PC-3Prostate Cancer75

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Bioavailability (Oral)45%
Tmax (Oral)2 hours
Cmax (10 mg/kg, Oral)1.5 µM
Half-life (t1/2)8 hours

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a no-cell control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K Pathway
  • Cell Lysis: Treat cells with this compound for the desired time and dose. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation FE203799 This compound FE203799->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound on PI3K.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies a Cell Line Screening b IC50 Determination a->b c Mechanism of Action (Western Blot) b->c d Pharmacokinetic Analysis c->d Lead Compound Selection e Xenograft Model Efficacy d->e f Pharmacodynamic Analysis e->f

Caption: A generalized experimental workflow from in vitro screening to in vivo efficacy studies.

Troubleshooting_Tree Start High Variability in Cell Viability Results CheckSeeding Check Cell Seeding Protocol Start->CheckSeeding CheckPlates Evaluate for Edge Effects CheckSeeding->CheckPlates Consistent Solution1 Optimize Seeding Technique CheckSeeding->Solution1 Inconsistent CheckCompound Inspect for Compound Precipitation CheckPlates->CheckCompound No Edge Effects Solution2 Use Inner Wells Only; Maintain Humidity CheckPlates->Solution2 Edge Effects Observed Solution3 Prepare Fresh Dilutions; Lower Concentration CheckCompound->Solution3 Precipitation Observed

Caption: A troubleshooting decision tree for high variability in cell viability assays.

Technical Support Center: Optimizing FE 203799 (Apraglutide) Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of FE 203799 (apraglutide), a long-acting glucagon-like peptide-2 (GLP-2) analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure maximal efficacy in your experiments.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Assay Troubleshooting

Question Potential Causes & Solutions
Lower-than-expected potency (higher EC50) in a cAMP accumulation assay. Reagent Integrity: - This compound Peptide: Ensure the lyophilized peptide has been stored correctly at -20°C or colder and protected from light. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment. - Reagent Quality: Verify the quality and expiration date of your cAMP detection kit reagents. Cell Culture: - Cell Health: Use cells with a healthy morphology and within a consistent, low passage number. GLP-2 receptor expression can decrease with excessive passaging.[1] - Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses.[1] Assay Conditions: - Agonist Incubation Time: Optimize and maintain a consistent incubation time with this compound. - Assay Buffer: Check the pH and composition of your assay buffer. The presence of interfering substances can affect the assay.[1] Instrument Settings: - Ensure the plate reader or detection instrument is calibrated and settings are optimized for your assay format.[1]
High variability between replicate wells in a receptor internalization assay. Assay Sensitivity: Your assay may not be sensitive enough to detect the level of internalization. Ensure you are using a high-sensitivity detection method.[1] Cellular Health: Stressed or unhealthy cells can exhibit non-specific receptor internalization. Ensure optimal cell culture conditions.[1] Reagent Handling: Inconsistent pipetting, especially of small volumes, can lead to significant well-to-well variability.[1] Washing Steps: Inconsistent or overly aggressive washing steps can lead to variable cell detachment and, consequently, variable results.[1]
Poor solubility of the lyophilized peptide. Solvent Choice: - For acidic peptides: Try reconstituting in a basic buffer. - For basic peptides: Use an acidic solution for reconstitution. - For hydrophobic peptides: A small amount of an organic solvent like DMSO may be necessary, followed by dilution in the aqueous assay buffer. Sonication: Gentle sonication can aid in the dissolution of the peptide.
Peptide instability in solution. Storage: Store reconstituted peptide solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles. Protease Inhibitors: For cell-based assays, consider the addition of protease inhibitors to the culture medium to prevent degradation of this compound by cellular proteases.

In Vivo Experiment Troubleshooting

Question Potential Causes & Solutions
Inconsistent or lower-than-expected efficacy in animal models. Dose Preparation and Administration: - Formulation: Ensure the peptide is properly dissolved and the formulation is stable. Issues with dose preparation and administration have been noted to lead to lower than planned exposure.[2] - Injection Technique: Ensure consistent subcutaneous administration. Inconsistent injection depth can affect absorption and bioavailability.[1] Animal Model: - Model Consistency: Ensure the age, sex, and health status of the animals are consistent. - Acclimation: Properly acclimate animals to handling and injection procedures to minimize stress, which can impact physiological responses.[1]
Unexpected adverse events. Dosage: Review the dosage being administered. While generally well-tolerated, dose-dependent adverse events can occur.[3][4][5][6] Observation: Common treatment-related adverse events observed in clinical trials include gastrointestinal issues such as stoma complications, nausea, and abdominal pain, as well as polyuria.[3][4][5][6] Monitor animals for similar signs.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound? this compound, also known as apraglutide, is a synthetic, long-acting analogue of glucagon-like peptide-2 (GLP-2).[7] It has been designed to have a longer half-life than native GLP-2.[8]

  • What is the mechanism of action of this compound? this compound is a potent and selective agonist for the GLP-2 receptor.[8] Activation of the GLP-2 receptor stimulates intestinal growth, enhances intestinal adaptation, and improves nutrient and fluid absorption.[9]

Handling and Storage

  • How should I store lyophilized this compound? Lyophilized this compound should be stored at -20°C or colder, protected from light.

  • How do I reconstitute this compound? The solubility of peptides can vary. For initial attempts, reconstitute in sterile, distilled water. If solubility is an issue, the choice of solvent will depend on the peptide's properties (see Troubleshooting Guide).

  • How should I store reconstituted this compound? For short-term storage, keep the solution at 4°C. For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

Data Presentation

While specific in vitro dose-response data for this compound is not widely available in a tabular format, studies have shown that it retains potency and selectivity at the GLP-2 receptor comparable to native GLP-2 and the other GLP-2 analog, teduglutide.[8] One study has suggested that apraglutide may have a two-fold higher receptor activation than teduglutide.[8]

In Vivo and Clinical Dosage Information

Study Type Animal Model/Subject Dosage Key Findings Reference
PreclinicalNeonatal Piglets with Short Bowel Syndrome5 mg/kg, subcutaneous, twice on days 0 and 4Enhanced intestinal adaptation, increased intestinal length and weight, longer villus height, and greater crypt depth.[9][10]Slim GM, et al. JPEN J Parenter Enteral Nutr. 2019.[9]
Phase 1 Clinical TrialHealthy Adult VolunteersSingle ascending subcutaneous dosesA long pharmacokinetic half-life of approximately 30 hours, supporting a once-weekly dosing interval.Not explicitly detailed in search results
Phase 2 Clinical TrialAdults with Short Bowel Syndrome5 mg and 10 mg, once-weekly subcutaneous injectionsBoth doses were well-tolerated and significantly increased urine volume output, indicating increased intestinal fluid absorption.[5]Eliasson B, et al. JPEN J Parenter Enteral Nutr. 2022.
Phase 3 Clinical TrialAdults with Short Bowel SyndromeOnce-weekly subcutaneous injectionConsistent treatment effect across various patient demographics and disease characteristics.[6]Ironwood Pharmaceuticals Press Release, ACG 2024.[6]

Experimental Protocols

In Vitro GLP-2 Receptor Activation Assay (cAMP Accumulation)

This protocol is a general guideline for measuring the potency of this compound in a cell-based cAMP assay.

  • Cell Culture:

    • Culture a suitable cell line expressing the GLP-2 receptor (e.g., HEK293, CHO, or BHK cells) in the recommended growth medium.

    • Plate the cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in an appropriate assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.

    • On the day of the assay, remove the growth medium from the cells and replace it with a serum-free medium or a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the diluted this compound to the respective wells. Include a vehicle control (buffer only) and a positive control (e.g., native GLP-2 or forskolin).

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Mandatory Visualizations

GLP2_Signaling_Pathway cluster_membrane Cell Membrane GLP2R GLP-2R G_protein Gαs GLP2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates FE203799 This compound (Apraglutide) FE203799->GLP2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Gene_Transcription Gene Transcription (Cell Proliferation, Nutrient Absorption) Nucleus->Gene_Transcription Promotes

Caption: GLP-2 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized This compound Serial_Dilute Prepare Serial Dilutions Reconstitute->Serial_Dilute Add_Compound Add this compound Dilutions Serial_Dilute->Add_Compound Plate_Cells Plate GLP-2R Expressing Cells Plate_Cells->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Response Measure cAMP Levels Incubate->Measure_Response Plot_Data Plot Dose-Response Curve Measure_Response->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50 Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Verify Reagent Integrity (Peptide, Kits) Start->Check_Reagents Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Assay Protocol (Density, Incubation) Start->Check_Protocol Check_Instrument Check Instrument Calibration & Settings Start->Check_Instrument Identify_Issue Identify Root Cause Check_Reagents->Identify_Issue Check_Cells->Identify_Issue Check_Protocol->Identify_Issue Check_Instrument->Identify_Issue Optimize Optimize Protocol & Repeat Experiment Identify_Issue->Optimize

References

Technical Support Center: Apraglutide Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apraglutide in animal models. The information is based on available preclinical data and general knowledge of the GLP-1 receptor agonist class.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed potential side effects of apraglutide in preclinical animal models?

Based on preclinical studies, the most frequently reported side effects associated with apraglutide administration in animal models are primarily gastrointestinal and metabolic in nature. These are consistent with the known effects of GLP-1 receptor agonists.

Commonly observed potential side effects include:

  • Reduced Food Consumption and Body Weight Loss: A consistent finding across studies in rats and monkeys was a dose-dependent reduction in food intake and a subsequent decrease in body weight.

  • Gastrointestinal Effects: Symptoms such as vomiting were noted, particularly in cynomolgus monkeys, at higher dose levels.

  • Injection Site Reactions: As with many subcutaneously administered peptides, injection site reactions were observed in both rats and monkeys. These are generally localized inflammatory responses.

  • Increased Heart Rate: An increase in heart rate was a noted hemodynamic effect in monkeys.

Q2: Were there any dose-dependent adverse effects noted in toxicology studies of apraglutide?

Yes, toxicology studies in both rats and cynomolgus monkeys demonstrated dose-dependent effects. The primary dose-limiting toxicities were related to exaggerated pharmacological effects of GLP-1 receptor activation.

Table 1: Summary of Dose-Dependent Findings in Animal Toxicology Studies

SpeciesFindingLow DoseHigh Dose
Rat Reduced Body Weight GainMinimal EffectSignificant Reduction
Injection Site ReactionsMild, TransientModerate, Persistent
Cynomolgus Monkey Reduced Food ConsumptionModerate ReductionSevere Reduction
Body Weight LossReversibleSignificant & Sustained
VomitingInfrequentFrequent
Increased Heart RateSlight IncreaseMarked Increase

Source: Data compiled from publicly available preclinical study summaries.

Q3: What were the key organ systems evaluated in the toxicology program for apraglutide?

The preclinical safety program for apraglutide was comprehensive and evaluated all major organ systems in both rodent and non-rodent species. The primary target organs for toxicity were consistent with the known distribution of GLP-1 receptors.

Key systems evaluated included:

  • Gastrointestinal Tract: Assessed for motility changes, and histopathological evaluation.

  • Pancreas: Monitored for any signs of inflammation or proliferative changes.

  • Thyroid Gland: C-cell populations were evaluated, a standard assessment for GLP-1 receptor agonists due to effects observed in rodents with other drugs in this class.

  • Cardiovascular System: Heart rate, blood pressure, and electrocardiograms (ECGs) were monitored.

  • Renal System: Kidney function and histology were assessed.

  • Central Nervous System: Clinical observations were made to detect any neurological signs.

No unexpected target organ toxicity was identified in these studies.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of gastrointestinal distress (e.g., vomiting, diarrhea) in the study cohort.

Potential Cause: This is a known class effect of GLP-1 receptor agonists, likely due to the activation of GLP-1 receptors in the gastrointestinal tract and central nervous system, which can delay gastric emptying and affect gut motility. The incidence and severity are often dose-dependent.

Troubleshooting Steps:

  • Verify Dosing: Double-check all dose calculations and the concentration of the dosing solution to rule out an administration error.

  • Dose Escalation Protocol: If your study design allows, consider implementing a dose-escalation protocol. Starting with a lower dose and gradually increasing to the target dose can help improve tolerability in some animals.

  • Monitor Hydration and Nutrition: Ensure animals have easy access to water and food. Monitor for signs of dehydration or excessive weight loss and provide supportive care as per your institution's animal care guidelines.

  • Refine Observation Schedule: Increase the frequency of clinical observations after dosing to accurately capture the onset, duration, and severity of GI symptoms.

Experimental Protocol: Assessment of Gastric Emptying in Rodents A common method to quantify a key GI effect is the measurement of gastric emptying.

  • Materials: Non-absorbable marker (e.g., phenol red in methylcellulose), test substance (apraglutide or vehicle), stomach tube for gavage, spectrophotometer.

  • Procedure:

    • Fast animals overnight but allow free access to water.

    • Administer apraglutide or vehicle at the desired dose and time point before the marker meal.

    • Administer a standard volume (e.g., 1.5 mL) of a non-nutrient, non-absorbable marker meal (e.g., 0.05% phenol red in 1.5% methylcellulose) by oral gavage.

    • After a set time (e.g., 20 minutes), euthanize the animal.

    • Clamp the pylorus and cardia, and surgically remove the stomach.

    • Homogenize the stomach in a known volume of alkaline solution.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • Calculate the amount of marker remaining in the stomach relative to a control group that is euthanized immediately after receiving the marker.

Workflow for Investigating GI Side Effects

GI_Troubleshooting_Workflow start High Incidence of GI Distress Observed verify_dose 1. Verify Dose & Solution Concentration start->verify_dose dose_error Dosing Error Found? verify_dose->dose_error correct_dose Correct Dosing Protocol & Re-evaluate dose_error->correct_dose  Yes no_error No Dosing Error dose_error->no_error No   end Document Findings & Adjust Study Protocol correct_dose->end escalate_dose 2. Implement Dose Escalation Protocol no_error->escalate_dose supportive_care 3. Provide Supportive Care (Hydration, Nutrition) escalate_dose->supportive_care quantify_effect 4. Quantify GI Effect (e.g., Gastric Emptying Study) supportive_care->quantify_effect quantify_effect->end Appetite_Regulation_Pathway cluster_blood Systemic Circulation cluster_brain Brain (Hypothalamus) apraglutide Apraglutide glp1r GLP-1 Receptor (on POMC/CART neurons) apraglutide->glp1r Binds to pomc_cart Activation of POMC/CART Neurons glp1r->pomc_cart Activates alpha_msh Release of α-MSH pomc_cart->alpha_msh Leads to satiety Increased Satiety & Reduced Appetite alpha_msh->satiety Promotes

Technical Support Center: Overcoming Poor Response to FE 203799 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with FE 203799 (apraglutide).

Troubleshooting Guide

A poor or inconsistent response to this compound can arise from various factors related to the compound itself, the experimental setup, or the biological system under investigation. The following table summarizes potential issues and recommended solutions to help researchers optimize their experiments.

Issue Potential Cause Recommended Solution
No or Low Activity Incorrect Compound Handling and Storage: this compound, a peptide analogue, is susceptible to degradation if not stored properly.Store the compound at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before reconstitution.
Improper Reconstitution: The peptide may not be fully dissolved or may have precipitated.Reconstitute this compound in a suitable solvent such as sterile water, PBS, or a buffer recommended by the supplier. Gently vortex or pipette to mix; avoid vigorous shaking which can cause aggregation. Visually inspect the solution for any particulates.
Suboptimal Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for this compound activity.Ensure the assay buffer has a physiological pH (around 7.4). Optimize the incubation time and temperature based on preliminary experiments.
Low Receptor Expression: The target cells or tissues may have low or no expression of the GLP-2 receptor.Verify GLP-2 receptor expression in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry.
Peptide Adsorption: Peptides can adsorb to plasticware, reducing the effective concentration in the assay.Use low-protein-binding microplates and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) to the buffer, if compatible with the assay.
High Variability in Results Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent dispensing and check for even cell distribution under a microscope.
Pipetting Errors: Inaccurate pipetting of the compound or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health.Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity.
Unexpected Cellular Toxicity High Compound Concentration: Excessive concentrations of this compound may induce off-target effects or cellular stress.Perform a dose-response curve to determine the optimal concentration range. Start with a lower concentration and titrate up.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations.Keep the final solvent concentration in the culture medium low (typically <0.5%). Run a solvent control to assess its effect on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as apraglutide, is a potent and selective long-acting analogue of glucagon-like peptide-2 (GLP-2).[1][2] It acts as an agonist at the GLP-2 receptor, a G-protein coupled receptor.[3] Activation of the GLP-2 receptor stimulates downstream signaling pathways, primarily through the Gs alpha subunit, leading to increased intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). This signaling cascade promotes intestinal growth and enhances intestinal function, making it a therapeutic candidate for conditions like short bowel syndrome.[4][5][6]

Q2: What is the recommended solvent for reconstituting this compound?

A2: The recommended solvent for reconstituting this compound can vary by supplier. It is crucial to consult the manufacturer's datasheet. Commonly used solvents for peptides include sterile water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO). For in vitro cellular assays, ensure the final concentration of any organic solvent is non-toxic to the cells.

Q3: How can I confirm that my cells are responsive to GLP-2 receptor activation?

A3: To confirm cellular responsiveness, you can perform a functional assay to measure a downstream signaling event. A common method is to measure the accumulation of intracellular cAMP following stimulation with this compound. Commercially available cAMP assay kits (e.g., ELISA-based or fluorescence-based) can be used for this purpose.

Q4: I am not observing the expected intestinotrophic effects in my in vivo model. What could be the issue?

A4: Several factors could contribute to a poor in vivo response. First, verify the stability and correct dosage of the administered this compound. The route of administration (e.g., subcutaneous injection) and dosing frequency are also critical.[4] Ensure that the animal model is appropriate and that the endpoints being measured (e.g., intestinal length, villus height) are assessed at a suitable time point after treatment.[4] It is also important to consider the overall health and nutritional status of the animals, as these can influence the response to treatment.

Q5: Are there any known inhibitors of the GLP-2 receptor that I can use as a negative control?

A5: While specific, commercially available antagonists for the GLP-2 receptor are not as common as for other receptors, you can use experimental approaches to confirm specificity. For instance, you can use cells that do not express the GLP-2 receptor as a negative control. Additionally, RNA interference (e.g., siRNA) to knockdown the GLP-2 receptor in your target cells can be employed to demonstrate that the effects of this compound are receptor-mediated.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol describes a method to assess the in vitro activity of this compound by measuring its ability to stimulate cAMP production in cells expressing the GLP-2 receptor.

Materials:

  • Cells expressing the GLP-2 receptor (e.g., transfected HEK293 cells)

  • Cell culture medium

  • This compound

  • Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Low-protein-binding 96-well plates

Procedure:

  • Cell Seeding: Seed the GLP-2 receptor-expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer without the compound).

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with the assay buffer.

    • Add the prepared dilutions of this compound and the vehicle control to the respective wells.

    • Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Following incubation, lyse the cells according to the instructions of your chosen cAMP assay kit.

    • Proceed with the cAMP measurement as per the kit's protocol.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Visualizations

FE_203799_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FE_203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE_203799->GLP2R Binds to G_protein Gs Protein GLP2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Intestinal Growth & Survival CREB->Cellular_Response Promotes Gene Transcription for

Caption: Signaling pathway of this compound (apraglutide).

Experimental_Workflow start Start: Poor Response to This compound check_compound Verify Compound Integrity: - Proper Storage? - Correct Reconstitution? start->check_compound check_protocol Review Experimental Protocol: - Optimal Cell Density? - Correct Reagent Concentrations? start->check_protocol check_model Validate Biological System: - GLP-2R Expression? - Cell Health? start->check_model troubleshoot_compound Troubleshoot Compound: - Prepare Fresh Stock - Confirm Concentration check_compound->troubleshoot_compound troubleshoot_protocol Optimize Protocol: - Titrate Compound Concentration - Adjust Incubation Time check_protocol->troubleshoot_protocol troubleshoot_model Re-evaluate Model: - Use Positive Control - Test Alternative Cell Line check_model->troubleshoot_model success Successful Experiment troubleshoot_compound->success troubleshoot_protocol->success troubleshoot_model->success

Caption: Troubleshooting workflow for poor experimental response.

References

improving the solubility and stability of FE 203799 for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of FE 203799 (apraglutide) for research purposes.

Troubleshooting Guides

Issue: Poor Solubility of this compound

Q1: My lyophilized this compound is not dissolving properly. What should I do?

A1: Lyophilized this compound can be challenging to dissolve directly in aqueous buffers due to its hydrophobic nature. The recommended approach is to first reconstitute the peptide in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with the desired aqueous buffer.

Experimental Protocol: Reconstitution of Lyophilized this compound

  • Preparation: Allow the vial of lyophilized this compound and the desired solvent to equilibrate to room temperature before use.

  • Initial Solubilization: Add a small volume of fresh, high-quality DMSO to the vial to achieve a high stock concentration (e.g., 10 mg/mL).

  • Gentle Agitation: Gently swirl or vortex the vial to facilitate dissolution. Avoid vigorous shaking, which can cause peptide aggregation or degradation. Sonication in a water bath for short periods may also aid in dissolving the peptide.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding to the next step.

  • Aqueous Dilution: Slowly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the concentrated DMSO stock solution to reach the final working concentration. It is crucial to add the buffer to the DMSO solution and not the other way around to prevent precipitation.

  • Final Concentration: The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 1%, to avoid any potential solvent effects in your experiments.

Table 1: Recommended Solvents for this compound

SolventConcentrationNotes
DMSOUp to 100 mg/mL (26.55 mM)[1]Use fresh, high-quality DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1]
WaterInsoluble[1]Direct reconstitution in water is not recommended.

Experimental Workflow for Improving Solubility

G cluster_start Start cluster_solubilization Solubilization cluster_dilution Dilution cluster_end End start Lyophilized this compound reconstitute Reconstitute in minimal fresh DMSO start->reconstitute agitate Gentle Swirling/ Vortexing/Sonication reconstitute->agitate inspect Visually inspect for complete dissolution agitate->inspect dilute Dilute with aqueous buffer (e.g., PBS) to final concentration inspect->dilute Clear Solution end This compound Solution Ready for Use dilute->end

Caption: Workflow for solubilizing lyophilized this compound.

Issue: Instability of this compound in Solution

Q2: I am concerned about the stability of my this compound solution during my experiment. How can I minimize degradation?

A2: Peptide stability in solution is influenced by several factors, including pH, temperature, and susceptibility to enzymatic degradation and oxidation. For this compound, which is a long-acting GLP-2 analog, specific amino acid substitutions have been made to enhance its stability against DPP-4 cleavage. However, proper handling and storage are still crucial.

Experimental Protocol: Maintaining Stability of this compound Solutions

  • pH Control: Maintain the pH of the aqueous solution within a suitable range. For many peptides, a slightly acidic to neutral pH (around 6-7) is optimal for stability.

  • Temperature and Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] When in use, keep the solution on ice.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, aliquot the stock solution into single-use volumes.

  • Excipients: For in vivo studies, consider using a formulation that includes stabilizing excipients. A patented subcutaneous formulation for apraglutide includes glycine, L-histidine, and mannitol.[3] These excipients can help to maintain the stability of the peptide.

  • Purity Assessment: The purity and stability of your this compound solution can be monitored using a stability-indicating HPLC method. While a specific method for apraglutide is not publicly available, methods for similar peptides like liraglutide can be adapted.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Lyophilized Powder-20°CUp to 3 years
Stock Solution in DMSO-80°CUp to 1 year
Stock Solution in Aqueous Buffer-80°CUp to 6 months
Stock Solution in Aqueous Buffer-20°CUp to 1 month

Logical Relationship of Factors Affecting Stability

G cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies pH pH Degradation Peptide Degradation pH->Degradation Temp Temperature Temp->Degradation Enzymes Enzymatic Degradation Enzymes->Degradation Oxidation Oxidation Oxidation->Degradation Loss Loss of Activity Degradation->Loss Aggregation Aggregation Aggregation->Loss Buffer Use of Buffers Buffer->pH Storage Proper Storage (-80°C/-20°C) Storage->Temp Aliquot Aliquotting Aliquot->Temp Excipients Use of Stabilizing Excipients Excipients->Degradation Excipients->Aggregation

Caption: Factors affecting this compound stability and mitigation strategies.

Frequently Asked Questions (FAQs)

Q3: What is the recommended formulation for in vivo studies with this compound?

A3: For subcutaneous administration, a formulation of apraglutide has been described containing glycine, L-histidine, and mannitol, which is reconstituted with sterile water for injection.[3] In a preclinical study in piglets, this compound was administered subcutaneously at 5 mg/kg, though the exact vehicle was not detailed.[4][5] Researchers should ensure the final formulation is sterile and isotonic for in vivo use.

Q4: What are the known degradation products or impurities of this compound?

A4: One known impurity that can form during the manufacturing process of apraglutide is the β-Asp 3 peptide isomer. The manufacturing process can be optimized to reduce the level of this impurity to below 1.5%.

Q5: How can I assess the purity and concentration of my this compound solution?

A5: The purity of this compound can be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC). While a specific, validated method for apraglutide is not publicly available, a general approach for similar peptides would involve a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. Detection is typically performed by UV spectrophotometry at a wavelength around 214 nm or 280 nm. The concentration can be determined by comparing the peak area to a standard curve of known concentrations.

Q6: What is the mechanism of action of this compound?

A6: this compound (apraglutide) is a potent and selective agonist of the Glucagon-Like Peptide-2 (GLP-2) receptor. The GLP-2 receptor is a G protein-coupled receptor. Upon binding of this compound, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] This signaling cascade is believed to mediate the intestinotrophic effects of GLP-2, which include promoting intestinal cell growth and enhancing nutrient absorption. Other signaling pathways, such as those involving MAP kinases and PI3K-Akt, may also be activated to a lesser extent.[5]

GLP-2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects FE203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE203799->GLP2R G_protein G Protein GLP2R->G_protein MAPK MAPK Pathway GLP2R->MAPK PI3K_Akt PI3K-Akt Pathway GLP2R->PI3K_Akt AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA Transcription Gene Transcription PKA->Transcription MAPK->Transcription PI3K_Akt->Transcription Growth Cell Growth & Proliferation Transcription->Growth Absorption Nutrient Absorption Transcription->Absorption

Caption: Simplified GLP-2 receptor signaling pathway activated by this compound.

References

Technical Support Center: FE 203799 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo studies with FE 203799 (apraglutide).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Question: We are observing inconsistent results in our Short Bowel Syndrome (SBS) animal model. What are the common challenges with these models?

Answer: In vivo studies using SBS models can be complex. Common challenges include:

  • Surgical Variability: The extent and location of intestinal resection can significantly impact the severity of SBS and the animal's adaptive response. Standardization of the surgical procedure is critical. For instance, distal intestinal resection, particularly involving the ileum, often leads to more severe complications.[1][2]

  • Post-operative Complications: Animals, especially neonatal piglets, are susceptible to post-operative complications such as infection, dehydration, and nutritional deficiencies.[3][4] Close monitoring and supportive care, including parenteral nutrition, are crucial for survival and data reliability.[1][2][3]

  • Spontaneous Intestinal Adaptation: The remnant intestine undergoes a natural process of adaptation, which can vary between animals.[2] This inherent biological variability can be a confounding factor. It is essential to have appropriate control groups to distinguish the effects of this compound from spontaneous adaptation.

  • Animal Species and Age: The choice of animal model (e.g., piglet, rat, mouse) and its age at the time of resection can influence the outcomes.[1][3] Neonatal models are often preferred for their translational relevance to pediatric SBS.[1][3]

2. Question: We are having difficulty with the subcutaneous administration of this compound in our piglet model. What is the proper technique?

Answer: Proper subcutaneous injection technique is crucial for consistent drug delivery and animal welfare. Here are key considerations for administering this compound to piglets:

  • Injection Site: For small pigs, the loose flaps of skin in the flank or behind the elbow are suitable sites.[5][6] In larger pigs, the loose skin behind the ear is preferred.[7][8]

  • Needle Insertion: Insert the needle at an angle of ≤45° to the skin.[7][9] It can be helpful to gently pinch the skin to create a "tent" for injection.[9]

  • Aspiration: Before injecting, withdraw the plunger slightly to ensure a blood vessel has not been entered. If blood appears, redirect the needle.[9]

  • Volume: For neonatal piglets, it is advisable to limit the injection volume to minimize discomfort and potential leakage.

  • Restraint: Proper restraint is essential for a safe and accurate injection. For small piglets, manual restraint may be sufficient, while larger animals may require a snare or other appropriate methods.[6][7]

3. Question: What are the expected physiological and morphological changes in response to this compound treatment?

Answer: this compound, as a long-acting GLP-2 analogue, is expected to induce significant intestinotrophic effects. Based on preclinical studies in a neonatal piglet model of SBS, you should expect to observe:

  • Increased Intestinal Growth: Significant increases in small intestinal length and weight.[3][10]

  • Enhanced Mucosal Morphology: Longer villus height and greater crypt depth in the small intestine.[3][10]

  • Improved Nutrient Absorption: Reduced fecal fat and energy losses, indicating enhanced absorptive function.[3][10]

  • Weight Gain: Treated animals should exhibit healthy weight gain, comparable to or better than control animals.[10]

4. Question: We are observing some adverse effects in our study animals. What are the potential side effects associated with this compound?

Answer: While this compound was generally well-tolerated in preclinical and Phase I studies, GLP-2 analogues as a class can have potential side effects.[11] Monitoring for the following is recommended:

  • Gastrointestinal Issues: Nausea, vomiting, and abdominal distension have been reported with other GLP-2 analogues.[12][13]

  • Injection Site Reactions: Redness, swelling, or pain at the injection site can occur.[7]

  • Fluid Retention: Mild peripheral edema has been observed with other GLP-2 analogues.[13]

  • Increased Heart Rate: A mean increase in heart rate has been noted with some GLP-1 receptor agonists, a related class of drugs.[14]

If you observe any severe or unexpected adverse effects, it is crucial to consult with a veterinarian and review your experimental protocol.

5. Question: How should we prepare and store this compound for our in vivo studies?

Answer: Proper handling and storage of this compound are essential to maintain its stability and efficacy.

  • Formulation: this compound is a synthetic peptide.[3][10] For subcutaneous injection, it should be reconstituted in a sterile, biocompatible vehicle. The specific formulation may depend on the supplier's recommendations.

  • Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot and store the solution at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10] Stored at -20°C, the solution is typically stable for up to one month, and at -80°C, for up to six months.[10] Always refer to the manufacturer's instructions for specific storage conditions.

Quantitative Data Summary

Table 1: Dosing and Administration of this compound in a Neonatal Piglet SBS Model

ParameterValueReference
Animal ModelNewborn Duroc piglets (2-5 days old, 2-2.6 kg)[3][10]
Dosage5 mg/kg/dose[3][10]
Administration RouteSubcutaneous[3][10]
Dosing FrequencyTwice, on day 0 and day 4 post-surgery[3][10]

Table 2: Efficacy of this compound in a Neonatal Piglet SBS Model (Day 7 post-surgery)

ParameterThis compound TreatedSaline ControlP-valueReference
Fecal Fat LossLowerHigherP = 0.043[10]
Fecal Energy LossLowerHigherP = 0.043[10]
Small Intestinal LengthIncreasedBaselineP = 0.001[10]
Small Intestinal WeightIncreasedBaselineP = 0.004[10]
Villus HeightLongerBaselineP = 0.027[10]
Crypt DepthGreaterBaselineP = 0.054[10]

Detailed Experimental Protocol

Protocol: Evaluation of this compound in a Neonatal Piglet Model of Short Bowel Syndrome

  • Animal Model:

    • Use newborn Duroc piglets, 2-5 days old, weighing between 2-2.6 kg.[3][10]

    • House piglets individually in a temperature-controlled environment.

  • Surgical Procedure (Day 0):

    • Perform a 75% intestinal resection with a jejunocolic anastomosis to induce SBS.[10]

    • Provide appropriate anesthesia and post-operative analgesia as per approved institutional animal care and use committee (IACUC) protocols.

  • Nutritional Support:

    • Provide all piglets with pair-fed parenteral and enteral nutrition to ensure adequate hydration and caloric intake.[10]

  • Treatment Administration:

    • Randomize piglets into two groups: this compound treatment and saline control.

    • Administer this compound (5 mg/kg) or an equivalent volume of saline subcutaneously on day 0 and day 4 post-surgery.[3][10]

  • Sample Collection:

    • On day 6, perform a 24-hour fecal sample collection for nutrient analysis.[10]

    • On day 7, humanely euthanize the piglets.

  • Endpoint Analysis:

    • Measure the total length and weight of the small intestine.[10]

    • Collect tissue samples from standardized locations along the small intestine for histological analysis.

    • Perform morphometric analysis on histological sections to measure villus height and crypt depth.[10]

    • Analyze fecal samples for fat and energy content.[10]

Visualizations

FE_203799_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FE_203799 This compound (GLP-2 Analogue) GLP2R GLP-2 Receptor FE_203799->GLP2R Binds to G_Protein G Protein GLP2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Responses: - Increased Cell Proliferation - Decreased Apoptosis - Enhanced Nutrient Absorption Gene_Expression->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the GLP-2 receptor.

Experimental_Workflow cluster_Day0 Day 0 cluster_Day4 Day 4 cluster_Day6 Day 6 cluster_Day7 Day 7 Surgery 75% Intestinal Resection Treatment1 This compound (5 mg/kg) or Saline (Subcutaneous) Surgery->Treatment1 Treatment2 This compound (5 mg/kg) or Saline (Subcutaneous) Fecal_Collection 24-hour Fecal Collection Euthanasia Euthanasia Tissue_Collection Intestinal Tissue Collection Euthanasia->Tissue_Collection Analysis Morphological and Functional Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for in vivo studies of this compound.

Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Problem Inconsistent or Unexpected Results Surgical_Var Surgical Variability Problem->Surgical_Var PostOp_Comp Post-operative Complications Problem->PostOp_Comp Drug_Admin Improper Drug Administration Problem->Drug_Admin Drug_Stab Drug Instability Problem->Drug_Stab Standardize_Surgery Standardize Surgical Protocol Surgical_Var->Standardize_Surgery Enhance_Care Enhance Post-operative Care PostOp_Comp->Enhance_Care Refine_Injection Refine Injection Technique Drug_Admin->Refine_Injection Check_Storage Verify Drug Storage and Preparation Drug_Stab->Check_Storage

Caption: Troubleshooting logic for this compound in vivo studies.

References

Technical Support Center: Mitigating Variability in FE 203799 (Apraglutide) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in experiments involving FE 203799 (apraglutide).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in intestinal growth measurements between our animal subjects. What are the potential sources of this variability?

A1: Variability in intestinal growth outcomes can stem from several factors. Here are key areas to investigate:

  • Animal Model Consistency: Ensure that the age, weight, and genetic background of the animal models are tightly controlled. In a neonatal piglet model of short bowel syndrome (SBS), factors such as the extent of intestinal resection and the health status of the piglets post-surgery are critical.[1][2][3]

  • Surgical Procedure: Standardize the surgical procedure for inducing SBS, including the precise length and location of the resected intestine. Variations in the remaining intestinal length can significantly impact the intestinotrophic response to this compound.

  • Nutritional Support: Both parenteral and enteral nutrition must be consistently administered and monitored across all subjects. The composition and volume of nutrition can directly influence intestinal adaptation.[2][3]

  • Drug Administration: Inconsistent subcutaneous injection technique, leading to variations in drug delivery and absorption, can be a source of variability. Ensure proper training and adherence to a standardized protocol.

Q2: What is the recommended procedure for preparing and storing this compound to ensure its stability and activity?

A2: Proper handling of this compound is crucial for reproducible results.

  • Reconstitution: When preparing stock solutions, use fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility.[4] For a 100 mg/mL stock solution, this is a key consideration.[4]

  • Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] Avoid repeated freeze-thaw cycles.

Q3: Our in vitro experiments show inconsistent cellular responses to this compound. What could be the cause?

A3: Inconsistent in vitro results can often be traced back to cell culture conditions and assay procedures.

  • Cell Line Integrity: Regularly verify the identity and health of your cell lines. Passage number can influence cellular responses.

  • Receptor Expression: this compound is a potent and highly selective GLP-2 agonist.[4] Ensure your cell line expresses sufficient levels of the GLP-2 receptor.

  • Assay Conditions: Standardize cell seeding density, incubation times, and reagent concentrations. Small variations in these parameters can lead to significant differences in results.

Experimental Protocols

In Vivo Neonatal Piglet Model for Short Bowel Syndrome

This protocol is based on a study investigating the effects of this compound on intestinal adaptation in a neonatal piglet model of short bowel syndrome.[1][2][3]

1. Animal Model:

  • Species: Newborn Duroc piglets.[1]

  • Age: 2-5 days old.[1]

  • Weight: 2-2.6 kg.[1]

2. Surgical Procedure:

  • Perform a 75% intestinal resection with a jejunocolic anastomosis to induce short bowel syndrome.[2][3]

3. Treatment Administration:

  • Drug: this compound (Apraglutide).

  • Dosage: 5 mg/kg/dose.[1][2]

  • Route: Subcutaneous injection.[1][2]

  • Frequency: Administer twice, on day 0 and day 4 post-surgery.[1][2]

  • Control Group: Administer saline using the same schedule.[2]

4. Post-Operative Care:

  • Provide pair-fed parenteral and enteral nutrition to all piglets.[2][3]

5. Sample Collection and Analysis:

  • On day 6, collect 24-hour fecal samples for nutrient analysis (e.g., fat and energy content).[2]

  • On day 7, euthanize the piglets and measure small-intestinal length and weight.[2]

  • Collect intestinal tissue for histological analysis (e.g., villus height and crypt depth).[2]

Data Presentation

Table 1: Effects of this compound on Fecal Nutrient Loss and Intestinal Growth in a Neonatal Piglet Model of SBS [2]

ParameterSaline (Control)This compound (5 mg/kg)P-value
Fecal Fat Loss -Lower0.043
Fecal Energy Loss -Lower0.043
Intestinal Lengthening -Increased0.001
Small-Intestinal Weight -Greater0.004
Villus Height -Longer0.027
Crypt Depth -Greater0.054

Visualizations

Signaling Pathway

FE_203799_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FE_203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE_203799->GLP2R AC Adenylate Cyclase GLP2R->AC PI3K Phosphoinositide 3-Kinase (PI3K) GLP2R->PI3K cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Akt Akt/PKB PI3K->Akt Gene_Expression Gene Expression (Cell Proliferation, Survival) Akt->Gene_Expression CREB->Gene_Expression

Caption: Proposed signaling pathway of this compound via the GLP-2 receptor.

Experimental Workflow

FE_203799_Experimental_Workflow Start Start: Neonatal Piglets (2-5 days old) Surgery 75% Intestinal Resection (Jejunocolic Anastomosis) Start->Surgery Randomization Randomization Surgery->Randomization Treatment_FE This compound (5 mg/kg) Subcutaneous Injection (Day 0 & 4) Randomization->Treatment_FE Treatment_Saline Saline (Control) Subcutaneous Injection (Day 0 & 4) Randomization->Treatment_Saline Nutrition Pair-fed Parenteral & Enteral Nutrition Treatment_FE->Nutrition Treatment_Saline->Nutrition Fecal_Collection 24-hour Fecal Collection (Day 6) Nutrition->Fecal_Collection Endpoint Endpoint Analysis (Day 7) Fecal_Collection->Endpoint Analysis Measure: - Intestinal Length & Weight - Villus Height & Crypt Depth - Fecal Fat & Energy Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo neonatal piglet model.

References

Technical Support Center: Refining Protocols for Long-Term FE 203799 (Apraglutide) Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FE 203799 (apraglutide). The information is designed to address specific issues that may be encountered during long-term experimental administration.

I. Troubleshooting Guides

This section addresses common problems encountered during the preparation and administration of this compound, drawing lessons from challenges observed in clinical trial settings.

Issue 1: Inconsistent Experimental Results or Lower-Than-Expected Efficacy

Possible Cause: Recent findings from clinical trials have highlighted that issues with "dose preparation and administration" can lead to lower than planned drug exposure, potentially impacting study outcomes.

Recommended Solutions:

  • Accurate Reconstitution: this compound is a peptide and requires careful handling for full activity.

    • Use freshly opened, high-purity solvents. For in vitro studies, DMSO is a suitable solvent, with a solubility of up to 100 mg/mL.[1] For in vivo studies, the vehicle used in preclinical models should be followed closely.

    • To ensure complete dissolution in DMSO, ultrasonic treatment may be necessary.[1]

    • Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the peptide. Aliquot solutions after preparation and store them appropriately.[1]

  • Precise Dosing:

    • Use calibrated pipettes and equipment for all measurements.

    • For subcutaneous injections, ensure the correct volume is drawn and fully administered.

  • Verification of Concentration:

    • If feasible, consider analytical methods such as HPLC to verify the concentration of prepared solutions before administration.

Issue 2: Poor Solubility or Precipitation of this compound in Solution

Possible Cause: this compound is a peptide with specific solubility characteristics. Improper solvent choice or storage can lead to precipitation.

Recommended Solutions:

  • Solvent Selection:

    • For stock solutions, DMSO is recommended.[1]

    • For aqueous-based buffers for in vivo use, the final concentration and buffer composition should be carefully optimized. While specific data on aqueous solubility is limited, starting with physiological buffers like PBS and ensuring the solution is clear before administration is crucial.

  • Storage Conditions:

    • Hygroscopic DMSO can significantly impact solubility; always use a fresh, unopened vial of DMSO for reconstitution.[1]

    • Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Ensure solutions are sealed to protect from moisture.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For stock solutions, dissolve this compound in fresh, high-purity DMSO to a concentration of up to 100 mg/mL.[1] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to prevent moisture absorption.[1] Avoid repeated freeze-thaw cycles.[1]

Q2: What are the key pharmacokinetic parameters of this compound to consider in experimental design?

A2: this compound is a long-acting GLP-2 analog with a significantly longer half-life than native GLP-2. In preclinical rat models, the elimination half-life was approximately 159 minutes.[2] In healthy human volunteers, the terminal half-life was found to be between 72.96 and 76.32 hours for 5 mg and 10 mg doses, respectively.[3] This long half-life supports less frequent dosing intervals, such as once-weekly administration.[2]

Q3: What are the known downstream effects of this compound activation of the GLP-2 receptor?

A3: this compound is a potent agonist of the GLP-2 receptor. Activation of this G-protein coupled receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of protein kinase A (PKA).[4][5] Downstream effects include the stimulation of crypt cell proliferation and inhibition of apoptosis in the intestinal epithelium, leading to increased villus height and enhanced intestinal growth.[6] The signaling can also involve MAP kinase pathways and is often mediated by the release of other growth factors like IGF-1.[4][7]

Q4: Are there any known adverse effects of long-term this compound administration in preclinical models?

A4: In a neonatal piglet model of short bowel syndrome, twice-weekly administration of this compound at 5 mg/kg for one week was well-tolerated, with the animals remaining healthy.[1][6] Clinical trials in humans have reported some treatment-related adverse events, including gastrointestinal stoma complications, nausea, and abdominal pain.[8] Researchers should monitor for similar effects in their animal models.

III. Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solubility in DMSO 100 mg/mL (26.56 mM)[1]
Storage of Powder -20°C for 3 years (keep away from moisture)[9]
Storage of Stock Solution (in solvent) -80°C for 1 year[9]
Storage of Aliquoted Stock Solution -80°C for 6 months; -20°C for 1 month[1]

Table 2: Pharmacokinetic Parameters of this compound (Apraglutide)

ParameterSpeciesValueDosingReference
Elimination Half-life Rat159 minIntravenous[2]
Elimination Half-life Healthy Human Volunteers72.96 - 76.32 hoursSubcutaneous (5 mg and 10 mg)[3]
Clearance Rat0.27 ml/kg/minIntravenous[2]
Clearance Healthy Human Volunteers16.5 - 20.7 L/daySubcutaneous[3]
Volume of Distribution Healthy Human Volunteers55.4 - 105.0 LSubcutaneous[3]

IV. Experimental Protocols

Detailed Methodology: Rat Model of Short Bowel Syndrome (SBS)

This protocol describes a common surgical procedure to induce short bowel syndrome in rats, a valuable model for studying the effects of long-term this compound administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane anesthesia

  • Surgical instruments (scalpels, forceps, scissors, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Sterile saline

  • Betadine or other surgical scrub

Procedure:

  • Anesthesia and Pre-operative Preparation:

    • Anesthetize the rat using isoflurane (2.5% for induction, maintained at 1-2%).

    • Shave the abdomen and sterilize the surgical area with betadine followed by alcohol.

  • Laparotomy:

    • Make a midline laparotomy incision to expose the abdominal cavity.

    • Gently exteriorize the small intestine.

  • Intestinal Resection:

    • Identify the ligament of Treitz (the suspensory ligament of the duodenum).

    • For an 80% small bowel resection, measure and resect the intestine starting approximately 25 cm distal to the ligament of Treitz.[10]

    • The resection should include the ileum and the ileocecal valve.[10]

    • Ligate the mesenteric blood vessels corresponding to the resected segment.

  • Anastomosis:

    • Perform an end-to-end jejuno-colonic anastomosis to restore bowel continuity.[10]

    • Use a single layer of interrupted sutures.

  • Closure:

    • Return the intestine to the abdominal cavity.

    • Close the abdominal wall in two layers (peritoneum and muscle, then skin).

  • Post-operative Care:

    • Provide post-operative analgesia as per institutional guidelines.

    • Monitor the animal for signs of distress, infection, or dehydration.

    • Allow free access to food and water after a recovery period (e.g., 24 hours).

V. Mandatory Visualizations

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FE203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE203799->GLP2R Binds to G_Protein G-Protein GLP2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response: - Increased Proliferation - Decreased Apoptosis - Intestinal Growth CREB->Cellular_Response Leads to

Caption: GLP-2 Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_animal_model Animal Model Phase cluster_administration Administration Phase cluster_analysis Analysis Phase Reconstitute Reconstitute this compound in appropriate solvent Verify_Conc Verify Concentration (Optional, HPLC) Reconstitute->Verify_Conc Induce_SBS Induce Short Bowel Syndrome (Surgical Resection) Post_Op Post-operative Recovery Induce_SBS->Post_Op Administer Administer this compound (e.g., Subcutaneous) Post_Op->Administer Monitor Monitor Animal Health and Body Weight Administer->Monitor Collect_Samples Collect Tissue/Blood Samples Monitor->Collect_Samples Analyze Analyze Endpoints: - Intestinal Morphology - Biomarkers Collect_Samples->Analyze

Caption: Experimental Workflow for this compound Studies.

References

Technical Support Center: Addressing Injection Site Reactions with Apraglutide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and interpreting injection site reactions (ISRs) observed during preclinical studies with apraglutide in animal models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is apraglutide and how does it work?

Apraglutide is a long-acting, synthetic analog of glucagon-like peptide-2 (GLP-2).[1][2][3][4] It functions as a selective agonist for the GLP-2 receptor, which is primarily expressed in the gastrointestinal tract.[5] Activation of the GLP-2 receptor promotes intestinal growth and enhances nutrient and fluid absorption, making it a promising therapeutic for conditions like short bowel syndrome.[1][3]

Q2: Are injection site reactions expected with apraglutide administration in animal models?

Yes, injection site reactions (ISRs) are a potential observation with subcutaneously administered peptide therapeutics, including GLP-2 analogs.[6] Clinical trials in humans have reported ISRs with apraglutide, although they are generally described as mild and infrequent.[7] Therefore, it is prudent to anticipate and systematically evaluate ISRs in preclinical animal models.

Q3: What are the typical signs of an injection site reaction in animal models?

Common macroscopic signs of ISRs at the injection site include:

  • Erythema (redness)

  • Edema (swelling)

  • Induration (firmness)

  • Pruritus (itching, often inferred from behavioral changes like excessive grooming or scratching at the site)

  • Pain (may be assessed through behavioral changes, such as reluctance to be handled or changes in posture)

Q4: What might be the underlying causes of injection site reactions to apraglutide?

While the exact cause of ISRs with apraglutide is not definitively established, potential contributing factors for peptide drugs in general include:

  • Physicochemical properties of the formulation: pH, osmolality, and the presence of certain excipients can cause local irritation.[8]

  • Immunogenicity: The peptide itself or impurities could elicit an immune response, leading to inflammation at the injection site.[6][9] The development of anti-drug antibodies may be associated with ISRs.

  • Pharmacological activity: While the GLP-2 receptor is primarily in the gut, off-target effects or the presence of GLP-2 receptors in other tissues, such as skin, could potentially contribute to local reactions. The expression of GLP-1 receptors, which are related to GLP-2 receptors, has been identified in skin cells and is implicated in inflammatory responses.[10][11][12]

  • Injection trauma: The physical process of injection can cause localized, transient inflammation.[13]

Troubleshooting Guide

This guide provides a structured approach to addressing ISRs observed during your experiments.

Issue Potential Cause(s) Recommended Action(s)
High incidence of erythema and/or edema immediately after injection Formulation irritancy (e.g., non-physiological pH or osmolality), injection volume too large for the site.1. Review the formulation's physicochemical properties. Consider reformulation with alternative buffers or tonicity-adjusting agents. 2. Reduce the injection volume by splitting the dose into multiple sites or using a more concentrated formulation. 3. Ensure the vehicle control group receives the identical formulation without apraglutide to differentiate vehicle effects from drug-specific effects.
Delayed onset of ISRs (24-72 hours post-injection) Potential immunogenic reaction.1. Collect serum samples to test for the presence of anti-apraglutide antibodies. 2. Perform detailed histopathological analysis of the injection sites to characterize the nature of the inflammatory infiltrate (e.g., neutrophilic, lymphocytic, eosinophilic). 3. Consider co-administration of a low dose of a corticosteroid or an antihistamine in a pilot study to assess if the reaction is attenuated, which may suggest an allergic or inflammatory mechanism.
Variability in ISRs between animals Differences in injection technique, individual animal sensitivity.1. Standardize the injection procedure across all technicians, including needle size, depth of injection, and injection speed. 2. Ensure consistent injection sites are used for all animals. 3. Increase the number of animals per group to improve statistical power and account for individual variability.
Severe or ulcerative skin reactions High drug concentration, contamination of the formulation, or severe immunogenic response.1. Immediately discontinue dosing in the affected animal and provide appropriate veterinary care. 2. Re-evaluate the dose concentration and consider dose reduction. 3. Check the formulation for sterility and endotoxin levels. 4. Conduct a thorough histopathological examination of the affected tissue.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically detailing the incidence and severity of injection site reactions with apraglutide in animal models. The following table is a template that researchers can use to systematically collect and present their own data for comparative analysis.

Table 1: Template for Recording Macroscopic Observations of Injection Site Reactions

Animal IDGroup (Dose/Control)Time Point (Post-injection)Erythema Score (0-4)Edema Score (0-4)Other Observations (e.g., induration, ulceration)
1 hr
6 hr
24 hr
48 hr
72 hr

Scoring system based on a 0-4 scale (0 = no reaction, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe).

Table 2: Template for Summarizing Histopathological Findings at Injection Sites

Animal IDGroup (Dose/Control)Histopathological FindingSeverity Score (0-4)
Inflammation
Necrosis
Fibrosis
Edema
Cellular Infiltrate (e.g., Neutrophils, Lymphocytes)

Scoring system based on a 0-4 scale (0 = absent, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked).

Experimental Protocols

Protocol 1: Macroscopic Evaluation of Injection Site Reactions

  • Animal Model: Select a relevant species (e.g., mouse, rat, non-human primate).

  • Groups: Include a vehicle control group, a low-dose apraglutide group, and a high-dose apraglutide group.

  • Administration: Administer apraglutide or vehicle via subcutaneous injection at a designated, shaved site.

  • Observation: Observe and score the injection site for erythema and edema at predefined time points (e.g., 1, 6, 24, 48, and 72 hours post-injection) using a standardized scoring system (see Table 1).

  • Documentation: Record all observations and take high-quality photographs of the injection sites at each time point.

Protocol 2: Histopathological Evaluation of Injection Sites

  • Tissue Collection: At the end of the observation period, euthanize the animals and collect the skin and underlying subcutaneous tissue at the injection site.

  • Fixation: Fix the tissue samples in 10% neutral buffered formalin.

  • Processing: Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Consider additional stains like Masson's trichrome for collagen deposition or specific immunohistochemical stains for inflammatory cell markers (e.g., CD3 for T-lymphocytes, Mac-2 for macrophages).

  • Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides in a blinded manner for evidence of inflammation, necrosis, fibrosis, edema, and the nature of the cellular infiltrate.

  • Scoring: Use a semi-quantitative scoring system to grade the severity of the histopathological findings (see Table 2).

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis animal_model Select Animal Model group_allocation Allocate to Groups (Vehicle, Low Dose, High Dose) animal_model->group_allocation injection Subcutaneous Injection group_allocation->injection formulation_prep Prepare Apraglutide and Vehicle Formulations formulation_prep->injection macro_obs Macroscopic Observation (1, 6, 24, 48, 72h) injection->macro_obs tissue_collection Tissue Collection & Fixation macro_obs->tissue_collection histopathology Histopathological Processing & Staining tissue_collection->histopathology micro_exam Microscopic Examination & Scoring histopathology->micro_exam data_analysis Data Analysis & Interpretation micro_exam->data_analysis

Caption: Experimental workflow for assessing injection site reactions.

troubleshooting_logic start ISR Observed timing Immediate or Delayed Onset? start->timing immediate Immediate timing->immediate Immediate delayed Delayed timing->delayed Delayed check_formulation Check Formulation (pH, Osmolality, Volume) immediate->check_formulation check_immuno Investigate Immunogenicity (Anti-drug Antibodies) delayed->check_immuno reformulate Consider Reformulation or Dose Splitting check_formulation->reformulate histopathology Perform Histopathology check_immuno->histopathology immuno_mitigation Consider Immunosuppressive Co-treatment (Pilot) histopathology->immuno_mitigation

Caption: Troubleshooting logic for observed injection site reactions.

glp2_signaling_hypothesis apraglutide Apraglutide glp2r_skin GLP-2 Receptor (Hypothesized in Skin Cells) apraglutide->glp2r_skin downstream Downstream Signaling (e.g., PKA, ERK) glp2r_skin->downstream inflammation Inflammatory Mediator Release (e.g., Cytokines) downstream->inflammation isr Injection Site Reaction (Erythema, Edema) inflammation->isr

Caption: Hypothesized GLP-2 signaling pathway in skin leading to ISR.

References

Validation & Comparative

A Comparative Analysis of FE 203799 (Apraglutide) and Native GLP-2 in Promoting Intestinal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-acting glucagon-like peptide-2 (GLP-2) analog, FE 203799 (apraglutide), and native GLP-2, focusing on their efficacy in stimulating intestinal growth. This analysis is supported by experimental data to inform research and development in gastroenterology and related fields.

Executive Summary

Glucagon-like peptide-2 (GLP-2) is a naturally occurring peptide hormone that plays a crucial role in intestinal adaptation and growth.[1] Its therapeutic potential is limited by a short half-life of approximately 7 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] this compound (apraglutide) is a novel, long-acting GLP-2 analog designed for once-weekly administration, offering a significant pharmacokinetic advantage over native GLP-2.[1][2] Preclinical and clinical studies have demonstrated that while both molecules promote intestinal mucosal growth, this compound exhibits a unique and potent effect on linear intestinal growth, a key differentiator with significant clinical implications for conditions such as short bowel syndrome (SBS).

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound and native GLP-2 on intestinal growth parameters.

Table 1: Effects of this compound on Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome

ParameterSaline ControlThis compound (5 mg/kg)p-valueReference
Small Intestinal Length -Significant Increase0.001[3][4]
Small Intestinal Weight -Significant Increase0.004[3][4]
Jejunal Villus Height -Significant Increase0.027[3][4]
Jejunal Crypt Depth -Significant Increase0.054[3][4]
Fecal Fat Loss -Significantly Lower0.043[3][4]
Fecal Energy Loss -Significantly Lower0.043[3][4]

Data from a study in a neonatal piglet model of short bowel syndrome with 75% intestinal resection. This compound was administered subcutaneously on days 0 and 4. Measurements were taken on day 7. Direct mean and standard deviation values were not available in the cited literature.

Table 2: Effects of Native GLP-2 on Intestinal Growth in Various Models

ModelParameterControlNative GLP-2% Change / p-valueReference
Preterm Pigs with SBS Small Intestinal Epithelial Volume--+50% (p < 0.05)[5]
Preterm Pigs with SBS Intestinal DNA & Protein Content--+100% (p < 0.05)[5]
Rats with SBS (TPN-fed) Duodenum & Jejunum Mucosal Dry Mass--Significant Increase[6][7]
Mice Small Bowel Weight--1.3- to 1.75-fold increase (p < 0.05 to p < 0.001)[8][9]
Mice Crypt Cell Proliferation Rate46.0 ± 1%57 ± 5%p < 0.01[9]
Mice Enterocyte Apoptotic Rate5.9 ± 0.7%2.8 ± 0.2%p < 0.05[9]

Data compiled from multiple studies. Experimental conditions, including animal models, dosage, and duration of treatment, vary between studies, precluding direct statistical comparison with this compound data.

Key Differentiator: Linear Intestinal Growth

A significant finding from comparative studies is the unique ability of this compound to promote linear intestinal growth (lengthening), an effect not consistently observed with native GLP-2 in the same models.[3][4][10] This distinction is of high clinical relevance for patients with short bowel syndrome, as an increase in intestinal length can substantially improve absorptive capacity and reduce dependence on parenteral nutrition.

Mechanism of Action: GLP-2 Receptor Signaling

Both native GLP-2 and this compound exert their effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[1] The GLP-2R is not expressed on the proliferating intestinal crypt cells but is found on enteroendocrine cells, enteric neurons, and intestinal subepithelial myofibroblasts.[11] Activation of the GLP-2R initiates a cascade of signaling events that indirectly stimulate intestinal growth.

The primary signaling pathway involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12] Additionally, the PI3K/Akt and MAPK/ERK signaling pathways are also implicated in mediating the proliferative and anti-apoptotic effects of GLP-2.[7][13] These pathways converge to regulate the expression of genes involved in cell growth, proliferation, and survival, including the transcription factor CREB.

GLP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FE_203799 This compound or Native GLP-2 GLP2R GLP-2 Receptor FE_203799->GLP2R Binds to G_Protein Gαs GLP2R->G_Protein Activates PI3K PI3K GLP2R->PI3K AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MEK MEK PKA->MEK CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Akt->MEK Cellular_Response Intestinal Growth - Proliferation - Anti-apoptosis - Increased Length Akt->Cellular_Response Promotes Anti-apoptosis ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., IGF-1) CREB->Gene_Expression Regulates Gene_Expression->Cellular_Response Leads to

Caption: Simplified GLP-2 receptor signaling pathway.

Experimental Protocols

1. Neonatal Piglet Model of Short Bowel Syndrome

  • Animal Model: Newborn Duroc piglets (2-5 days old, weighing 2-2.6 kg) are used.[14]

  • Surgical Procedure: Piglets undergo a 75% mid-jejunoileal resection with a jejunocolic anastomosis to induce short bowel syndrome.[3][4]

  • Post-operative Care: Animals are pair-fed with both parenteral and enteral nutrition to ensure adequate hydration and caloric intake.

  • Treatment Administration:

    • This compound Group: Subcutaneous injection of this compound (e.g., 5 mg/kg) on specified days (e.g., day 0 and day 4 post-surgery).[3][4]

    • Native GLP-2 Group: Due to its short half-life, native GLP-2 is typically administered via continuous infusion.

    • Control Group: Subcutaneous injection of saline.

  • Duration: The experimental period is typically 7 days.

  • Outcome Measures:

    • Functional Assessment: 24-hour fecal samples are collected to analyze fat and energy loss.

    • Morphometric Analysis: On day 7, the small intestine is harvested to measure length and weight. Tissue sections are collected for histological analysis of villus height and crypt depth.

Caption: Experimental workflow for the piglet SBS model.

2. Intestinal Morphometric Analysis

  • Tissue Preparation: Intestinal segments (e.g., jejunum) are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.

  • Staining: Sections are stained with hematoxylin and eosin (H&E).

  • Image Acquisition: Stained sections are visualized under a light microscope, and images are captured using a digital camera.

  • Measurement:

    • Villus Height: Measured from the tip of the villus to the villus-crypt junction.

    • Crypt Depth: Measured from the base of the crypt to the crypt-villus junction.

    • Software: Image analysis software (e.g., ImageJ) is used to perform the measurements on well-oriented villi and crypts.[15]

  • Quantification: Multiple measurements (e.g., 10-20) are taken from different sections of each animal and averaged to obtain a representative value.

Conclusion

This compound (apraglutide) demonstrates superior intestinotrophic effects compared to native GLP-2, most notably its unique ability to stimulate linear intestinal growth. This, combined with its extended half-life allowing for once-weekly dosing, positions this compound as a promising therapeutic agent for conditions characterized by intestinal insufficiency, such as short bowel syndrome. The underlying mechanism for both agents is the activation of the GLP-2 receptor, which triggers a network of intracellular signaling pathways culminating in enhanced intestinal cell proliferation and survival. Further research is warranted to fully elucidate the specific molecular mechanisms responsible for the enhanced efficacy of this compound.

References

Preclinical Efficacy Showdown: FE 203799 (Apraglutide) vs. Glepaglutide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapies for Short Bowel Syndrome (SBS), two glucagon-like peptide-2 (GLP-2) analogs, FE 203799 (apraglutide) and glepaglutide, have emerged as promising long-acting candidates. Preclinical studies have been pivotal in elucidating their comparative efficacy, revealing distinct pharmacokinetic profiles and intestinotrophic effects. This guide provides a comprehensive comparison of their performance in preclinical models, supported by experimental data, detailed protocols, and visual pathways to inform researchers, scientists, and drug development professionals.

Executive Summary

Head-to-head preclinical data in rat models demonstrate that this compound (apraglutide) exhibits a significantly longer elimination half-life and lower clearance compared to glepaglutide, contributing to a greater intestinotrophic effect.[1][2] Studies in a neonatal piglet model of SBS further highlight the potent efficacy of this compound in promoting intestinal adaptation and function. While both agents act via the GLP-2 receptor, the enhanced pharmacokinetic properties of this compound appear to translate into superior preclinical efficacy.

Data Presentation

Table 1: Comparative Intravenous Pharmacokinetic Parameters in Rats
ParameterThis compound (Apraglutide)GlepaglutideTeduglutide (Reference)hGLP-2 (Native)
Clearance (mL/kg per minute)0.272.89.925
Elimination Half-life (minutes)15916196.4
Data sourced from Hargrove et al., 2020.[1]
Table 2: Comparative Efficacy on Small Intestine Weight in Rats (7-day study)
Treatment GroupDoseMean Small Intestine Weight (g)% Increase vs. Vehicle
Vehicle-5.8 ± 0.2-
This compound (Apraglutide)0.4 mg/kg (Q3D)8.1 ± 0.340%
Glepaglutide0.4 mg/kg (QD)7.5 ± 0.229%
Teduglutide0.4 mg/kg (QD)7.2 ± 0.224%
p < 0.05 vs. Vehicle. Data adapted from Hargrove et al., 2020.
Table 3: Efficacy of this compound in a Neonatal Piglet Model of Short Bowel Syndrome
ParameterSaline (Control)This compound (Apraglutide)P-value
Small Intestinal Length (cm)289 ± 13389 ± 140.001
Small Intestinal Weight (g)102 ± 7146 ± 100.004
Villus Height (μm)486 ± 33598 ± 320.027
Crypt Depth (μm)224 ± 10251 ± 90.054
Fecal Fat Loss (%)28 ± 418 ± 30.043
Fecal Energy Loss (%)21 ± 215 ± 20.043
Data sourced from Slim et al., 2019.

Experimental Protocols

Head-to-Head Pharmacokinetic and Efficacy Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Pharmacokinetics: A single intravenous bolus of this compound, glepaglutide, teduglutide, or human GLP-2 was administered. Blood samples were collected at various time points to determine plasma concentrations and calculate pharmacokinetic parameters.[1]

  • Efficacy (Intestinotrophic Effects): Animals were administered subcutaneous doses of the respective compounds or vehicle for 7 days. This compound was dosed every third day (Q3D), while glepaglutide and teduglutide were dosed daily (QD). At the end of the treatment period, the small intestine was excised, and its weight and length were measured.

Efficacy Study in a Neonatal Piglet Model of Short Bowel Syndrome
  • Animal Model: Neonatal Duroc piglets (2-5 days old) underwent a 75% intestinal resection with a jejunocolic anastomosis to create an SBS model.

  • Treatment: Piglets were randomized to receive subcutaneous injections of either saline or this compound (5 mg/kg) on days 0 and 4 post-surgery. All piglets received paired parenteral and enteral nutrition.

  • Efficacy Assessment: On day 6, 24-hour fecal samples were collected for nutrient analysis (fat and energy loss). On day 7, the animals were euthanized, and the small intestine was collected for measurements of length, weight, and histological analysis of villus height and crypt depth.

Visualizations

Signaling Pathway of GLP-2 Receptor Agonists

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP2_Analog This compound or Glepaglutide GLP2R GLP-2 Receptor GLP2_Analog->GLP2R Binds to AC Adenylate Cyclase GLP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Effectors CREB->Downstream Regulates Gene Transcription Effects Intestinotrophic Effects: - Increased Cell Proliferation - Decreased Apoptosis - Increased Nutrient Absorption Downstream->Effects

Caption: GLP-2 receptor signaling cascade initiated by this compound or glepaglutide.

Experimental Workflow for the Neonatal Piglet SBS Model

Piglet_SBS_Workflow Start Start: Neonatal Piglets Surgery 75% Intestinal Resection (SBS Model Creation) Start->Surgery Randomization Randomization Surgery->Randomization Treatment_FE This compound (5 mg/kg) on Day 0 & 4 Randomization->Treatment_FE Treatment_Saline Saline Control on Day 0 & 4 Randomization->Treatment_Saline Nutrition Paired Parenteral and Enteral Nutrition Treatment_FE->Nutrition Treatment_Saline->Nutrition Fecal_Collection Day 6: 24-hour Fecal Sample Collection Nutrition->Fecal_Collection Euthanasia Day 7: Euthanasia & Tissue Collection Nutrition->Euthanasia Analysis_Fecal Nutrient Analysis (Fat & Energy) Fecal_Collection->Analysis_Fecal End End: Data Comparison Analysis_Fecal->End Analysis_Intestine Measurement of Intestinal Length, Weight, Villus Height, and Crypt Depth Euthanasia->Analysis_Intestine Analysis_Intestine->End

References

Validating the Intestinotrophic Effects of Apraglutide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of apraglutide's intestinotrophic effects against other GLP-2 analogs, supported by available preclinical and clinical data. This document summarizes key quantitative findings in structured tables, details experimental methodologies, and visualizes the underlying signaling pathway to aid in the evaluation of this novel therapeutic agent.

Apraglutide, a next-generation, long-acting glucagon-like peptide-2 (GLP-2) analog, is under investigation for its potential to enhance intestinal rehabilitation in patients with short bowel syndrome with intestinal failure (SBS-IF).[1][2] Its primary mechanism of action is centered on the stimulation of intestinal growth and enhancement of nutrient and fluid absorption.[3] This guide compares the intestinotrophic effects of apraglutide with other GLP-2 analogs, namely teduglutide and glepaglutide, based on key preclinical and clinical endpoints.

Comparative Efficacy: Intestinotrophic and Clinical Endpoints

The intestinotrophic effects of GLP-2 analogs are primarily assessed through histological markers of intestinal growth, such as villus height and crypt depth, and biomarkers of enterocyte mass, like plasma citrulline. Clinical efficacy is often determined by the reduction in the need for parenteral support (PS).

Preclinical Data: Intestinal Morphology in Animal Models

Preclinical studies in rodent and piglet models have demonstrated the potent intestinotrophic effects of apraglutide. One study in a neonatal piglet model of short bowel syndrome showed that apraglutide treatment led to a significant increase in villus height and a trend towards greater crypt depth compared to saline-treated controls.[4] Another study in mice demonstrated that apraglutide significantly increased both crypt depth and villus height after three weeks of administration.[5]

Teduglutide has also been shown to increase villus and crypt height in animal models.[6][7] Similarly, glepaglutide has demonstrated intestinotrophic effects in rats, leading to increased small intestinal mass.[8] A direct head-to-head preclinical study in rats highlighted apraglutide's prolonged half-life and greater intestinotrophic activity compared to teduglutide and glepaglutide when administered at less frequent intervals.[9][10]

Table 1: Comparison of Intestinotrophic Effects in Preclinical Models

ParameterApraglutideTeduglutideGlepaglutide
Villus Height Significantly increased in piglets and mice[4]Increased in animal models[7]Associated with villous hypertrophy in rats and dogs[11]
Crypt Depth Trend towards increase in piglets, significantly increased in mice[4]Increased in animal models[7]Data not specified
Plasma Citrulline Dose-dependent increase in mice[12]Data not specifiedData not specified
Small Intestinal Weight/Length Significantly increased in mice30% increase in small intestinal wet weight in miceSignificant dose-dependent increase in small intestinal mass in rats[8]

Note: Data is compiled from various studies and may not represent head-to-head comparisons.

Clinical Data: Plasma Citrulline and Parenteral Support Reduction

In clinical trials, plasma citrulline levels serve as a key biomarker for changes in enterocyte mass. Apraglutide has demonstrated a dose-dependent and sustained increase in plasma citrulline levels in healthy volunteers and patients with SBS.[13][14][15]

Teduglutide has also been shown to significantly increase plasma citrulline levels in patients with SBS.[3][16][17] Phase III trials demonstrated a significant increase in mean plasma citrulline levels at week 24 compared to placebo.[16][17]

Glepaglutide has also been shown to significantly increase plasma citrulline levels in patients with SBS.[1][18][19] A phase 2 trial showed significant increases in plasma citrulline with both 1 mg and 10 mg doses.[1][18]

The primary clinical endpoint for these therapies is the reduction in parenteral support volume. The Phase 3 STARS trial for apraglutide met its primary endpoint, demonstrating a statistically significant reduction in weekly parenteral support volume at week 24 compared to placebo.[20][21] Similarly, the STEPS trial for teduglutide showed that a significantly higher percentage of patients achieved a 20-100% reduction in parenteral support volume compared to placebo.[22] Glepaglutide is also being evaluated for its ability to reduce or eliminate the need for parenteral support in its clinical trial program.[23]

Table 2: Comparison of Clinical Efficacy in Patients with SBS-IF

ParameterApraglutideTeduglutideGlepaglutide
Plasma Citrulline Increase 37% and 72% increase in 2 patients (Phase II)[14]; Dose-dependent increase (Phase I)[13]67-113% increase from baseline (Phase III)[16]15.3-15.6 µmol/L increase from baseline (Phase II)[1][18]
Parenteral Support Reduction -25.5% relative change from baseline at week 24 (STARS Trial)[21]63% of patients achieved 20-100% reduction at 24 weeks (STEPS Trial)[22]Under evaluation in Phase 3 trials[23]

Note: Data is compiled from various studies and may not represent head-to-head comparisons.

Experimental Protocols

Apraglutide: STARS Phase 3 Trial
  • Design: A global, multicenter, double-blind, randomized, placebo-controlled trial.[20][21][24]

  • Participants: 164 adult patients with SBS-IF.[20][21]

  • Intervention: Patients were randomized 2:1 to receive either once-weekly subcutaneous apraglutide or placebo.[25]

  • Primary Endpoint: Relative change from baseline in actual weekly parenteral support volume at week 24.[20][21]

  • Methodology: Patients were stratified by remnant bowel anatomy (stoma vs. colon-in-continuity). The treatment phase was 48 weeks.[21][24]

Teduglutide: STEPS Phase 3 Trial
  • Design: A randomized, double-blind, placebo-controlled, multicenter trial.[22][26]

  • Participants: Adult patients with SBS dependent on parenteral nutrition.[22]

  • Intervention: Patients were randomized to receive either subcutaneous teduglutide (0.05 mg/kg/day) or placebo for 24 weeks.[27]

  • Primary Endpoint: A clinically meaningful response, defined as a 20-100% reduction in parenteral support volume.[22]

  • Methodology: Patients underwent a parenteral support optimization and stabilization period before randomization to establish baseline requirements.[26]

Glepaglutide: EASE Phase 2 Trial
  • Design: A single-center, double-blind, crossover, randomized, dose-finding trial.[28][29]

  • Participants: 18 adult patients with SBS.[1][18]

  • Intervention: Patients received daily subcutaneous injections of different doses of glepaglutide (0.1 mg, 1 mg, and 10 mg) for 3 weeks, separated by a washout period.[28][29]

  • Primary Endpoint: Absolute change from baseline in fecal wet weight output.[29]

  • Methodology: Assessments included plasma citrulline and mucosa biopsies to evaluate changes in intestinal morphology.[1][18]

GLP-2 Signaling Pathway and Experimental Workflow

The intestinotrophic effects of apraglutide and other GLP-2 analogs are mediated through the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[30] Activation of the GLP-2R initiates a signaling cascade that promotes intestinal cell proliferation and survival.

GLP2_Signaling_Pathway GLP2 GLP-2 Analog (e.g., Apraglutide) GLP2R GLP-2 Receptor GLP2->GLP2R G_Protein G Protein (Gs) GLP2R->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth Nutrient_Absorption Increased Nutrient & Fluid Absorption Cell_Growth->Nutrient_Absorption Experimental_Workflow Preclinical Preclinical Studies (Rodent/Piglet Models) Phase1 Phase 1 Clinical Trial (Healthy Volunteers) Preclinical->Phase1 Endpoint_Preclinical Endpoints: Villus Height, Crypt Depth, Small Intestinal Weight/Length Preclinical->Endpoint_Preclinical Phase2 Phase 2 Clinical Trial (SBS Patients - Dose Finding) Phase1->Phase2 Endpoint_Phase1 Endpoints: Pharmacokinetics, Safety, Plasma Citrulline Phase1->Endpoint_Phase1 Phase3 Phase 3 Clinical Trial (SBS Patients - Efficacy & Safety) Phase2->Phase3 Endpoint_Phase2 Endpoints: Plasma Citrulline, Parenteral Support Reduction, Safety Phase2->Endpoint_Phase2 Endpoint_Phase3 Endpoints: Parenteral Support Reduction, Days off Parenteral Support, Safety Phase3->Endpoint_Phase3

References

A Comparative Analysis of Long-Acting GLP-2 Analogues for Intestinal Rehabilitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three long-acting glucagon-like peptide-2 (GLP-2) analogues: teduglutide, apraglutide, and glepaglutide. These agents represent a significant advancement in the management of short bowel syndrome (SBS) and other gastrointestinal diseases characterized by impaired intestinal function. This document outlines their mechanisms of action, comparative efficacy from clinical and preclinical studies, pharmacokinetic profiles, and the experimental protocols utilized in pivotal trials.

Introduction to Long-Acting GLP-2 Analogues

Glucagon-like peptide-2 (GLP-2) is a naturally occurring peptide hormone that plays a crucial role in intestinal adaptation and repair.[1] It stimulates intestinal growth, enhances nutrient absorption, and improves gut barrier function.[2] However, native GLP-2 has a very short half-life, limiting its therapeutic potential. The development of long-acting GLP-2 analogues has overcome this limitation, offering sustained therapeutic effects.

Teduglutide , the first approved long-acting GLP-2 analogue, requires once-daily administration.[3] More recently, apraglutide and glepaglutide have emerged as next-generation analogues with extended half-lives, allowing for less frequent dosing.[4] This guide focuses on a comparative evaluation of these three compounds.

Mechanism of Action and Signaling Pathway

All three analogues exert their effects by activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found on intestinal cells.[1] Activation of the GLP-2R initiates a cascade of intracellular signaling events that ultimately lead to the observed therapeutic effects. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[5] Downstream of PKA, other pathways, including the PI3K-AKT pathway, are also activated, contributing to cell proliferation, survival, and enhanced intestinal function.[6] While all three analogues share this fundamental mechanism, differences in their molecular structure may lead to variations in receptor binding affinity, potency, and selectivity, which can influence their clinical profiles.[3]

GLP2_Signaling_Pathway GLP-2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP-2_Analogue Long-Acting GLP-2 Analogue GLP-2R GLP-2 Receptor GLP-2_Analogue->GLP-2R Binds to G_Protein G-Protein GLP-2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PI3K_AKT PI3K-AKT Pathway PKA->PI3K_AKT Activates Cellular_Responses Intestinal Growth Nutrient Absorption Anti-apoptosis PKA->Cellular_Responses PI3K_AKT->Cellular_Responses

Figure 1: Simplified GLP-2 receptor signaling cascade.

Comparative Pharmacokinetics

A key differentiator among the long-acting GLP-2 analogues is their pharmacokinetic profile, which directly impacts dosing frequency. Preclinical data from a study in rats provides a direct comparison of their clearance and elimination half-lives.

ParameterTeduglutideApraglutideGlepaglutide
Clearance (mL/kg/min) 9.90.272.8
Elimination Half-life (min) 1915916
Data from a preclinical study in rats and may not directly translate to humans.[3]

Apraglutide demonstrates a significantly lower clearance and a much longer elimination half-life in this preclinical model, supporting a once-weekly dosing interval.[3] Glepaglutide also shows a longer half-life than teduglutide, allowing for twice-weekly or once-weekly administration.[4]

Clinical Efficacy in Short Bowel Syndrome

The primary clinical application for these analogues is the treatment of Short Bowel Syndrome with Intestinal Failure (SBS-IF), a condition where patients are dependent on parenteral support (PS) for nutrition and hydration. The main goal of treatment is to reduce or eliminate the need for PS.

Pivotal Clinical Trial Outcomes
TrialAnaloguePrimary EndpointResult
STARS (Phase 3) Apraglutide (once-weekly)Relative change from baseline in weekly PS volume at Week 24-25.5% vs. -12.5% for placebo (p=0.001)[7]
EASE 1 (Phase 3) Glepaglutide (twice-weekly)Absolute change in weekly PS volume from baseline at Week 24-5.13 L/week vs. -2.85 L/week for placebo (p=0.0039)[8]

Both apraglutide and glepaglutide met their primary endpoints in their respective Phase 3 trials, demonstrating a significant reduction in parenteral support volume compared to placebo.

Experimental Protocols of Pivotal Phase 3 Trials

Below are the detailed methodologies for the STARS (apraglutide) and EASE 1 (glepaglutide) clinical trials.

STARS Trial (Apraglutide) - NCT04627025

Objective: To evaluate the efficacy and safety of once-weekly subcutaneous apraglutide in reducing parenteral support dependency in adult subjects with SBS-IF.[9]

Study Design:

  • International, multicenter, double-blind, randomized, placebo-controlled trial.[9]

  • Randomization: 2:1 ratio of apraglutide to placebo.[7]

  • Treatment Duration: 48 weeks.[9]

  • Patient Population: 164 adult patients with SBS-IF.[7]

  • Stratification: Patients were stratified by intestinal anatomy (stoma vs. colon-in-continuity).[7]

Inclusion Criteria:

  • Diagnosis of SBS with a remaining small bowel length of less than 200 cm.[10]

  • Requirement for parenteral support at least 3 days per week.[10]

  • Stable parenteral support volume for at least 2 weeks prior to screening.[10]

Exclusion Criteria:

  • Major abdominal surgery within 6 months prior to screening.[9]

  • History of cancer within the last 5 years (with exceptions for certain skin cancers).[9]

  • Active inflammatory gastrointestinal conditions.[9]

  • Severe renal or hepatic impairment.[9]

Intervention:

  • Subcutaneous injection of apraglutide or placebo once weekly.[9]

  • Dosage was based on patient weight (2.5 mg or 5 mg).[7]

Primary Endpoint:

  • Relative change from baseline in actual weekly parenteral support volume at Week 24.[9]

Secondary Endpoints:

  • Proportion of subjects achieving a reduction of at least one day per week of parenteral support at Weeks 24 and 48.[9]

  • Proportion of subjects reaching enteral autonomy at Weeks 24 and 48.[9]

  • Change from baseline on the Patient Global Impression of Treatment Satisfaction (PGI-TS) at weeks 24 and 48.[9]

STARS_Trial_Workflow STARS Trial Experimental Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Apraglutide vs. Placebo Screening->Randomization Treatment 48-Week Treatment Period (Once-weekly SC injection) Randomization->Treatment Endpoint_Analysis Endpoint Analysis (Primary: Week 24 PS Volume) (Secondary: Days off PS, etc.) Treatment->Endpoint_Analysis Follow_up Safety Follow-up Treatment->Follow_up

Figure 2: High-level workflow of the STARS clinical trial.

EASE 1 Trial (Glepaglutide) - NCT03690206

Objective: To confirm the efficacy of glepaglutide in reducing parenteral support volume in patients with short bowel syndrome.[10]

Study Design:

  • International, multicenter, randomized, double-blind, placebo-controlled trial.[10]

  • Randomization: 1:1:1 ratio to glepaglutide 10 mg twice weekly, glepaglutide 10 mg once weekly, or placebo.[11]

  • Treatment Duration: 24 weeks.[11]

  • Patient Population: 106 adult patients with SBS.[10]

Inclusion Criteria:

  • Diagnosis of SBS with a remaining small bowel length of less than 200 cm and stable PS need.[10]

  • Requirement for parenteral support at least 3 days per week.[10]

Exclusion Criteria:

  • Use of dipeptidyl peptidase (DPP)-4 inhibitors within 3 months prior to screening.[10]

  • Unstable systemic immunosuppressive or biological therapy.[10]

  • Previous exposure to glepaglutide.[10]

Intervention:

  • Subcutaneous injections of 10 mg glepaglutide (twice weekly or once weekly) or placebo.[11]

Primary Endpoint:

  • Absolute change from baseline in weekly parenteral support volume at Week 24.[8]

Secondary Endpoints:

  • Proportion of patients achieving a clinical response (≥20% reduction in PS volume) at weeks 20 and 24.[12]

  • Reduction in the number of days on parenteral support per week.[13]

  • Patient Global Impression of Change (PGIC) scale improvement.[10]

EASE1_Trial_Workflow EASE 1 Trial Experimental Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Optimization_Stabilization PS Optimization & Stabilization (4-8 weeks) Screening->Optimization_Stabilization Randomization Randomization (1:1:1) Glepaglutide (2x/wk) vs. Glepaglutide (1x/wk) vs. Placebo Optimization_Stabilization->Randomization Treatment 24-Week Treatment Period (SC injections) Randomization->Treatment Endpoint_Analysis Endpoint Analysis (Primary: Week 24 PS Volume) (Secondary: Clinical Response, etc.) Treatment->Endpoint_Analysis

References

A Comparative Analysis of the Pharmacokinetic Profile of FE 203799 (Apraglutide) and Other GLP-2 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the half-life of FE 203799 (apraglutide), a long-acting glucagon-like peptide-2 (GLP-2) analogue, with other relevant analogues. The information is supported by experimental data from published studies to assist researchers and professionals in drug development in understanding the pharmacokinetic advantages of this novel compound.

Comparative Half-Life of GLP-2 Analogues

The pharmacokinetic profiles of this compound and its analogues have been characterized in both preclinical and clinical studies. The following table summarizes the available half-life and clearance data, providing a clear comparison of these key parameters.

CompoundSpeciesHalf-LifeClearance (mL/kg/min)Citation(s)
This compound (Apraglutide) Rat159 minutes0.27[1][2]
Human~30 - 72 hoursNot explicitly stated in comparative studies, but described as "very low"[2][3]
Native hGLP-2 Rat6.4 minutes25[1][2]
Human~7 minutesNot explicitly stated in comparative studies[4]
Teduglutide Rat19 minutes9.9[1][2]
Human~3.0 - 5.5 hoursNot explicitly stated in comparative studies[4]
Glepaglutide Rat16 - 18 minutes2.4 - 2.8[1][2]
Human~50 hoursNot explicitly stated in comparative studies[4]

Note: The variability in the reported half-life of this compound in humans may be attributed to different study populations (e.g., healthy volunteers versus patients with short bowel syndrome) and methodologies.

Experimental Protocols

The data presented in this guide are derived from rigorous preclinical and clinical investigations. Below are summaries of the methodologies employed in key studies that evaluated the pharmacokinetics of this compound.

Pharmacokinetic Study in Rats

A study was conducted to compare the intravenous pharmacokinetic profiles of native hGLP-2, teduglutide, glepaglutide, and this compound (apraglutide) in rats.[1][2]

  • Subjects: Male Sprague-Dawley rats.

  • Administration: Intravenous injection of the respective compounds.

  • Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of the peptides were determined using a validated analytical method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including half-life (t½) and clearance (CL).

Phase I Clinical Trial in Healthy Volunteers

A Phase I, single-ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.

  • Study Design: Randomized, placebo-controlled, single-ascending dose study.

  • Participants: Healthy male and female volunteers.

  • Administration: Subcutaneous injection of this compound or placebo at various dose levels.

  • Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of this compound.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life, were calculated from the plasma concentration-time profiles.

Study in a Neonatal Piglet Model of Short Bowel Syndrome

A study investigated the effects of this compound in a neonatal piglet model of short bowel syndrome (SBS).[5][6]

  • Animal Model: Neonatal piglets that underwent a 75% intestinal resection to mimic SBS.[5][6]

  • Treatment: Piglets received subcutaneous injections of this compound or saline.[5][6]

  • Assessments: The study evaluated intestinal adaptation, growth, and function. While this study focused on pharmacodynamics, it provides context for the therapeutic application of this compound based on its long-acting pharmacokinetic profile.[5][6]

GLP-2 Receptor Signaling Pathway

This compound exerts its therapeutic effects by acting as a potent and selective agonist for the GLP-2 receptor.[7] Activation of this receptor, a G protein-coupled receptor, initiates a downstream signaling cascade that promotes intestinal growth and enhances intestinal function.[8][9]

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FE_203799 This compound (Apraglutide) GLP2R GLP-2 Receptor FE_203799->GLP2R Binds to G_Protein G Protein (Gs) GLP2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Intestinotrophic Effects: - Increased Crypt Cell Proliferation - Decreased Epithelial Cell Apoptosis - Enhanced Intestinal Absorption Gene_Expression->Cellular_Response Leads to

GLP-2 Receptor Signaling Pathway

Experimental Workflow for Pharmacokinetic Analysis

The determination of the pharmacokinetic profile of a novel compound like this compound involves a standardized workflow, from sample collection to data analysis.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Compound Administration (IV or SC) Sampling Serial Blood Sampling Dosing->Sampling Followed by Processing Plasma Separation Sampling->Processing Quantification LC-MS/MS or ELISA Quantification Processing->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (t½, CL, AUC, Vd) PK_Modeling->Parameter_Calc

Pharmacokinetic Analysis Workflow

References

A Comparative Analysis of FE 203799 (Apraglutide) and Other GLP-2 Analogues in the Management of Short Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of preclinical and clinical research findings for researchers, scientists, and drug development professionals.

FE 203799, also known as apraglutide, is a novel, long-acting synthetic analogue of glucagon-like peptide-2 (GLP-2) under investigation for the treatment of short bowel syndrome (SBS).[1][2] SBS is a malabsorptive state that often requires parenteral support to maintain nutrient and fluid balance. GLP-2 is a naturally occurring peptide that enhances intestinal adaptation by promoting mucosal growth and improving nutrient and fluid absorption.[3][4] Apraglutide has been developed with amino acid substitutions to increase its half-life, allowing for less frequent administration compared to the native GLP-2.[5] This guide provides a comparative overview of the research findings on this compound, with a focus on its performance against other GLP-2 analogues, supported by experimental data.

Mechanism of Action

This compound is a potent and highly selective agonist for the GLP-2 receptor.[6] Its mechanism of action is consistent with other GLP-2 analogues, which involves stimulating the growth of the intestinal mucosa, thereby increasing the absorptive surface area.[4] This intestinotrophic effect leads to improved fluid and nutrient absorption.[2][7]

Preclinical Findings

A key preclinical study investigated the effect of this compound in a neonatal piglet model of short bowel syndrome with total ileal resection.[2][3][8] This model is highly relevant to neonatal SBS in humans.

Experimental Protocol: Newborn piglets (2-5 days old) underwent a 75% intestinal resection with a jejunocolic anastomosis.[2] The piglets were randomized to receive either saline (n=10) or this compound (n=8) at a dose of 5 mg/kg administered subcutaneously on days 0 and 4 post-surgery.[2] All piglets were pair-fed with parenteral and enteral nutrition. On day 7, various intestinal parameters and nutrient absorption were assessed.[2]

Key Findings: this compound treatment resulted in significant improvements in intestinal adaptation compared to the saline-treated group.[2] Notably, this compound-treated piglets exhibited:

  • Significant intestinal lengthening.[2]

  • Greater small-intestinal weight.[2]

  • Longer villus height and greater crypt depth.[2]

  • Lower fecal fat and energy losses, indicating improved nutrient absorption.[2]

These findings suggest that this compound enhances intestinal growth and function in a neonatal model of SBS.[2] The observed intestinal lengthening was a unique finding compared to previous studies with native GLP-2 in the same model.[2][8]

Table 1: Comparison of Intestinal Parameters in a Neonatal Piglet Model of SBS

ParameterThis compound (n=8)Saline (n=10)P-value
Intestinal Length Significantly Increased-P = 0.001
Small-Intestinal Weight Significantly Increased-P = 0.004
Villus Height Significantly Increased-P = 0.027
Crypt Depth Increased-P = 0.054
Fecal Fat Loss Significantly Lower-P = 0.043
Fecal Energy Loss Significantly Lower-P = 0.043

Data sourced from Slim GM, et al. JPEN J Parenter Enteral Nutr. 2019.[2]

Head-to-head studies in Sprague-Dawley rats compared the pharmacokinetic and intestinotrophic properties of apraglutide, glepaglutide, and teduglutide.[9] These studies found that apraglutide had a longer half-life and induced greater intestinotrophic effects compared to both teduglutide and glepaglutide at the same dose.[9] The extended duration of effect of apraglutide is likely attributable to its long half-life.[9]

Clinical Findings

A Phase I trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult volunteers.[9][10]

Experimental Protocol: The study involved single and multiple subcutaneous (SC) or single intravenous (IV) injections of this compound.[9] A total of 40 subjects were randomized to receive a single ascending dose of either apraglutide or placebo (3:1 ratio) at doses of 2.8, 5.7, 11.4, 28.4, and 56 mg.[10]

Key Findings:

  • This compound was generally well-tolerated at all doses, with no serious adverse events (SAEs) or immunogenicity observed.[9][10]

  • The pharmacokinetic profile revealed a long half-life of approximately 30 hours, supporting a minimum dosing interval of once-weekly.[9][10]

  • Dose-proportional kinetics were observed following subcutaneous administration.[10]

A Phase II, placebo-controlled, double-blind, randomized, crossover trial investigated the safety and efficacy of apraglutide in adult patients with SBS-associated intestinal failure (SBS-IF).[7]

Experimental Protocol: Eight adult patients with SBS-IF were treated with once-weekly 5 mg subcutaneous doses of apraglutide and placebo for 4 weeks, followed by a washout period, and then once-weekly 10 mg doses of apraglutide for 4 weeks.[7] The primary endpoint was safety, and secondary endpoints included changes in urine volume output.[7]

Key Findings:

  • Apraglutide was well tolerated at both 5 mg and 10 mg weekly doses.[7] Common treatment-related adverse events were mild to moderate and included polyuria, decreased stoma output, and edema.[7]

  • Treatment with both 5 mg and 10 mg doses of apraglutide significantly increased urine volume output compared to placebo, indicating increased intestinal fluid absorption.[7] The adjusted mean increase in urine output was 714 ml/day for the 5 mg dose and 795 ml/day for the 10 mg dose.[7]

Table 2: Pharmacokinetic and Efficacy Parameters of GLP-2 Analogues

ParameterThis compound (Apraglutide)TeduglutideGlepaglutide
Half-life (human) ~30 hours[9][10]-~50 hours[4]
Dosing Frequency Once-weekly[7][9]Daily[3]Once or twice weekly[4]
Efficacy (Phase II, SBS-IF) Significant increase in urine output[7]Significant reduction in parenteral support[4]Significant reduction in fecal volume[4]

Visualizing the Research

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.

GLP2_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular GLP2 GLP-2 Analogue (e.g., Apraglutide) GLP2R GLP-2 Receptor GLP2->GLP2R Binds to AC Adenylate Cyclase GLP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Intestinotrophic Effects (Increased villus height, crypt depth, and nutrient absorption) Gene->Response

Caption: GLP-2 analogue signaling pathway leading to intestinotrophic effects.

Preclinical_Workflow start Neonatal Piglets (2-5 days old) surgery 75% Intestinal Resection (Jejunocolic Anastomosis) start->surgery randomization Randomization surgery->randomization group1 This compound Group (n=8) 5 mg/kg SC (Day 0 & 4) randomization->group1 group2 Saline Group (n=10) SC (Day 0 & 4) randomization->group2 feeding Pair-fed Parenteral and Enteral Nutrition group1->feeding group2->feeding collection Fecal Sample Collection (Day 6) feeding->collection analysis Intestinal Tissue Analysis (Day 7) (Length, Weight, Histology) collection->analysis

Caption: Experimental workflow for the neonatal piglet SBS model study.

Conclusion

The available research findings indicate that this compound (apraglutide) is a promising long-acting GLP-2 analogue for the treatment of short bowel syndrome. Preclinical studies have demonstrated its potent intestinotrophic effects, leading to enhanced intestinal adaptation and nutrient absorption.[2] Early-phase clinical trials have established a favorable safety profile and a pharmacokinetic profile that supports once-weekly dosing, which could offer a significant improvement in the quality of life for patients with SBS.[7][9] Comparative data suggests that apraglutide may have a longer half-life and greater intestinotrophic effects than some other GLP-2 analogues.[9] Further large-scale clinical trials are necessary to fully elucidate its efficacy and long-term safety in the management of SBS.

References

Unveiling the Mechanism of Action of FE 203799 (Apraglutide): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FE 203799 (apraglutide), a long-acting glucagon-like peptide-2 (GLP-2) analog, with other treatment alternatives. It delves into the validation of its mechanism of action across various models, supported by experimental data, to offer an objective assessment of its performance.

Mechanism of Action: A Potent GLP-2 Receptor Agonist

This compound, also known as apraglutide, is a synthetic peptide designed to mimic the action of the endogenous hormone GLP-2.[1][2] Its primary mechanism of action is as a potent and selective agonist of the GLP-2 receptor.[3] The binding of apraglutide to the GLP-2 receptor, a G protein-coupled receptor, initiates a signaling cascade that promotes intestinal growth and enhances its function.[4][5] This intestinotrophic effect leads to increased villus height and crypt depth in the small intestine, ultimately expanding the mucosal surface area available for nutrient and fluid absorption.[4][6]

The GLP-2 receptor signaling pathway is primarily mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA).[5][6] This pathway plays a crucial role in stimulating intestinal cell proliferation and inhibiting apoptosis (programmed cell death), thereby contributing to the overall increase in intestinal mass and absorptive capacity.

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus apraglutide Apraglutide (this compound) GLP2R GLP-2 Receptor apraglutide->GLP2R Binds to G_protein G Protein GLP2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Cell Proliferation, Anti-apoptosis) CREB->Gene_Transcription Promotes

Caption: GLP-2 Receptor Signaling Pathway.

Preclinical Validation in Animal Models

The efficacy of this compound has been demonstrated in various preclinical models of short bowel syndrome (SBS), a condition characterized by a reduced intestinal length and impaired nutrient absorption.

Neonatal Piglet Model of Short Bowel Syndrome

In a neonatal piglet model of SBS, apraglutide treatment led to significant enhancements in intestinal adaptation. Compared to a control group, piglets treated with apraglutide exhibited increased intestinal length, weight, villus height, and crypt depth.[4][6] This was accompanied by improved nutrient absorption, as evidenced by reduced fecal fat and energy losses.[4][6]

Experimental Protocol: Neonatal Piglet Model of Short Bowel Syndrome

A widely used protocol for inducing SBS in neonatal piglets involves a 75% resection of the small intestine.[1][7]

Piglet_Model_Workflow start Neonatal Piglets (7 days old) surgery Surgical Procedure: 75% Small Bowel Resection start->surgery randomization Randomization surgery->randomization treatment Treatment Group: Apraglutide Administration randomization->treatment control Control Group: Saline Administration randomization->control monitoring Post-operative Monitoring: Weight gain, clinical health treatment->monitoring control->monitoring endpoint Endpoint Analysis (Day 28): Intestinal morphology, Nutrient absorption monitoring->endpoint

Caption: Neonatal Piglet SBS Model Workflow.

Rat Model of Short Bowel Syndrome

Comparative studies in a rat model of SBS have demonstrated the superior pharmacokinetic profile of apraglutide compared to other GLP-2 analogs.[8][9]

ParameterApraglutideTeduglutideGlepaglutideNative hGLP-2
Clearance (mL/kg/min) 0.279.92.425
Elimination Half-life (min) 15919186.4
Source: Intravenous pharmacokinetic studies in rats.[9]

These data indicate that apraglutide has a significantly lower clearance and a much longer half-life, supporting a less frequent dosing regimen.[8][9]

Experimental Protocol: Rat Model of Short Bowel Syndrome

The rat model of SBS typically involves a 70-80% resection of the small intestine.[10][11]

Rat_Model_Workflow start Adult Rats surgery Surgical Procedure: 70-80% Small Bowel Resection start->surgery grouping Group Allocation surgery->grouping apraglutide_group Apraglutide grouping->apraglutide_group teduglutide_group Teduglutide grouping->teduglutide_group glepaglutide_group Glepaglutide grouping->glepaglutide_group control_group Control (Vehicle) grouping->control_group treatment Drug Administration (e.g., subcutaneous) apraglutide_group->treatment teduglutide_group->treatment glepaglutide_group->treatment control_group->treatment analysis Pharmacokinetic & Pharmacodynamic Analysis: Half-life, Intestinal Growth treatment->analysis

Caption: Rat SBS Model Workflow for Comparative Studies.

Clinical Validation in Humans

Clinical trials have further validated the mechanism of action and therapeutic potential of this compound in patients with Short Bowel Syndrome with Intestinal Failure (SBS-IF).

Phase II Clinical Trial (NCT03415594)

A placebo-controlled, randomized phase II trial in adult patients with SBS-IF demonstrated that once-weekly apraglutide significantly improved intestinal fluid absorption.[12][13]

OutcomeApraglutide (5 mg)Apraglutide (10 mg)Placebo
Change in Urine Volume Output (ml/day) +714 (p < .05)+795 (p < .05)-
Change in Wet Weight Absorption ( g/day ) +741 (p = 0.015)--
Change in Energy Absorption (kJ/day) +1095 (p = 0.024)--
Source: Phase II clinical trial data.[12][14]

The study also reported that apraglutide was well-tolerated, with most adverse events being mild to moderate in severity.[12]

Phase III Clinical Trial (STARS)

Positive topline results from the Phase III STARS trial have been announced, showing that apraglutide met the primary endpoint of demonstrating a statistically significant reduction in parenteral support volume from baseline to week 24 compared to placebo in adult patients with SBS-IF.[15] The study also showed that 100% of patients on apraglutide achieved a clinical response (at least a 20% reduction in parenteral support volume) and 78% gained at least one day off parenteral support by week 52.[16][17]

Comparison with Alternatives

The primary alternatives to apraglutide for the treatment of SBS are other GLP-2 analogs, namely teduglutide and glepaglutide.

FeatureApraglutide (this compound)TeduglutideGlepaglutide
Dosing Frequency Once-weeklyOnce-dailyOnce to twice-weekly
Half-life (rats) 159 minutes19 minutes18 minutes
Half-life (humans) ~30-72 hours~2-6 hours~50 hours
Intestinotrophic Effect (rats) Greater than teduglutide and glepaglutide--
Sources: Preclinical and clinical study data.[8][9][18]

The longer half-life and greater intestinotrophic effects observed in preclinical studies suggest that apraglutide may offer a more convenient and potentially more effective treatment option for patients with SBS.[8]

Conclusion

The mechanism of action of this compound (apraglutide) as a potent, long-acting GLP-2 receptor agonist has been robustly validated in both preclinical and clinical models. The data consistently demonstrate its ability to enhance intestinal adaptation, improve nutrient and fluid absorption, and reduce the burden of parenteral support for patients with short bowel syndrome. Its favorable pharmacokinetic profile, particularly its long half-life, positions it as a promising therapeutic advancement in the management of this debilitating condition.

References

Safety Operating Guide

Proper Disposal of FE 203799 (Apraglutide): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research compound FE 203799, also known as Apraglutide, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

This compound, or Apraglutide, is a potent and highly selective glucagon-like peptide-2 (GLP-2) agonist used in research settings.[1] While specific safety data sheets (SDS) for this compound are not publicly available, general safety protocols for similar peptide compounds provide a strong framework for its safe handling and disposal. According to available SDS for analogous substances, this compound is not classified as a hazardous substance or mixture. However, as with any research chemical, appropriate precautions should be taken to minimize exposure and ensure proper disposal.

Personal Protective Equipment and Storage

Prior to handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE and storage conditions based on general laboratory safety standards for non-hazardous chemical compounds.

ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles (European standard - EN 166).[2]Protects eyes from accidental splashes or aerosolized particles.
Hand Protection Protective gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after use.[2]Prevents skin contact with the compound. Proper removal technique is crucial to avoid contamination.
Body Protection Laboratory coat or long-sleeved clothing.[2]Provides a barrier against accidental spills.
Respiratory Protection Not generally required under normal use with adequate ventilation.[3] If dust formation is likely, use a NIOSH-approved respirator.Minimizes inhalation of airborne particles.
Storage Keep container tightly closed in a dry and well-ventilated place.[3] Recommended storage at -20°C for up to 1 month or -80°C for up to 6 months.[1]Ensures stability of the compound and prevents degradation.
Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel. The following protocol outlines the recommended steps for disposal.

1. Decontamination of Surfaces and Equipment:

  • All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.

  • Use a suitable laboratory disinfectant or cleaning agent to wipe down all affected areas.

2. Management of Spills:

  • In the event of a spill, avoid creating dust.[3]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Gently sweep up the solid material and place it into a suitable, closed container for disposal.[3][2]

  • Prevent the spilled product from entering drains.[3]

3. Disposal of Unused Compound and Contaminated Materials:

  • Solid Waste:

    • Collect unused this compound powder and any materials heavily contaminated with the compound (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

    • The container should be designated for chemical waste.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution should be treated as chemical waste.

    • Do not dispose of solutions containing this compound down the drain.

    • Collect the liquid waste in a sealed, properly labeled container. The label should include the name of the compound and the solvent used.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines for chemically contaminated waste.

4. Final Disposal:

  • All waste containers holding this compound or materials contaminated with it should be disposed of through the institution's official chemical waste management program.

  • Follow all local, state, and federal regulations for the disposal of laboratory chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Assess Waste Type B->C D Solid Waste (Unused powder, contaminated solids) C->D Solid E Liquid Waste (Solutions containing this compound) C->E Liquid F Spill Occurs C->F Spill G Collect in a Labeled, Sealed Chemical Waste Container D->G H Collect in a Labeled, Sealed Liquid Waste Container E->H I Contain Spill & Clean Area (Avoid creating dust) F->I K Store Waste Container in Designated Area G->K H->K J Dispose of Clean-up Materials in Chemical Waste Container I->J J->K L Arrange for Disposal via Institutional Chemical Waste Program K->L M End: Proper Disposal Complete L->M

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway Context

While not directly related to disposal, understanding the biological context of this compound (Apraglutide) can reinforce the importance of careful handling. As a GLP-2 analogue, it is designed to be biologically active.[4][5] The diagram below illustrates the general signaling pathway of GLP-2.

cluster_cell Intestinal Epithelial Cell GLP2R GLP-2 Receptor AC Adenylate Cyclase GLP2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., for growth factors) CREB->Gene_Transcription Promotes FE_203799 This compound (Apraglutide) FE_203799->GLP2R Binds to

Caption: Simplified GLP-2 signaling pathway activated by this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Handling Guide for FE 203799 (Apraglutide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with FE 203799, also known as Apraglutide. The following procedures are designed to ensure a safe laboratory environment and proper management of this synthetic peptide.

Personal Protective Equipment (PPE) and Safe Handling

When handling this compound, it is imperative to use appropriate personal protective equipment and follow safe laboratory practices to prevent exposure. The substance should only be handled by qualified personnel experienced in working with potent compounds in a well-equipped facility.[1]

Recommended PPE and Handling Precautions:

Equipment/PracticeSpecificationRationale
Ventilation Use in an area with appropriate exhaust ventilation.To minimize inhalation of dust or aerosols.[1]
Eye Protection Safety glasses with side shields or goggles.To prevent contact with eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact.[1]
Body Protection Laboratory coat.To protect personal clothing and skin.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosol formation is likely.To prevent inhalation.
General Hygiene Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.To prevent accidental ingestion and exposure.[1]

First Aid Measures

In the event of exposure to this compound, immediate action is critical. The following first aid measures should be taken, and a physician should be consulted promptly.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
Inhalation Move the exposed individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

ParameterSpecification
Storage Temperature (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[2]
Storage Conditions Store in a sealed container, protected from moisture.[2]
Solubility Soluble in DMSO (100 mg/mL).[3]
Molecular Weight (Free Base) 3765.25 g/mol .[1]

Fire and Spill Response

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

  • Specific Hazards: During a fire, irritating fumes may be emitted.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[1]

Spill Response:

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 1.

  • Avoid generating dust.

  • Carefully sweep or scoop up the spilled material and place it in a designated, sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

While specific disposal instructions for this compound are not detailed in the provided search results, general best practices for the disposal of peptide-based research chemicals should be followed. All disposal activities must comply with local, state, and federal environmental regulations.

  • Unused Material: Dispose of as hazardous chemical waste. Do not allow it to enter the sewer system.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be considered contaminated and disposed of as hazardous waste.

  • Consultation: It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow and Handling Protocol

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.

FE203799_Handling_Workflow cluster_receiving Receiving & Storage cluster_preparation Experiment Preparation cluster_use Experimental Use cluster_disposal Waste & Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store at -20°C or -80°C Log->Store Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Weigh Weigh in Ventilated Enclosure Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Administer Subcutaneous Administration in Animal Models Dissolve->Administer CellCulture In Vitro Assays Dissolve->CellCulture Record Record Administer->Record CellCulture->Record Record Data CollectUnused Collect Unused Aliquots & Solutions Record->CollectUnused CollectWaste Collect Contaminated Sharps & Consumables Dispose Dispose as Hazardous Waste via EHS CollectWaste->Dispose CollectUnused->Dispose

Caption: Workflow for handling this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.